Isoxazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXTDXYEQEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214577 | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-62-0 | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Isoxazole Scaffold
An In-Depth Technical Guide to the Fundamental Properties of Isoxazole-4-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the core characteristics of this compound, a pivotal heterocyclic compound in contemporary chemical and pharmaceutical research.
This compound (ICA) is a heterocyclic organic compound featuring a five-membered isoxazole ring with a carboxylic acid group at the 4-position.[1] The isoxazole moiety, an aromatic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] This is attributed to the ring's unique electronic properties, its ability to engage in various non-covalent interactions, and its metabolic stability. The carboxylic acid functionality at the 4-position provides a crucial handle for synthetic modification and imparts acidic properties that govern its pharmacokinetic and pharmacodynamic profiles.[1] Consequently, ICA serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][1]
Molecular and Physicochemical Profile
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [1][4] |
| Molecular Weight | 113.07 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 123-124 °C | [1] |
| Boiling Point (Predicted) | 321.2 ± 15.0 °C at 760 mmHg | [1][5] |
| Density (Predicted) | 1.449 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.22 ± 0.10 | [1] |
| LogP | -0.24 to 0.37 | [1][5] |
| Flash Point | 148.1 °C | [1][5] |
The relatively low pKa indicates that this compound is a moderately strong organic acid, a consequence of the electron-withdrawing nature of the isoxazole ring.[1] The LogP value suggests a degree of hydrophilicity, which can be a desirable trait for drug candidates.
Synthesis and Reactivity
The synthesis of the isoxazole ring is a well-established area of organic chemistry. For isoxazole-4-carboxylic acids, several synthetic strategies are employed, often involving the construction of the heterocyclic ring with the carboxylic acid precursor already in place.
Key Synthetic Approaches
Common methods for the synthesis of this compound and its derivatives include:
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes are a fundamental and versatile method for constructing the isoxazole ring.[3]
-
Condensation Reactions: The condensation of 1,3-dicarbonyl compounds with hydroxylamine is a classical and widely used approach.[3]
-
Domino Isomerization: A more recent and efficient method involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles to yield this compound derivatives.[6] This method offers high regioselectivity.[1]
-
From β-Keto Esters: Cyclization of β-keto esters with hydroxylamine derivatives provides another scalable route to these compounds.[1]
-
Hydrolysis of Esters: The hydrolysis of the corresponding isoxazole-4-carboxylate esters is a straightforward final step in many synthetic sequences.[1]
A generalized workflow for the synthesis and purification of a substituted this compound is depicted below.
Caption: Generalized workflow for the synthesis of isoxazole-4-carboxylic acids.
Chemical Reactivity
The reactivity of this compound is dictated by both the carboxylic acid group and the isoxazole ring.
-
Reactions of the Carboxylic Acid: The -COOH group undergoes typical transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.[1]
-
Amidation: Coupling with amines to form amides, a key reaction in the synthesis of many bioactive molecules.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.[1]
-
Decarboxylation: Removal of the carboxyl group under certain conditions.[1]
-
-
Reactions involving the Isoxazole Ring: The isoxazole ring is generally stable but can participate in certain reactions, such as cycloadditions and nucleophilic substitutions, particularly when activated by appropriate substituents.[1]
Applications in Research and Development
The unique structural and electronic properties of this compound and its derivatives have led to their widespread use in several fields.
Medicinal Chemistry
The isoxazole scaffold is a cornerstone in drug discovery. Derivatives of this compound have been investigated for a wide range of therapeutic activities, including:
-
Anti-inflammatory: The isoxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Anticancer: Numerous isoxazole-containing compounds have demonstrated antiproliferative activity.[1][3]
-
Antibacterial and Antifungal: The isoxazole nucleus is a key component of certain antimicrobial agents.[1][3]
A notable example is the use of 5-methylthis compound as a key intermediate in the synthesis of Leflunomide, an immunosuppressive drug used in the treatment of rheumatoid arthritis.[7][8][9]
The following diagram illustrates the central role of this compound as a scaffold in medicinal chemistry.
Sources
- 1. Buy this compound | 6436-62-0 [smolecule.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Isoxazolecarboxylic acid | CAS#:6436-62-0 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Isoxazole-4-carboxylic acid chemical structure and IUPAC name
An In-Depth Technical Guide to Isoxazole-4-carboxylic Acid: Structure, Synthesis, and Applications
Abstract
This compound (CAS No. 6436-62-0) is a pivotal heterocyclic compound featuring a five-membered isoxazole ring with a carboxylic acid functional group at the C4 position.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its significant role as a versatile building block in medicinal chemistry and drug discovery. We will explore the causality behind synthetic strategies and highlight its application in the development of therapeutic agents, grounded in authoritative scientific literature.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs.[3] Compounds containing the isoxazole moiety exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anti-HIV effects.[2][3][4] this compound, in particular, serves as a crucial and highly versatile intermediate for the synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in drug development.[1]
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's structure and physical characteristics is foundational to its application in synthetic and medicinal chemistry.
Chemical Structure and IUPAC Nomenclature
This compound possesses the molecular formula C₄H₃NO₃ and a molecular weight of 113.07 g/mol .[1][5] The core of the molecule is the 1,2-oxazole ring system, with the carboxylic acid group (-COOH) attached to the fourth carbon atom.[1]
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,2-oxazole-4-carboxylic acid .[1][6] It is also commonly referred to as 4-isoxazolecarboxylic acid.[1][6] Its unique identifier in the Chemical Abstracts Service is CAS Registry Number 6436-62-0.[1][5][7]
Caption: 2D Chemical Structure of 1,2-oxazole-4-carboxylic acid.
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, reactivity, and formulation potential. It is a solid at room temperature with well-defined thermal properties.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 6436-62-0 | [1][5][7] |
| Molecular Formula | C₄H₃NO₃ | [1][5] |
| Molecular Weight | 113.07 g/mol | [1][5] |
| Appearance | Solid | [1][5] |
| Melting Point | 123-124 °C | [1] |
| Predicted Boiling Point | ~321.2 ± 15.0 °C | [1] |
| Predicted pKa | 3.22 ± 0.10 | [1] |
| SMILES | C1=C(C=NO1)C(=O)O | [1] |
| InChI Key | LYPXTDXYEQEIIN-UHFFFAOYSA-N | [1][5] |
Synthesis and Mechanistic Insights
The synthesis of the this compound scaffold is a critical process for its subsequent use in drug discovery pipelines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and avoidance of isomeric impurities.
Synthetic Strategy Overview
The construction of the isoxazole ring is typically achieved through two primary strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the condensation of hydroxylamine with a three-carbon component like a 1,3-dicarbonyl compound.[8] A common and effective laboratory-scale approach for substituted isoxazole-4-carboxylic acids involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by functional group manipulations. A patent describes a high-regioselectivity method starting from a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine hydrochloride.[9] This approach is advantageous as it minimizes the formation of unwanted isomers, a common challenge in heterocyclic synthesis.[9][10]
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a 3-Substituted this compound
This protocol is a generalized representation based on methodologies described in the literature for preparing substituted isoxazole-4-carboxylic acids.[9][11]
Objective: To synthesize a 3-substituted-5-methylthis compound.
Materials:
-
Appropriate aldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (4.0 eq)
-
Sodium acetate (2.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Anhydrous zinc chloride (catalytic amount)
-
Ethanol
-
Deionized water
-
Sodium hydroxide solution (e.g., 2M)
-
Hydrochloric acid (e.g., 6M)
-
Ethyl acetate for extraction
Procedure:
-
Oxime Formation: a. Dissolve the starting aldehyde (1.0 eq) in ethanol. b. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (4.0 eq) and sodium acetate (2.0 eq). c. Add the ethanolic aldehyde solution to the aqueous hydroxylamine solution. d. Heat the mixture at 80-90 °C for 30 minutes.[11] e. Cool the reaction mixture in an ice bath. The corresponding oxime will precipitate. f. Collect the solid by vacuum filtration and recrystallize from ethanol to purify.
-
Cyclization and Ester Formation: a. In a round-bottom flask, mix the purified oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride. b. Heat the mixture gradually without solvent for approximately 1 hour.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. After cooling, the crude product (ethyl 3,5-disubstituted-isoxazole-4-carboxylate) is obtained. Purify using column chromatography if necessary.
-
Hydrolysis to Carboxylic Acid: a. Dissolve the crude ester from the previous step in a suitable solvent (e.g., ethanol). b. Add an aqueous solution of sodium hydroxide (excess) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the starting ester. c. Cool the reaction to room temperature and remove the organic solvent under reduced pressure. d. Acidify the remaining aqueous solution carefully with hydrochloric acid to a pH of 2-3. e. The desired this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery and Chemical Biology
The this compound scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its bifunctional nature—a reactive carboxylic acid handle and a stable heterocyclic ring—allows for its facile incorporation into larger, more complex molecular architectures.[3][4]
Role as a Key Synthetic Intermediate
This compound and its derivatives are highly valued as intermediates.[1] The carboxylic acid group provides a reactive site for amide bond formation, esterification, or reduction, enabling the extension of the molecular structure. This is exemplified in the synthesis of leflunomide, an immunosuppressive drug, which utilizes a 5-methylthis compound intermediate.[10][12]
Furthermore, derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) are being explored as unnatural β-amino acids for incorporation into peptides.[3] This creates novel peptide hybrids (peptidomimetics) with potentially enhanced stability and unique biological activities, opening new avenues in drug design.[3][4]
Bioactive Molecules and Therapeutic Areas
The isoxazole ring itself is associated with a broad range of biological targets.[3] Its presence in a molecule can confer potent and selective activity.
-
Anti-inflammatory: Drugs like Parecoxib, a COX-2 inhibitor, feature the isoxazole core, highlighting its importance in developing anti-inflammatory agents.[3]
-
Antibacterial: Sulfamethoxazole, a widely used sulfonamide antibiotic, contains an isoxazole ring, demonstrating its utility in combating bacterial infections.[11]
-
Anticancer & Immunomodulatory: The isoxazole scaffold is integral to numerous compounds investigated for their anticancer and immunomodulatory properties.[2][3]
The ability to readily synthesize derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds during drug development.
Conclusion
This compound is more than a simple heterocyclic compound; it is a fundamental building block that has enabled significant advances in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity, and the diverse biological activities associated with its derivatives underscore its continued importance. The synthetic methodologies, while established, continue to be refined to improve yield, regioselectivity, and environmental footprint. For researchers and drug development professionals, a deep understanding of the chemistry and potential of this compound is essential for designing the next generation of innovative therapeutic agents.
References
-
Bąchor, U., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylthis compound. Available from: [Link]
-
Silivanov, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3014488, 1,2-Oxazole-4-carboxylic acid. Available from: [Link]
- Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10219436, this compound methyl ester. Available from: [Link]
-
Journal of the American Chemical Society. General synthesis of 4-isoxazolecarboxylic acids. Available from: [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
Bibi, H., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
ResearchGate. 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements | Request PDF. Available from: [Link]
Sources
- 1. Buy this compound | 6436-62-0 [smolecule.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 6436-62-0 | this compound - Synblock [synblock.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 10. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isoxazole-4-Carboxylic Acid Moiety: A Cornerstone Scaffold for Modern Medicinal Chemistry
Abstract
The isoxazole ring is a five-membered heterocycle that has become a mainstay in medicinal chemistry, valued for its versatile synthetic accessibility and its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into a highly adaptable pharmacophore with a distinct electronic and steric profile. This guide provides an in-depth exploration of the isoxazole-4-carboxylic acid core, synthesizing field-proven insights into its synthesis, mechanism of action, structure-activity relationships (SAR), and its pivotal role in the development of therapeutics across multiple disease areas, including inflammation, oncology, and infectious diseases. We will dissect the causality behind its strategic implementation in drug design, supported by detailed experimental protocols and case studies of clinically relevant molecules.
The this compound Core: A Privileged Scaffold in Drug Design
The isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features that medicinal chemists can exploit.[3] It is an electron-rich aromatic system, yet the weak N-O bond can be susceptible to cleavage under certain conditions, a property that can be leveraged in pro-drug strategies.[4] The addition of a carboxylic acid group at the C-4 position introduces a critical interaction point. This moiety can act as a hydrogen bond donor and acceptor, chelate metal ions, or form salt bridges with basic residues in biological targets, such as the lysine and glutamate residues in the TTR tetramer binding site.[3]
The planar geometry of the isoxazole ring, combined with the carboxylic acid, creates a rigid and well-defined structural unit.[5] This rigidity can be advantageous for optimizing binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, the this compound scaffold is a recognized bioisostere for other functional groups, capable of mimicking the spatial and electronic properties of a carboxylic acid while offering a different metabolic profile and improved cell permeability.[6][7] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[8][9][10]
Caption: General structure of the this compound core.
Synthetic Strategies: From Bench to Pipeline
The construction of the this compound core is achievable through several robust synthetic routes. The choice of strategy is often dictated by the desired substitution pattern at the C3 and C5 positions.
A prevalent and highly effective method involves the cyclization of a β-keto ester with hydroxylamine, followed by subsequent functionalization.[5][11] Another powerful technique is the domino isomerization of 4-acyl-5-methoxyisoxazoles, which can be catalyzed by Fe(II) to yield isoxazole-4-carboxylic esters in good yields.[12][13] This method offers a controlled pathway to complex derivatives and has been mechanistically studied using DFT calculations.[12][14]
A general and high-regioselectivity synthesis has been developed starting from 3-substituted-3-oxopropionates.[15] This multi-step process involves cyclization with hydroxylamine hydrochloride, acetalization, and a subsequent ring-opening/re-closing cascade to furnish the final C4-carboxylated product.[15] This approach avoids the formation of isomers and is suitable for large-scale production.[15]
Caption: A common workflow for synthesizing isoxazole-4-carboxylic acids.
Therapeutic Applications & Mechanistic Insights
The this compound scaffold is a key component in drugs targeting a diverse range of diseases. Its utility stems from its ability to orient substituents into optimal binding conformations and to engage in critical interactions with target proteins.
Anti-inflammatory and Analgesic Agents
Isoxazole derivatives have been extensively investigated as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, highlighting the scaffold's compatibility with this target class.[4] Novel isoxazole-4-carboxamide derivatives have been synthesized and shown to possess moderate, non-opioid receptor-mediated analgesic activity.[11][16] Docking studies of these compounds against COX-1 and COX-2 reveal key binding interactions, with binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting a favorable interaction profile.[16]
Caption: Inhibition of prostaglandin synthesis by isoxazole derivatives.
Oncology
In oncology, isoxazole-containing compounds have emerged as promising anticancer agents through various mechanisms.[2][8] Derivatives have been designed as inhibitors of Heat Shock Protein 90 (HSP90), tubulin polymerization, and BET bromodomains.[2] The immunomodulatory drug Leflunomide, which is used to treat rheumatoid arthritis, is synthesized from a 5-methylthis compound intermediate and also exhibits antiproliferative activity.[10][17] More recently, trisubstituted isoxazoles have been developed as potent and selective allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases and certain cancers.[18]
Infectious Diseases
The isoxazole core is integral to several antibacterial drugs, including sulfamethoxazole and oxacillin.[4] This success has spurred the development of novel this compound derivatives against modern drug-resistant pathogens. A series of isoxazole-carboxylic acid methyl ester-based quinoline derivatives were synthesized and showed potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb).[19] Lead compounds in this class exhibited MIC values as low as 0.12 µg/mL against Mtb H37Rv and 0.25-0.5 µg/mL against drug-resistant strains, with a high selectivity index (>80).[19] Other urea and thiourea derivatives of isoxazole esters also displayed potent anti-Mtb activity, with MICs down to 0.25 µg/mL.[20]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity. A notable example is the SAR exploration of allosteric RORγt ligands.[18]
In these studies, the central isoxazole scaffold anchors the molecule in an allosteric binding pocket. The C4-carboxylic acid moiety is crucial for activity, forming key interactions with the receptor. SAR studies revealed that:
-
C3 Substituent : Small, aromatic, or heteroaromatic groups are generally favored.
-
C5 Substituent : A methyl group is often optimal, but other small alkyl groups can be tolerated.
-
C4 Linker/Substituent : The nature of the group attached to the carboxylic acid is critical. For instance, in the RORγt series, an amide linkage to a benzoic acid was found to be optimal, while replacing the amide with a thioether significantly decreased potency.[18] Introduction of a fluorine substituent at the ortho position of the terminal benzoic acid proved detrimental to activity.[18]
These findings underscore the importance of the precise spatial arrangement of functional groups around the rigid isoxazole core to achieve high-potency and selective target engagement.
| Compound Series | Target | Key SAR Findings | Potency Range | Reference |
| Isoxazole-4-Carboxamides | COX-1/COX-2 | Methoxy substitution on the C3-phenyl ring (compound B2) enhanced analgesic activity. | Moderate (in vivo) | [11][16] |
| Trisubstituted Isoxazoles | RORγt | Amide linker at C4 is superior to thioether. Ortho-fluoro on terminal phenyl reduces potency. | IC50: nM to µM | [18] |
| Isoxazole-Quinoline Esters | Mtb | C2-quinoline substitution is critical. Specific substitutions on the quinoline ring modulate potency against drug-resistant strains. | MIC: 0.12 - 8 µg/mL | [19] |
| Isoxazole-Urea Esters | Mtb | 3,4-Dichlorophenyl urea substitution provided the highest potency. | MIC: 0.25 - >64 µg/mL | [20] |
| Table 1: Summary of Structure-Activity Relationship Data for this compound Derivatives |
Case Study: Leflunomide
Leflunomide is an FDA-approved isoxazole-containing drug used for the treatment of rheumatoid arthritis.[10] While the final drug is an isoxazole-4-carboxamide, its synthesis critically relies on the 5-methylthis compound intermediate.[17] Leflunomide is a pro-drug that undergoes ring-opening in vivo to its active metabolite, teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), thereby blocking pyrimidine synthesis and inhibiting the proliferation of lymphocytes. This case demonstrates the utility of the isoxazole scaffold not just as a pharmacophore for target binding but also as a latent reactive species in a pro-drug strategy.
Experimental Protocols
To ensure the practical applicability of this guide, we provide validated, step-by-step methodologies for key experimental workflows.
Synthesis of 3-(4-methoxyphenyl)-5-methylthis compound
This protocol is adapted from established methods for synthesizing 3-substituted isoxazole-4-carboxylic acids.[11][16]
Step 1: Synthesis of 4-methoxybenzaldehyde oxime
-
Dissolve hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol) in a minimal amount of water.
-
Add a solution of 4-methoxybenzaldehyde (0.02 mol) in ethanol to the aqueous solution.
-
Heat the reaction mixture at 80–90 °C for 30 minutes.
-
Cool the mixture to room temperature. The solid oxime will precipitate.
-
Collect the solid by filtration and recrystallize from ethanol to yield the pure oxime.
Step 2: Synthesis of Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
-
In a round-bottom flask, mix the 4-methoxybenzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol).
-
Heat the mixture gradually without solvent for approximately 1 hour until the reaction is complete (monitor by TLC).
-
Cool the mixture and purify the resulting crude ester by column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to obtain the pure ethyl ester.
Step 3: Hydrolysis to 3-(4-methoxyphenyl)-5-methylthis compound
-
Dissolve the purified ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the final product.
In Vitro RORγt Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the ability of a test compound to inhibit the binding of a coactivator peptide to the RORγt ligand-binding domain (LBD).[18]
-
Reagents and Materials :
-
His-tagged RORγt-LBD
-
Biotinylated SRC1-4 coactivator peptide
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (acceptor)
-
Assay Buffer: PBS, 0.1% BSA, 5 mM DTT
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
In a 384-well microplate, add 5 µL of the diluted test compound.
-
Add 5 µL of a solution containing His-tagged RORγt-LBD and Biotin-SRC1-4 peptide in assay buffer.
-
Add 5 µL of a solution containing the Eu-anti-His antibody and Streptavidin-APC in assay buffer.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules.[1][2] The synthetic tractability of this core allows for extensive SAR studies, leading to the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4] Current research continues to expand its applications, with new derivatives being explored as antitubercular agents, selective receptor modulators, and novel anticancer therapies.[18][19][20] The future of this privileged scaffold lies in its application to increasingly complex biological targets and the development of multi-targeted agents to address unmet medical needs.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c]
- The recent progress of isoxazole in medicinal chemistry. Bohrium. [URL: https://www.bohrium.com/2023/08/29/the-recent-progress-of-isoxazole-in-medicinal-chemistry]
- The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/29853315/]
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019082/]
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/380277317_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9455959/]
- This compound | 6436-62-0. Smolecule. [URL: https://www.smolecule.com/isoxazole-4-carboxylic-acid-cas-6436-62-0]
- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-role-of-isoxazole-derivatives-in-modern-drug-discovery-83869263.html]
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31700989/]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents. [URL: https://patents.google.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02536]
- Immunological activity of new heterocyclic amides of 5-amino-3-methylthis compound. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15376483/]
- Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4450772/]
- Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36282413/]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00777h]
- Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6335835/]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/md/d4md00777h]
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5623]
- 5-Methylthis compound. ResearchGate. [URL: https://www.researchgate.net/publication/40040685_5-Methylisoxazole-4-carboxylic_acid]
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125540/]
- The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6361110/]
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.9b02536]
- General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01188a518]
- Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1250325/full]
- Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01859]
- Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [URL: https://www.researchgate.net/publication/379896791_Isoxazole-Containing_drugs_with_various_pharmacological_activities]
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15531317/]
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ResearchGate. [URL: https://www.researchgate.net/publication/384210385_Bioisoteres_for_carboxylic_acids_From_ionized_isosteres_to_novel_unionized_replacements]
- Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4789542/]
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35653161/]
- 5-Methylthis compound. National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961199/]
- Examples of some isoxazole-containing bioactive compounds and drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-some-isoxazole-containing-bioactive-compounds-and-drugs_fig1_366112702]
- Examples of the commercially used isoxazole containing drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-the-commercially-used-isoxazole-containing-drugs_fig1_368817387]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 6436-62-0 [smolecule.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole Core: From Chemical Curiosity to Cornerstone of Modern Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to the elegant convergence of synthetic ingenuity and pharmacological utility.[1][2] Its journey from a novelty in the late 19th century to a "privileged scaffold" in contemporary drug discovery is a compelling narrative of chemical exploration and biomedical advancement.[3][4] This guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, tracing their evolution from foundational synthetic principles to their embodiment in life-saving pharmaceuticals and critical agrochemicals.[5][6] We will delve into the causalities behind key experimental choices, dissect seminal synthetic protocols, and examine the structure-activity relationships that have cemented the isoxazole moiety as an indispensable tool for the medicinal chemist.
Part 1: The Dawn of Isoxazole Chemistry: Discovery and Foundational Synthesis
The story of isoxazole begins in the late 19th and early 20th centuries, a period of fervent discovery in heterocyclic chemistry. While the isomer "oxazole" had been identified first, it was German chemist Arthur Hantzsch who initially proposed the name "isoxazole" for the 1,2-isomer.[1] However, the first significant contribution to the practical synthesis of the isoxazole ring is widely credited to Ludwig Claisen.
The Claisen Synthesis: A Cornerstone Reaction
In 1903, Ludwig Claisen reported that the reaction of a propargylaldehyde acetal with hydroxylamine yielded the parent isoxazole ring, laying the groundwork for what would become the most classical and fundamental method for its synthesis.[7] The more general and enduring form of this reaction, now known as the Claisen isoxazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[8][9] This method's power lies in its simplicity and the ready availability of the starting materials.
The reaction proceeds through a two-stage mechanism. First, the more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons to form an intermediate oxime.[8][10] This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl carbon. A final dehydration step then yields the aromatic isoxazole ring.[8]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isoxazole-4-carboxylic Acid as a Pharmacophore
Introduction: The Privileged Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics, metabolic stability, and its capacity to serve as a bioisostere for other functional groups have established it as a fundamental component in the creation of novel therapeutics.[1] Within this versatile chemical family, isoxazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful pharmacophore, demonstrating a broad spectrum of biological activities. These compounds have shown promise in developing treatments for a range of conditions, including cancer, inflammation, neurological disorders, and infectious diseases.[2][3]
This technical guide offers an in-depth exploration of the this compound core, designed for researchers, scientists, and professionals in drug development. We will delve into the physicochemical properties that underpin its biological activity, survey key synthetic methodologies, and examine its diverse mechanisms of action across various therapeutic targets.
I. Physicochemical Properties and Molecular Architecture
The this compound moiety possesses a unique combination of structural and electronic features that are critical to its function as a pharmacophore.
Structural Features
The core structure consists of a five-membered isoxazole ring with a carboxylic acid group at the 4-position.[4] This arrangement results in a planar geometry that influences how the molecule interacts with biological targets.[4] The molecular formula is C₄H₃NO₃, and it has a molecular weight of 113.07 g/mol .[4]
Key Physicochemical Parameters
| Property | Value | Significance in Drug Design |
| pKa | 3.22 ± 0.10 (predicted) | The electron-withdrawing nature of the isoxazole ring makes the carboxylic acid more acidic than simple aliphatic carboxylic acids. This influences the ionization state at physiological pH, which is crucial for target binding and solubility.[4] |
| LogP | 0.37 (reported) | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and the ability to cross cell membranes.[4] |
| Melting Point | 123-124°C | Provides an indication of the compound's stability and purity.[4] |
| Boiling Point | 321.2 ± 15.0°C (predicted) | Relevant for synthetic and purification processes.[4] |
| Density | 1.449 ± 0.06 g/cm³ (predicted) | A fundamental physical property of the compound.[4] |
The Role of Bioisosterism
A critical concept in understanding the utility of the this compound pharmacophore is bioisosterism. This principle involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological activity or a more favorable pharmacokinetic profile.[5][6] The isoxazole ring itself can act as a bioisostere for other functional groups, and the carboxylic acid can be replaced by surrogates to modulate properties like acidity, polarity, and metabolic stability.[1][5] For example, replacing a carboxylic acid with a tetrazole ring has been shown to improve oral bioavailability and metabolic stability in some drug candidates.[7][8]
II. Synthetic Strategies: Building the Isoxazole Core
The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids
A common and efficient method for preparing 3-substituted-4-isoxazole carboxylic acids with high regioselectivity involves a multi-step process:[9]
-
Cyclization: A 3-substituted-3-oxopropionate is treated with hydroxylamine hydrochloride and a base in water to form a 3-substituted-4-isoxazole-5-ketone.
-
Acetalization: The resulting ketone is reacted with N,N-dimethylformamide dimethyl acetal to yield a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone.
-
Ring Opening and Re-closure: The lactone is then hydrolyzed under basic conditions, leading to ring opening, followed by re-closure of the ring.
-
Acidification: Finally, acidification of the reaction mixture affords the desired 3-substituted-4-isoxazole carboxylic acid.[9]
This method is advantageous due to its mild reaction conditions and high yields, making it suitable for large-scale production.[9]
Fe(II)-Catalyzed Isomerization
Another innovative approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles. This reaction, conducted in dioxane at 105°C, leads to the formation of isoxazole-4-carboxylic esters and amides in good yields.[10] This method proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which can be isolated under milder conditions.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 6436-62-0 [smolecule.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
The Isoxazole Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and the capacity for diverse non-covalent interactions, have cemented its role in the development of novel therapeutics.[1][5] This guide provides a comprehensive technical overview of the isoxazole core, delving into its fundamental characteristics, synthetic accessibility, and multifaceted pharmacological applications. We will explore the causality behind its widespread use, from its role as a versatile bioisostere to its incorporation in a multitude of FDA-approved drugs.[6] This document is intended to serve as a foundational resource for researchers and professionals engaged in the intricate process of drug discovery and development.
The Isoxazole Moiety: A Profile of a Privileged Scaffold
The isoxazole ring is an aromatic, five-membered heterocycle with the molecular formula C₃H₃NO.[7] Its structure, featuring an oxygen atom adjacent to a nitrogen atom, imparts a unique set of electronic and steric properties that are highly advantageous in drug design.[7][8] The arrangement of heteroatoms influences the ring's electron distribution, creating opportunities for hydrogen bonding, dipole-dipole interactions, and π-π stacking with biological targets.[9]
dot graph "Isoxazole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
N1 [label="N", pos="0,1!", fontcolor="#EA4335"]; O1 [label="O", pos="-0.87,-0.5!", fontcolor="#4285F4"]; C3 [label="C", pos="0.87,-0.5!"]; C4 [label="C", pos="0.53,-1.3!"]; C5 [label="C", pos="-0.53,-1.3!"];
N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; } caption: "General structure of the isoxazole ring."
Key Physicochemical Characteristics:
| Property | Significance in Drug Design |
| Aromaticity | Confers planarity and stability, facilitating π-stacking interactions with protein residues. |
| Dipole Moment | The presence of nitrogen and oxygen atoms creates a significant dipole moment, enhancing solubility and enabling polar interactions. |
| Metabolic Stability | The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[5] |
| Synthetic Versatility | The scaffold allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties for optimal target engagement.[2][3][4] |
Synthetic Strategies: Building the Isoxazole Core
The construction of the isoxazole ring can be achieved through various synthetic methodologies, with 1,3-dipolar cycloaddition reactions being a cornerstone approach.[10] Recent advancements have also focused on developing more efficient and environmentally friendly "green" synthetic routes.[2][3][4][11]
Classical Synthesis via Chalcone Intermediates
A widely employed method for synthesizing substituted isoxazoles involves the use of chalcone precursors.[7][12]
Experimental Protocol: Synthesis of Isoxazole Derivatives from Chalcones
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol.[13]
-
An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture.[7]
-
The reaction is stirred at room temperature for several hours until the formation of a precipitate (the chalcone) is observed.[13]
-
The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[12]
-
-
Step 2: Cyclization to Isoxazole
-
The synthesized chalcone is dissolved in ethanol.
-
Hydroxylamine hydrochloride and a base (e.g., sodium acetate or potassium hydroxide) are added to the solution.[12][13]
-
The mixture is refluxed for several hours.[13]
-
Upon cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (the isoxazole derivative) is filtered, washed, and purified by recrystallization.[13]
-
dot graph "Chalcone_to_Isoxazole_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Acetophenone [label="Substituted\nAcetophenone"]; Benzaldehyde [label="Substituted\nBenzaldehyde"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#FFFFFF"]; Chalcone [label="Chalcone Intermediate"]; Hydroxylamine [label="Hydroxylamine\nHydrochloride", shape=ellipse, fillcolor="#FFFFFF"]; Base2 [label="Base (e.g., KOAc)", shape=ellipse, fillcolor="#FFFFFF"]; Isoxazole [label="Substituted\nIsoxazole"];
{rank=same; Acetophenone; Benzaldehyde;} Acetophenone -> Chalcone [label=" Claisen-Schmidt\nCondensation "]; Benzaldehyde -> Chalcone; Base -> Chalcone [style=invis]; Chalcone -> Isoxazole [label=" Cyclization "]; Hydroxylamine -> Isoxazole; Base2 -> Isoxazole [style=invis]; } caption: "General workflow for isoxazole synthesis via chalcones."
Modern and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isoxazole synthesis. These include:
-
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods.[14]
-
Ultrasonic irradiation: Sonochemistry has emerged as an eco-friendly alternative that can enhance reaction rates and yields, often in aqueous media, thus avoiding the use of hazardous organic solvents.[11]
-
One-pot multi-component reactions: These strategies improve efficiency by combining several reaction steps into a single procedure, reducing waste and simplifying purification processes.[11]
The Isoxazole Scaffold in Action: A Multifaceted Pharmacophore
The versatility of the isoxazole ring is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][3][4][7][14]
Anti-inflammatory Agents
A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties.[7][15] A prime example is Valdecoxib , a selective COX-2 inhibitor.[7][15][16] The isoxazole moiety is a key feature of this class of drugs, contributing to their selective binding to the COX-2 enzyme's active site and subsequent inhibition of prostaglandin synthesis.[16]
dot graph "COX2_Inhibition" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
ArachidonicAcid [label="Arachidonic Acid"]; COX2 [label="COX-2 Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Inflammation & Pain", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Valdecoxib [label="Valdecoxib\n(Isoxazole-containing)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ArachidonicAcid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Valdecoxib -> COX2 [label="Inhibits", arrowhead=tee]; } caption: "Mechanism of COX-2 inhibition by isoxazole-containing drugs."
Anticancer Therapeutics
Isoxazole derivatives have emerged as promising candidates in oncology, demonstrating a range of anticancer activities through diverse mechanisms.[1][17][18] These mechanisms include:
-
Induction of apoptosis: Many isoxazole compounds have been shown to trigger programmed cell death in cancer cells.[18][19]
-
Enzyme inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as heat shock protein 90 (HSP90) and topoisomerase.[18][20]
-
Disruption of signaling pathways: Isoxazole-containing molecules can interfere with crucial cellular signaling pathways, like the Wnt and Hedgehog pathways, leading to cell cycle arrest.[16]
Table of Representative Anticancer Isoxazole Derivatives:
| Compound/Class | Mechanism of Action | Target Cancer Types |
| NVP-AUY922 & derivatives | HSP90 Inhibition | Lung and Breast Cancer[20] |
| KRIBB3 | Inhibition of tumor cell migration, impact on tubulin polymerization | Various cancer types[20] |
| Indole-containing isoxazoles | sPLA2 inhibitory activity | Breast and Prostate Cancer[20] |
Antibacterial and Antimicrobial Agents
The isoxazole scaffold is a core component of several clinically important antibacterial drugs.[2][3][4][7] This includes β-lactamase resistant penicillins and sulfonamides.
-
β-Lactamase Resistant Antibiotics: Cloxacillin, Dicloxacillin, and Flucloxacillin are examples of isoxazolyl penicillins that are effective against bacteria that produce β-lactamase enzymes.[14]
-
Sulfonamides: Sulfamethoxazole and Sulfisoxazole are widely used antibacterial agents that incorporate the isoxazole ring.[2][14]
The presence of specific substituents on the isoxazole ring, such as methoxy, dimethylamino, and halogen groups, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]
Central Nervous System (CNS) Active Agents
Isoxazole derivatives have also demonstrated significant potential in the treatment of neurological and psychiatric disorders.[21]
-
Anticonvulsants: Zonisamide is an antiepileptic drug that features an isoxazole ring.[14]
-
Antidepressants: Isocarboxazid, a monoamine oxidase inhibitor, is used to treat depression and anxiety.[14]
-
Neuroprotective Agents: Certain isoxazole derivatives are being investigated for their ability to protect neurons from damage associated with oxidative stress, a factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23]
Isoxazole as a Bioisostere: A Strategy for Drug Optimization
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design. The isoxazole ring is frequently employed as a bioisostere for other functionalities, such as:
-
Carboxylic Acids: The 3-hydroxyisoxazole moiety can serve as a planar bioisostere for the carboxylic acid group, exhibiting a similar pKa.[24] This substitution can improve pharmacokinetic properties while maintaining biological activity.
-
Other Heterocycles: The isoxazole ring has been used to replace other heterocyclic systems, such as in the development of potent nicotinic acetylcholine receptor agonists where it served as a bioisostere for the pyridine ring of epibatidine.[25][26]
This bioisosteric replacement can lead to improved affinity, selectivity, and metabolic stability of the drug candidate.[25]
Future Perspectives and Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpca.org [ijpca.org]
- 9. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. espublisher.com [espublisher.com]
- 18. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 21. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazole-4-Carboxylic Acid Scaffold: A Technical Guide to its Natural Manifestations and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous synthetic pharmaceuticals.[1][2] However, the isoxazole moiety, and specifically those bearing a carboxylic acid functionality, also has fascinating origins in the natural world. This technical guide provides an in-depth exploration of isoxazole-4-carboxylic acid and its naturally occurring analogs, with a primary focus on the neuroactive fungal metabolite, ibotenic acid. We will delve into the natural sources, biosynthetic pathways, and pharmacological activities of these compounds. Furthermore, this guide will furnish detailed experimental protocols for the isolation, characterization, and synthesis of these molecules, providing a comprehensive resource for researchers in natural product chemistry, neuropharmacology, and drug discovery.
Introduction: The Isoxazole Moiety in Nature's Arsenal
While the isoxazole ring is a common feature in synthetic drugs, its presence in natural products is more selective, often leading to compounds with potent and specific biological activities.[1] The focus of this guide is on this compound and its analogs, a class of compounds characterized by the isoxazole core appended with a carboxylic acid group. The most prominent and well-studied natural analog is ibotenic acid, an excitatory amino acid found in mushrooms of the Amanita genus.[3] Another related natural product is tricholomic acid, found in Tricholoma muscarium, which also interacts with glutamate receptors.[4] Understanding the natural origins and biological roles of these molecules provides valuable insights for the design of novel therapeutic agents.
Ibotenic Acid: A Case Study of a Naturally Occurring Isoxazole Carboxylic Acid Analog
Ibotenic acid, chemically known as (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid, is a potent neurotoxin and a structural analog of the neurotransmitter glutamate.[3] It is famously found in the fly agaric mushroom, Amanita muscaria, and related species.[3]
Natural Source and Isolation
Ibotenic acid is primarily isolated from the fruiting bodies of Amanita muscaria and Amanita pantherina.[5] Its concentration can vary depending on the geographical location, season, and specific mushroom variety.
This protocol outlines a general procedure for the extraction and purification of ibotenic acid using ion-exchange chromatography.
Materials:
-
Fresh or dried Amanita muscaria caps
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex® 50W X8 cation exchange resin[6]
-
Ammonia solution
-
Rotary evaporator
-
Lyophilizer (optional)
-
HPLC system for analysis and purification[7]
Step-by-Step Methodology:
-
Extraction:
-
Homogenize 100 g of fresh or 10 g of dried and powdered Amanita muscaria caps in 500 mL of 70% aqueous methanol.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the mixture through cheesecloth and then through filter paper to remove solid mushroom debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude aqueous extract.
-
-
Ion-Exchange Chromatography:
-
Prepare a column with Dowex® 50W X8 resin (H+ form).
-
Adjust the pH of the crude aqueous extract to approximately 2-3 with 1M HCl.
-
Load the acidified extract onto the prepared cation exchange column.
-
Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.
-
Elute the bound amino acids, including ibotenic acid, with 2M ammonia solution.
-
Collect the fractions and monitor for the presence of ibotenic acid using a suitable analytical method (e.g., thin-layer chromatography or HPLC).
-
-
Purification and Isolation:
-
Combine the fractions containing ibotenic acid and concentrate them under reduced pressure.
-
The resulting residue can be further purified by recrystallization or by preparative HPLC.[7]
-
For HPLC purification, a mixed-mode column such as Primesep 100 can be effective.[7] A mobile phase of acetonitrile and water with an acidic modifier (e.g., sulfuric acid) is typically used.[7]
-
Collect the purified ibotenic acid fraction and remove the solvent under reduced pressure or by lyophilization.
-
Diagram of the Isolation and Purification Workflow:
Caption: Workflow for the isolation and purification of ibotenic acid.
Biosynthesis of Ibotenic Acid
The biosynthesis of ibotenic acid in Amanita muscaria begins with the common amino acid, glutamic acid.[3][8] A dedicated biosynthetic gene cluster, termed the ibo cluster, encodes the enzymes responsible for this transformation.[8][9]
The key enzymatic steps are as follows:
-
Hydroxylation of Glutamic Acid: The pathway is initiated by the hydroxylation of L-glutamic acid at the C3 position to yield threo-3-hydroxyglutamic acid. This reaction is catalyzed by a non-heme Fe(II)/2-oxoglutarate-dependent dioxygenase, IboH.[8][9]
-
Further Enzymatic Transformations: The subsequent steps leading to the formation of the isoxazole ring are believed to be catalyzed by other enzymes encoded in the ibo gene cluster.[9][10] While the exact sequence and mechanisms are still under investigation, it is proposed that enzymes such as a cytochrome P450 monooxygenase (IboC), a flavin-dependent monooxygenase (IboF), an adenylating enzyme (IboA), and pyridoxal phosphate (PLP)-dependent enzymes (IboG1 and IboG2) are involved.[9][10]
-
Decarboxylation to Muscimol: Ibotenic acid can be decarboxylated to form muscimol, a potent GABAA receptor agonist. This conversion can occur both enzymatically within the mushroom, catalyzed by a decarboxylase (IboD), and non-enzymatically, for instance, upon drying or heating of the mushroom.[9]
Diagram of the Ibotenic Acid Biosynthetic Pathway:
References
- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Ibotenic acid - Wikipedia [en.wikipedia.org]
- 4. Tricholomic acid - Wikipedia [en.wikipedia.org]
- 5. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 7. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Review of isoxazole derivatives in recent literature
An In-Depth Technical Guide to Isoxazole Derivatives in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive review of recent advancements in the chemistry and pharmacology of isoxazole derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core aspects of isoxazole synthesis, explores its vast therapeutic potential across multiple disease areas, and elucidates the critical structure-activity relationships that govern its efficacy.
The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a versatile building block for designing novel therapeutic agents.[3] The isoxazole moiety is present in several FDA-approved drugs, including the antibacterial agent sulfamethoxazole and the anti-inflammatory drug valdecoxib, highlighting its clinical significance.[4][5]
The inherent aromaticity of the isoxazole ring provides a stable core, yet the weak N-O bond offers a potential site for metabolic cleavage or synthetic manipulation, making it a useful intermediate in complex syntheses.[1][6][7] Recent literature reveals a surge in the exploration of isoxazole derivatives, driven by their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][8][9][10][11] This guide synthesizes the latest findings, offering insights into the design, synthesis, and application of this remarkable heterocyclic system.
Advances in the Synthesis of Isoxazole Derivatives
The construction of the isoxazole core has evolved significantly, with modern methodologies focusing on efficiency, regioselectivity, and sustainability. These advances have facilitated the creation of diverse chemical libraries for high-throughput screening and drug discovery.[8][10]
Key Synthetic Strategies
-
1,3-Dipolar Cycloaddition: This remains one of the most fundamental and widely used methods for synthesizing the isoxazole ring. It typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne or alkene.[2][12] Copper(I)-catalyzed versions of this reaction are particularly efficient and regioselective, yielding 3,5-disubstituted isoxazoles.[13]
-
Transition Metal-Catalyzed Cycloisomerization: Gold and other transition metals can catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under mild conditions.[13] This method offers an alternative route with high yields and functional group tolerance.
-
Green Chemistry Approaches: In line with sustainable chemistry principles, several eco-friendly methods have been developed. These include microwave-assisted and ultrasound-assisted syntheses, which significantly reduce reaction times and often improve yields.[8][14] Solvent-free reactions and the use of recyclable catalysts are also gaining prominence.[14][15]
Exemplary Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a copper(I)-catalyzed cycloaddition, a reliable method for generating isoxazoles.
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the aldoxime (1.2 eq) in a suitable solvent such as a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Nitrile Oxide Generation: Add an oxidizing agent, such as N-chlorosuccinimide (NCS), portion-wise to the stirring solution at room temperature. The choice of an in situ generation method is crucial for safety, as nitrile oxides can be unstable.
-
Reaction Monitoring: Stir the reaction at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (alkyne) is consumed.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
A Spectrum of Biological Activities
Isoxazole derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for treating various diseases.[8][10][16]
Anticancer Activity
The anticancer potential of isoxazoles is one of the most extensively studied areas.[17] These compounds exert their effects through diverse mechanisms of action.[18][19][20]
-
Mechanism of Action:
-
Tubulin Polymerization Inhibition: Certain isoxazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.[18][19]
-
Enzyme Inhibition: Many derivatives function as potent inhibitors of key enzymes in cancer progression, including protein kinases, topoisomerase, and aromatase.[17][18]
-
Apoptosis Induction: Isoxazole-containing compounds can trigger programmed cell death (apoptosis) in tumor cells through various signaling pathways.[18][19]
-
Thymidylate Synthase Inhibition: Some derivatives prevent DNA synthesis by inhibiting the methylation process that converts uracil to thymine, a crucial step for cancer cell proliferation.[19]
-
Table 1: Selected Anticancer Isoxazole Derivatives and Their Activities
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Isoxazole Chalcones | DU145 (Prostate) | 0.96 - 1.06 | Tubulin Polymerization Inhibition | [21][22] |
| Indole-linked Isoxazoles | MCF-7 (Breast) | 2.25 - 3.0 | Thymidylate Synthase Inhibition | [19] |
| 3,5-Disubstituted Isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | Apoptosis Induction | [21][22] |
| 4,5-Diarylisoxazoles | Various | Potent | Antimitotic Activity | [21][22] |
Antimicrobial Activity
Isoxazole-based agents have a long history of use against microbial infections. Their efficacy spans both bacteria and fungi.[6][23]
-
Antibacterial Action: The isoxazolyl penicillins (e.g., cloxacillin, dicloxacillin) are β-lactamase-resistant antibiotics effective against Gram-positive bacteria like Staphylococcus aureus.[24] Sulfamethoxazole, often combined with trimethoprim, inhibits bacterial folic acid synthesis. The presence of specific functional groups, such as halogens or methoxy groups on phenyl rings attached to the isoxazole core, has been shown to enhance antibacterial activity.[4]
-
Antifungal Action: Several isoxazole derivatives have demonstrated significant activity against various fungal strains, although fewer have reached clinical use compared to antibacterial agents.[3] Research is ongoing to develop new antifungal drugs to combat resistance.[3]
Table 2: Representative Antibacterial Isoxazole Derivatives
| Compound/Drug | Target Bacteria | Mechanism of Action | Note |
| Cloxacillin | Gram-positive (e.g., S. aureus) | Cell wall synthesis inhibition | FDA-approved antibiotic[24] |
| Sulfamethoxazole | Broad spectrum | Folic acid synthesis inhibition | FDA-approved antibiotic[24] |
| Sampangine-Isoxazole Hybrid | C. neoformans, C. albicans | Not specified | Potent fungicidal activity[22] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have shown potent anti-inflammatory effects, primarily by targeting key enzymes in the inflammatory cascade.[25]
-
Mechanism of Action: The main mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes.[8] COX-2 is an inducible enzyme that produces prostaglandins, which are key mediators of inflammation and pain. Several isoxazole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives
| Compound Class | Target | IC₅₀ (µM) | In Vivo Model | Reference |
| Indole-linked Isoxazoles | COX/LOX | - | Carrageenan-induced paw edema | [8] |
| Phenyl-isoxazole Hybrids | 5-LOX | 3.67 | - | [8] |
| Triazine-isoxazole Hybrids | COX-2 | Potent | Carrageenan-induced paw edema | [25][26] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. SAR studies on isoxazole derivatives have provided invaluable insights for optimizing potency and selectivity.[27]
-
Substituents at C3 and C5: For many biological activities, particularly anticancer and antimicrobial, the nature of the substituents at the 3- and 5-positions of the isoxazole ring is critical. Aromatic rings, such as phenyl or indole groups, are common at these positions.
-
Influence of Phenyl Ring Substitution: The electronic properties of substituents on these phenyl rings significantly modulate activity. Electron-donating groups (e.g., methoxy, -OCH₃) on the phenyl ring have been shown to enhance anticancer activity in some series.[21][22] Conversely, electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) can increase antibacterial potency.[4]
-
Role of the Linker: In hybrid molecules where the isoxazole is linked to another pharmacophore, the nature and length of the linker can impact binding affinity and overall efficacy.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Recent advancements in synthetic chemistry have made a vast chemical space accessible, enabling the exploration of new biological targets.[8][10] The diverse mechanisms of action, from enzyme inhibition to disruption of protein-protein interactions, underscore the versatility of isoxazole derivatives.[18][19][20]
Future research will likely focus on several key areas:
-
Multi-Targeted Therapies: Designing single isoxazole-based molecules that can modulate multiple targets simultaneously is an emerging trend, particularly in complex diseases like cancer and neurodegenerative disorders.[8][9][10]
-
Natural Product Hybrids: Incorporating the isoxazole moiety into natural product skeletons is a promising strategy to enhance bioavailability and potency while potentially reducing toxicity.[21][22]
-
Targeted Drug Delivery: Conjugating potent isoxazole derivatives to targeting ligands could improve their therapeutic index by ensuring selective delivery to diseased cells, minimizing off-target effects.
The continued exploration of isoxazole chemistry, guided by robust biological evaluation and rational drug design principles, holds immense promise for addressing unmet medical needs and developing the next generation of innovative medicines.[9][11]
References
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.).
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2024). Taylor & Francis Online.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Corpus ID: 266228384.
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2022). SciSpace.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IJPCA.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023).
- Isoxazole Derivatives as Regulators of Immune Functions. (2018).
- A review of isoxazole biological activity and present synthetic techniques. (2024). IJPCA.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- Structure–activity relationship of isoxazole derivatives. (n.d.).
- Isoxazole Derivatives as Regul
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). BOC Sciences.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2025).
- Isoxazole derivatives showing antiviral activity (78, 79). (n.d.).
- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. ijpca.org [ijpca.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. scilit.com [scilit.com]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 12. nbinno.com [nbinno.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. ijbpas.com [ijbpas.com]
- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijcrt.org [ijcrt.org]
- 25. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Immunosuppressive effects of 5-amino-3-methylisoxazole-4-carboxylic acid amides
An In-Depth Technical Guide to the Immunosuppressive Effects of 5-Amino-3-Methylisoxazole-4-Carboxylic Acid Amides
Abstract
The 5-amino-3-methylthis compound backbone represents a cornerstone scaffold in modern immunomodulatory drug design. Its most prominent derivatives, the prodrug leflunomide and its active metabolite teriflunomide (A77 1726), have established roles in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action for this class of compounds—the inhibition of de novo pyrimidine synthesis—and explores the downstream consequences for lymphocyte function. We delve into the essential experimental protocols required to characterize these effects, offering field-proven insights into assay design and data interpretation for researchers and drug development professionals.
Introduction: From Prodrug to Active Immunosuppressant
Leflunomide, a member of the isoxazole class, is a prodrug that undergoes rapid and near-complete conversion into its pharmacologically active metabolite, teriflunomide (systematic name: 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide), also known as A77 1726.[3][4] This biotransformation occurs in the gut wall, plasma, and liver through the opening of the isoxazole ring.[3] Teriflunomide is the compound responsible for the immunosuppressive and immunomodulatory effects attributed to leflunomide.[1] The therapeutic efficacy of these compounds in T-cell-driven autoimmune diseases stems from their profound impact on the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][5]
Caption: Metabolic activation of Leflunomide to its active form, Teriflunomide.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary and most well-characterized mechanism of action for teriflunomide is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[3][6] DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[7][8]
The Pyrimidine Synthesis Pathway and Lymphocyte Dependency
Rapidly proliferating cells, such as activated T and B lymphocytes responding to an antigen, have a high demand for pyrimidine nucleotides (uridine, cytidine, thymidine) for the synthesis of DNA and RNA.[3][9] These cells rely heavily on the de novo synthesis pathway to meet this demand. By inhibiting DHODH, teriflunomide effectively depletes the intracellular pool of pyrimidines.[9] This cytostatic effect halts the progression of the cell cycle from the G1 to the S phase, thereby preventing the clonal expansion of autoreactive lymphocytes without inducing widespread cell death (apoptosis).[6] This targeted anti-proliferative effect is central to its immunosuppressive action.
Caption: Inhibition of DHODH by Teriflunomide disrupts pyrimidine synthesis.
Secondary and Contributing Mechanisms
While DHODH inhibition is the principal mechanism, research suggests other immunomodulatory effects may contribute to the therapeutic profile of these compounds:
-
Tyrosine Kinase Inhibition: Early studies suggested that A77 1726 can inhibit protein tyrosine kinases, including JAK1, JAK2, and JAK3, which are involved in cytokine signaling pathways.[10]
-
Inhibition of Pro-inflammatory Mediators: Teriflunomide has been shown to inhibit the production of interleukin 6 (IL-6), matrix metalloproteinase 1 (MMP-1), and prostaglandin E2 in fibroblast-like synoviocytes, which are key mediators of inflammation and tissue destruction in rheumatoid arthritis.[11]
-
NF-κB Pathway: Some evidence points to an inhibitory effect on nuclear factor kappa B (NF-κB), a critical transcription factor for inflammatory responses.[12]
-
Induction of Heme Oxygenase-1 (HO-1): In animal models of arthritis, A77 1726 was found to induce the antioxidant enzyme HO-1, which may contribute to its anti-inflammatory effects by modulating oxidative stress.[13]
Quantitative Assessment of DHODH Inhibitors
The potency of 5-amino-3-methylthis compound amides and other DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their half-maximal effective concentration (EC50) in cell-based proliferation assays.
| Compound | Target | IC50 (nM) | Assay Type | Reference(s) |
| Teriflunomide (A77 1726) | Human DHODH | 179 - 773 | Enzymatic | [14] |
| Brequinar | Human DHODH | 4.5 - ~20 | Enzymatic | [14] |
| SBL-105 | Human DHODH | 48.48 | Enzymatic | [15] |
| Indoluidin D | Human DHODH | 210 | Enzymatic | [14] |
Table 1: Comparative in vitro potency of various DHODH inhibitors. Values can vary based on specific assay conditions.
Experimental Validation: A Practical Workflow
Validating the immunosuppressive effects of a novel isoxazole derivative requires a tiered approach, moving from direct enzyme inhibition to functional cellular assays. This ensures a comprehensive understanding of the compound's mechanism and biological impact.
Caption: A tiered workflow for characterizing immunosuppressive compounds.
Detailed Experimental Protocols
The following protocols are foundational for assessing the immunosuppressive activity of DHODH inhibitors. They are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.
Protocol: DHODH Enzymatic Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of recombinant human DHODH.
-
Principle: DHODH activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes from blue to colorless upon reduction. The rate of this color change is proportional to enzyme activity.[8][16]
-
Materials:
-
Recombinant human DHODH (transmembrane domain deleted for solubility)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Substrate: Dihydroorotic acid (DHO)
-
Electron Acceptor: Coenzyme Q10
-
Indicator: 2,6-dichloroindophenol (DCIP)
-
Test Compound (serial dilutions) and Vehicle Control (e.g., DMSO)
-
96-well microplate and microplate reader
-
-
Methodology:
-
Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP in each well of a 96-well plate.
-
Add the recombinant human DHODH enzyme to the mixture.
-
Add serial dilutions of the test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the DHO substrate to all wells.
-
Immediately begin measuring the decrease in absorbance at 600-650 nm every 30 seconds for 10 minutes using a microplate reader.[8]
-
Data Analysis: Calculate the reaction rate (slope of absorbance vs. time) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol: Lymphocyte Proliferation Assay
This assay assesses the functional consequence of DHODH inhibition on the proliferation of immune cells.
-
Principle: Lymphocytes are stimulated to proliferate with a mitogen (e.g., Phytohemagglutinin - PHA) or a specific antigen. The compound's ability to inhibit this proliferation is measured. Proliferation can be quantified by the incorporation of a labeled DNA precursor ([3H]-thymidine) or by a colorimetric metabolic assay (e.g., MTT).[17][18][19]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via density gradient centrifugation.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
Stimulant: Phytohemagglutinin (PHA).
-
Test Compound (serial dilutions) and Vehicle Control.
-
Uridine (for rescue experiment).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilizing agent (e.g., acidified isopropanol or DMSO).[18]
-
96-well cell culture plates.
-
-
Methodology:
-
Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.[20]
-
Create experimental conditions in triplicate:
-
Unstimulated Control: Cells + Medium only.
-
Stimulated Control: Cells + Medium + PHA.
-
Test Wells: Cells + Medium + PHA + serial dilutions of the test compound.
-
Rescue Wells: Cells + Medium + PHA + test compound + a high concentration of uridine (e.g., 100 µM). This control validates that the anti-proliferative effect is due to pyrimidine starvation.[15]
-
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable, metabolically active cells will convert the yellow MTT to purple formazan crystals.[18]
-
Add 100 µL of solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (unstimulated control) from all wells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the EC50 value. Confirm that proliferation is restored in the rescue wells.
-
Protocol: Cytokine Release Assay
This assay measures the effect of the compound on the production of key pro-inflammatory cytokines.
-
Principle: PBMCs or whole blood are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production. The supernatant is then collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6) is measured, typically via ELISA.[21][22][23]
-
Materials:
-
Human PBMCs or fresh whole blood from healthy donors.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound (serial dilutions) and Vehicle Control.
-
96-well cell culture plates.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for target cytokines (e.g., human TNF-α, IL-6).
-
-
Methodology:
-
Add PBMCs or whole blood to the wells of a 96-well plate.
-
Add the test compound or vehicle control to the appropriate wells and pre-incubate for 1-2 hours.
-
Add LPS to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.[22][24]
-
Data Analysis: Generate a standard curve from the ELISA standards. Use this curve to calculate the cytokine concentration in each experimental well. Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Conclusion and Future Directions
The 5-amino-3-methylthis compound amide scaffold, exemplified by teriflunomide, represents a powerful class of immunosuppressive agents. Their well-defined mechanism of action—the inhibition of DHODH and subsequent depletion of pyrimidines in proliferating lymphocytes—provides a clear rationale for their use in autoimmune diseases.[1] The experimental framework presented here, from direct enzymatic assays to functional cellular readouts, offers a robust pathway for the evaluation and characterization of novel derivatives. Future research in this area may focus on developing next-generation amides with improved selectivity, enhanced potency, or tailored pharmacokinetic profiles to further refine the balance between immunosuppressive efficacy and patient safety.
References
-
FASEB J. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. [Link]
-
Rheumatology (Oxford). (2003). The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes. [Link]
-
Annals of the Rheumatic Diseases. (2005). Therapeutic drug monitoring of A77 1726, the active metabolite of leflunomide: serum concentrations predict response to treatment in patients with rheumatoid arthritis. [Link]
-
PR Newswire. (2017). The Role of Teriflunomide in the Treatment of MS: Latest Evidence. [Link]
-
Journal of Drug Delivery and Therapeutics. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. [Link]
-
Inflammation Research. (2006). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha. [Link]
-
Annals of the Rheumatic Diseases. (2017). SAT0040 The Active Metabolite of Leflunomide, A77 1726, Attenuates Arthritis Severity in Mice with Spontaneous Arthritis via Induction of Heme Oxygenase-1. [Link]
-
Current Opinion in Investigational Drugs. (2010). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. [Link]
-
Clinical Tree. (2024). Leflunomide and teriflunomide. [Link]
-
National Center for Biotechnology Information (PMC). (2015). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. [Link]
-
Expert Review of Clinical Pharmacology. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]
-
Taylor & Francis Online. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]
-
National Center for Biotechnology Information (PMC). (2017). Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. [Link]
-
ResearchGate. (2010). Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis. [Link]
-
MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. [Link]
-
PubMed. (2018). SYNTHESIS AND IMMUNOREGULATORY PROPERTIES OF SELECTED 5-AMINO-3-METHYL-4-ISOXAZOLECARBOXYLIC ACID BENZYLAMIDES. [Link]
-
The Kingsley Clinic. (n.d.). Comprehensive Guide to Lymphocyte Proliferation Assay Testing. [Link]
-
Charles River. (2021). Predictive Immunotoxicology: The Cytokine Release Assay and Beyond. [Link]
-
University of Massachusetts Medical School. (n.d.). Lab 15. Lymphocyte Proliferation Assay. [Link]
-
National Center for Biotechnology Information (PMC). (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. [Link]
-
National Center for Biotechnology Information (PMC). (2007). A role for cytokine measurement in therapeutic monitoring of immunosuppressive drugs following lung transplantation. [Link]
-
PubMed. (1998). Experimental studies on immunosuppression: how do they predict for man?. [Link]
-
Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. [Link]
-
Taylor & Francis Online. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. [Link]
-
National Center for Biotechnology Information (PMC). (2021). Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. [Link]
-
National Center for Biotechnology Information (PMC). (2022). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. [Link]
-
ACTG. (2000). ACTG Lab Man Lymphocyte Proliferation Assay. [Link]
-
Open Research Newcastle. (2017). Immunosuppression for in vivo research: State-of-The-Art protocols and experimental approaches. [Link]
-
ResearchGate. (n.d.). Examples of Current and Experimental Immunosuppressive Drug Protocols. [Link]
-
Lirias - KU Leuven. (2017). Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. [Link]
-
National Center for Biotechnology Information (PMC). (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. [Link]
-
ProImmune. (n.d.). ProStorm® Cytokine Release Assay. [Link]
-
PubMed. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
-
PubMed. (2001). Immunological activity of new heterocyclic amides of 5-amino-3-methylthis compound. [Link]
Sources
- 1. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medtube.net [medtube.net]
- 5. tandfonline.com [tandfonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. The Role of Teriflunomide in the Treatment of MS: Latest Evidence [prnewswire.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The active metabolite of leflunomide, A77 1726, inhibits the production of prostaglandin E(2), matrix metalloproteinase 1 and interleukin 6 in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicalpub.com [clinicalpub.com]
- 13. ard.bmj.com [ard.bmj.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. thekingsleyclinic.com [thekingsleyclinic.com]
- 18. Lab13 [science.umd.edu]
- 19. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hanc.info [hanc.info]
- 21. criver.com [criver.com]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. proimmune.com [proimmune.com]
- 24. A role for cytokine measurement in therapeutic monitoring of immunosuppressive drugs following lung transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Isoxazole-4-carboxylic Acid
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the antirheumatic drug Leflunomide.[1][2] Isoxazole-4-carboxylic acid, in particular, is a critical building block and a key intermediate for the synthesis of a diverse array of more complex, biologically active molecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4]
This guide provides a detailed, robust, and reproducible protocol for the multi-step synthesis of this compound. The chosen synthetic route is based on a classical and reliable cyclocondensation strategy, which offers high yields and regiochemical control. Each step is explained with insights into the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental choice.
Overall Synthetic Strategy
The synthesis is structured as a three-part process, beginning with commercially available starting materials and culminating in the target acid. The pathway involves the initial formation of a highly reactive enol ether, followed by a cyclocondensation reaction to construct the isoxazole ring, and finally, a saponification step to yield the desired carboxylic acid.
Figure 1: Overall three-part workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
Principle and Mechanistic Insight
This initial step involves the condensation of ethyl cyanoacetate with triethyl orthoformate.[5] Acetic anhydride serves as both a solvent and a crucial dehydrating agent, driving the equilibrium towards the product by removing the ethanol formed during the reaction. The reaction proceeds via the formation of an acetal intermediate which then eliminates ethanol to form the stable E-isomer of the target enol ether. This precursor is highly activated for subsequent nucleophilic attack due to the electron-withdrawing cyano and ester groups.
Materials & Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 |
| Triethyl Orthoformate | 122-51-0 | C₇H₁₆O₃ | 148.20 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (11.3 g, 0.1 mol) and triethyl orthoformate (14.8 g, 0.1 mol).
-
Carefully add acetic anhydride (20.4 g, 0.2 mol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a pale yellow solid or oil, can be purified by recrystallization from ethanol or a mixture of ethyl acetate/hexane to yield Ethyl 2-cyano-3-ethoxyacrylate as a white to off-white crystalline solid.
Expected Yield: 85-95%
Part 2: Synthesis of Ethyl Isoxazole-4-carboxylate
Principle and Mechanistic Insight
This is the critical ring-forming step, a classic example of a cyclocondensation reaction.[6][7] Free hydroxylamine, generated in situ from its hydrochloride salt by a base, acts as the nucleophile.[8][9] The nitrogen atom of hydroxylamine attacks the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization where the oxygen of the hydroxylamine moiety attacks the cyano group, leading to the formation of the isoxazole ring after elimination of ethanol.
Figure 2: Simplified mechanism for the formation of the isoxazole ring.
Materials & Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Ethyl 2-cyano-3-ethoxyacrylate | 94-05-3 | C₈H₁₁NO₃ | 169.18 |
| Hydroxylamine Hydrochloride | 5470-11-1 | NH₂OH·HCl | 69.49 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
Experimental Protocol
-
In a 250 mL flask, dissolve hydroxylamine hydrochloride (6.95 g, 0.1 mol) in water (50 mL).
-
In a separate 500 mL flask, dissolve Ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) in ethanol (150 mL).
-
Cool the acrylate solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) and add it dropwise to the cold hydroxylamine hydrochloride solution to generate free hydroxylamine.
-
Slowly add the freshly prepared hydroxylamine solution to the stirred, cold acrylate solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting acrylate is consumed.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add 100 mL of cold water to the concentrated mixture. The product, Ethyl Isoxazole-4-carboxylate, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum.
Expected Yield: 70-85%
Part 3: Saponification to this compound
Principle and Mechanistic Insight
The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.[10] Subsequent acidification protonates the carboxylate, precipitating the final product, this compound. It is crucial to manage the reaction conditions, as prolonged exposure to strong base at high temperatures can potentially lead to ring-opening of the isoxazole moiety.[11][12] Therefore, using a moderate temperature and monitoring the reaction closely is advised.
Materials & Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Ethyl Isoxazole-4-carboxylate | 80370-40-7 | C₆H₇NO₃ | 141.12 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | HCl | 36.46 |
Experimental Protocol
-
Suspend Ethyl Isoxazole-4-carboxylate (14.1 g, 0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.
-
Add a 30% aqueous solution of NaOH (15 mL, ~0.15 mol) to the suspension.
-
Heat the mixture to 50-60 °C with stirring. The solid should dissolve as the saponification proceeds.
-
Maintain the temperature and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the clear solution in an ice bath.
-
Slowly and carefully acidify the reaction mixture by adding 6M HCl dropwise with vigorous stirring. The pH should be adjusted to approximately 2-3.
-
This compound will precipitate as a white solid.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with ice-cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 90-98%
Data Summary and Characterization
Reaction Parameters
| Step | Key Starting Material | Key Reagents | Conditions | Expected Yield |
| 1 | Ethyl Cyanoacetate | Triethyl Orthoformate, Acetic Anhydride | Reflux (120-130 °C), 4-6h | 85-95% |
| 2 | Ethyl 2-cyano-3-ethoxyacrylate | Hydroxylamine HCl, NaOH | 0 °C to RT, 12-18h | 70-85% |
| 3 | Ethyl Isoxazole-4-carboxylate | NaOH (aq), HCl (aq) | 50-60 °C, 2-4h | 90-98% |
Final Product Characterization: this compound
| Property | Expected Value |
| CAS Number | 6436-62-0 |
| Molecular Formula | C₄H₃NO₃ |
| Molecular Weight | 113.07 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~175-178 °C |
| ¹H NMR (DMSO-d₆) | δ ~9.1 (s, 1H, isoxazole-H), δ ~8.8 (s, 1H, isoxazole-H), δ ~13.5 (br s, 1H, COOH) |
| Mass Spec (m/z) | 113 (M⁺)[3] |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
References
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. Available from: [Link]
-
Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering. Available from: [Link]
-
Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate. Available from: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]
-
Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Available from: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
-
Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. ACS Publications. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]
- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.Google Patents.
-
Synthesis of isoxazoles from β‐azolyl enamines. ResearchGate. Available from: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available from: [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Solid-phase synthesis of 5-isoxazol-4-yl-[6][13][14]oxadiazoles. PubMed. Available from: [Link]
-
Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Thieme. Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available from: [Link]
-
A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS. Organic Syntheses. Available from: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. National Institutes of Health. Available from: [Link]
-
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed. Available from: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available from: [Link]
-
5-Methylthis compound. PubChem. Available from: [Link]
-
Oxime formation from hydroxylamine and ketone. Henry Rzepa's Blog. Available from: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]
- Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation.Google Patents.
-
Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates... ResearchGate. Available from: [Link]
-
Ethyl cyanoacrylate. Wikipedia. Available from: [Link]
-
4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-, methyl ester. SpectraBase. Available from: [Link]
-
4-carboxylic Acids. ElectronicsAndBooks. Available from: [Link]
-
How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. Available from: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Institutes of Health. Available from: [Link]
-
Saponification-Typical procedures. OperaChem. Available from: [Link]
-
Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate. Available from: [Link]
-
Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. PubMed. Available from: [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. Available from: [Link]
-
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. Available from: [Link]
-
How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 6436-62-0 [smolecule.com]
- 4. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. quora.com [quora.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Fe(II)-Catalyzed Isomerization for Isoxazole-4-Carboxylic Acid Synthesis
Introduction
Isoxazole-4-carboxylic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds. Traditional synthetic routes to these valuable scaffolds can be circuitous, often requiring harsh conditions or expensive catalysts. This application note details a robust and efficient domino isoxazole-isoxazole isomerization reaction catalyzed by iron(II), a cheap, abundant, and environmentally benign metal.[1][2][3] This method provides a novel and practical approach for the synthesis of isoxazole-4-carboxylic esters and amides from readily accessible 4-acyl-5-methoxy- or 5-aminoisoxazoles.[4]
The described Fe(II)-catalyzed isomerization proceeds in good yields and offers a significant improvement over existing synthetic strategies by leveraging a domino reaction sequence.[4] This process highlights the power of iron catalysis in the synthesis of complex heterocyclic compounds, a field of growing importance due to the economic and environmental advantages of iron-based catalysts.[1][2][3]
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles to isoxazole-4-carboxylic acid derivatives is proposed to proceed through a domino isoxazole-azirine-isoxazole isomerization pathway.[4] This has been supported by both experimental evidence and Density Functional Theory (DFT) calculations.[4][5]
The catalytic cycle is initiated by the coordination of the Fe(II) catalyst to the starting 4-acyl-5-alkoxyisoxazole. This coordination facilitates a ring-opening and subsequent recyclization to form a transient 2-acyl-2-(alkoxycarbonyl)-2H-azirine intermediate.[4] This highly strained azirine intermediate is the linchpin of the isomerization. Under the catalytic influence of Fe(II) at elevated temperatures, this azirine undergoes a second isomerization, leading to the thermodynamically more stable isoxazole-4-carboxylate product.[4]
It is noteworthy that under milder conditions, the transient 2H-azirine intermediate can be isolated.[4] This observation provides strong evidence for the proposed domino mechanism. The choice of solvent and temperature plays a critical role in directing the reaction towards the desired isoxazole product versus the azirine intermediate or other potential side products.[4]
Caption: Proposed mechanistic pathway for the Fe(II)-catalyzed domino isomerization.
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Representative Protocol for the Synthesis of Methyl 3-phenylisoxazole-4-carboxylate
This protocol describes a typical procedure for the Fe(II)-catalyzed isomerization of 4-acetyl-5-methoxy-3-phenylisoxazole.
Materials:
-
4-acetyl-5-methoxy-3-phenylisoxazole
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-acetyl-5-methoxy-3-phenylisoxazole (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.1 mmol, 0.1 equiv).
-
Flush the flask with nitrogen or argon for 5 minutes.
-
Heat the reaction mixture to 105 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 3-phenylisoxazole-4-carboxylate.
Data Presentation: Substrate Scope and Yields
The Fe(II)-catalyzed isomerization has been shown to be effective for a range of substituted 4-acyl-5-alkoxy/aminoisoxazoles. The following table summarizes representative examples of the substrate scope and the corresponding product yields.
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | Phenyl | Methyl | Methoxy | Methyl 3-phenylisoxazole-4-carboxylate | 85 |
| 2 | 4-Chlorophenyl | Methyl | Methoxy | Methyl 3-(4-chlorophenyl)isoxazole-4-carboxylate | 82 |
| 3 | 2-Thienyl | Methyl | Methoxy | Methyl 3-(thiophen-2-yl)isoxazole-4-carboxylate | 78 |
| 4 | Phenyl | Ethyl | Ethoxy | Ethyl 3-phenylisoxazole-4-carboxylate | 80 |
| 5 | Phenyl | Methyl | N,N-Dimethylamino | N,N-Dimethyl-3-phenylisoxazole-4-carboxamide | 75 |
Yields are for isolated products after column chromatography.
Experimental Workflow Visualization
The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.
Caption: A streamlined overview of the experimental procedure.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient reaction time or temperature- Presence of moisture or oxygen | - Use a fresh batch of Fe(II) salt.- Ensure the reaction is heated to the specified temperature and allow for longer reaction times.- Use anhydrous solvents and maintain a strict inert atmosphere. |
| Low Yield | - Decomposition of starting material or product- Formation of side products | - Lower the reaction temperature slightly and monitor closely.- Optimize purification conditions to minimize product loss. |
| Isolation of Azirine Intermediate | - Reaction temperature is too low. | - Increase the reaction temperature to the recommended 105 °C to promote the second isomerization step.[4] |
| Formation of Oxazole Byproduct | - For 4-formyl substituted starting materials, oxazole formation can be a competing pathway.[4] | - This is an inherent reactivity pattern for 4-formyl-5-methoxyisoxazoles under these conditions. Consider alternative synthetic strategies if the isoxazole is the desired product. |
Conclusion
The Fe(II)-catalyzed isomerization of 4-acyl-5-alkoxy/aminoisoxazoles represents a highly efficient and practical method for the synthesis of this compound derivatives.[4] This protocol leverages an inexpensive and environmentally friendly iron catalyst to achieve a domino reaction sequence that proceeds in good yields.[1][2] The detailed mechanistic understanding and the robust experimental procedure outlined in this application note provide researchers, scientists, and drug development professionals with a valuable tool for accessing this important class of heterocyclic compounds. The operational simplicity and broad substrate applicability make this method a compelling alternative to traditional synthetic approaches.
References
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry. [Link]
-
Iron-catalyzed synthesis of heterocycles. IOSR Journal of Applied Chemistry. [Link]
-
Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry. [Link]
-
Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. The Journal of Organic Chemistry. [Link]
-
Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. Scite. [Link]
-
Iron-Catalyzed Functionalization of Heterocycles Through C-H Activation. ResearchGate. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Isoxazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Isoxazole Core
In the landscape of modern medicinal chemistry and organic synthesis, the isoxazole heterocycle stands out as a privileged scaffold. Its five-membered aromatic structure, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties, metabolic stability, and synthetic versatility.[1][2] Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them cornerstones in drug discovery programs.[3][4][5][6]
Isoxazole-4-carboxylic acid, in particular, has emerged as a highly valuable building block. The carboxylic acid at the 4-position serves as a robust synthetic handle for diversification, primarily through amide bond formation, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8] Furthermore, the isoxazole ring itself can function as a bioisostere for a carboxylic acid, offering a sophisticated strategy to modulate physicochemical properties like pKa and lipophilicity to enhance drug-like characteristics.[9][10]
This guide provides an in-depth exploration of this compound as a synthetic tool, moving beyond simple procedural lists to explain the underlying principles and rationale that govern its application. The protocols herein are designed to be self-validating, providing researchers with the insights needed to adapt and troubleshoot these powerful transformations.
Physicochemical Profile and Reactivity
The utility of this compound stems from its distinct structural and electronic features. The carboxylic acid moiety is the primary site of reactivity, while the aromatic isoxazole ring provides a stable, planar core.
| Property | Value | Source |
| Molecular Formula | C₄H₃NO₃ | [11] |
| Molecular Weight | 113.07 g/mol | [11] |
| Appearance | White to off-white solid | |
| pKa | ~3.5 - 4.5 (Estimated) | [12] |
| Reactivity | The -COOH group readily undergoes activation for coupling reactions. The N-O bond is the weakest point of the ring, susceptible to cleavage under certain reductive conditions.[2] |
Core Application I: Amide Bond Formation for Library Synthesis
The formation of an amide bond by coupling this compound with a primary or secondary amine is arguably its most critical application. This reaction is fundamental to constructing libraries of novel chemical entities for high-throughput screening in drug development.[13][14] The stability and hydrogen-bonding capabilities of the resulting amide linkage are key features in molecular recognition at biological targets.
The Causality of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally infeasible at room temperature due to the formation of a thermodynamically stable and non-reactive ammonium carboxylate salt.[15] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent" that activates the carboxyl group, making it highly electrophilic and susceptible to nucleophilic attack by the amine.
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the risk of racemization (if chiral centers are present), and the required reaction conditions (e.g., solvent, temperature).[14]
Caption: General workflow for amide coupling.
Protocol 1: Carbodiimide-Mediated Coupling (EDC/NHS)
This method is a workhorse in organic synthesis, utilizing a water-soluble carbodiimide (EDC) to form an O-acylisourea intermediate. The addition of N-hydroxysuccinimide (NHS) is highly recommended; it traps the highly reactive intermediate to form a more stable NHS-ester, which minimizes side reactions and suppresses potential racemization.[13]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
N-Hydroxysuccinimide (NHS, 1.2 eq)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM)
Step-by-Step Procedure:
-
Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Activation: Add EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by TLC or LC-MS by observing the consumption of the starting acid.
-
Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of DMF. Add the amine solution and DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the active ester is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure isoxazole-4-carboxamide.
Protocol 2: Uronium/Aminium Salt-Mediated Coupling (HATU)
HATU is a highly efficient coupling reagent, particularly for sterically hindered acids or poorly nucleophilic amines. It operates via the formation of an activated acyl-azabenzotriazole ester, which reacts rapidly with the amine. Reactions are often complete in under an hour.[14][16]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA, 3.0 eq)
-
Anhydrous Solvent (e.g., DMF)
Step-by-Step Procedure:
-
Pre-activation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution. A color change is often observed. Stir for 15-20 minutes at room temperature to ensure complete formation of the active ester.
-
Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically very fast. Monitor by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The urea byproduct from HATU is typically removed during the aqueous washes and chromatography.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield Range | Key Advantages |
| EDC | NHS | DIPEA/TEA | 2-16 hours | 60-95% | Water-soluble byproducts, cost-effective.[13] |
| HATU | None | DIPEA | 0.5-2 hours | 75-99% | High efficiency, rapid, good for hindered substrates.[14] |
| SOCl₂ | None | Pyridine/TEA | 1-4 hours | 50-90% | Forms acid chloride in situ; inexpensive but harsh.[15] |
Core Application II: The Isoxazole Ring as a Carboxylic Acid Bioisostere
A more advanced application of isoxazole chemistry in drug design is its use as a bioisostere for the carboxylic acid functional group.[9] A bioisostere is a chemical substituent that can be interchanged with another group to produce a compound with similar biological properties. This strategy is employed to overcome issues with pharmacokinetics (e.g., poor cell permeability, rapid metabolism) or pharmacodynamics (e.g., target selectivity) associated with the original functional group.[10]
The 3-hydroxyisoxazole moiety, in particular, is an effective planar isostere for a carboxylic acid. Its pKa is in a similar range (~4-5), allowing it to exist as an anion at physiological pH and engage in similar ionic and hydrogen-bonding interactions as a carboxylate.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 6. ejpmr.com [ejpmr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 6436-62-0 [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Peptide Synthesis Using 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Peptidomimetics
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides offers a powerful strategy to enhance therapeutic properties. Peptidomimetics, molecules that mimic the structure and function of natural peptides, often exhibit improved metabolic stability, bioavailability, and target specificity. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can confer conformational rigidity and favorable electronic properties, enabling potent interactions with biological targets.[1] Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.
This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , a unique β-amino acid. The bifunctional nature of AMIA allows it to be integrated into peptide backbones, introducing a rigid, planar isoxazole constraint.[1] However, the unique electronic structure of AMIA presents specific challenges to standard SPPS protocols, particularly concerning the reactivity of its 5-amino group. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to successfully incorporate AMIA into peptide sequences, addressing the underlying chemical principles and offering detailed, validated protocols.
The Core Challenge: Low Nucleophilicity of the 5-Amino Group
A critical consideration when working with AMIA is the markedly low reactivity of its 5-amino group. In a standard Fmoc-SPPS workflow, the α-amino group of an incoming amino acid must be sufficiently nucleophilic to attack the activated carboxyl group of the resin-bound peptide. However, the 5-amino group of AMIA exhibits significantly reduced nucleophilicity.
This phenomenon is attributed to the electronic properties of the isoxazole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, giving the C5-NH2 bond a partial double bond or "imidic" character.[1] This resonance stabilization reduces the availability of the lone pair for nucleophilic attack.
Figure 2: Comparative SPPS workflows for AMIA incorporation.
| Parameter | Protocol 1 (Fmoc) | Protocol 2 (Boc) |
| AMIA Derivative | Unprotected AMIA | N-Boc-AMIA |
| Nα-Deprotection | 20% Piperidine in DMF | 50% TFA in DCM |
| Coupling Reagent | HATU or COMU | HBTU/HOBt |
| Base | DIPEA | DIPEA |
| AMIA Equivalents | 3 eq (per coupling) | 3 eq |
| Coupling Time | 2 x 2 hours | 1-2 hours |
| Final Cleavage | TFA-based cocktail | HF or TFMSA |
Table 1: Summary of Key Parameters for AMIA Incorporation Strategies.
Conclusion and Future Perspectives
The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptides is a chemically tractable process that opens exciting avenues for the design of novel peptidomimetics. The primary challenge—the low nucleophilicity of the 5-amino group—can be effectively overcome by coupling the amino acid in its unprotected form using potent onium salt reagents like HATU. Alternatively, a more conventional Boc-SPPS strategy can be employed using a pre-synthesized N-Boc-AMIA building block. Careful consideration of the cleavage conditions is necessary to ensure the integrity of the isoxazole ring. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently utilize AMIA to create structurally unique peptides with potentially enhanced biological activity and stability, contributing to the advancement of peptide-based therapeutics.
References
-
Gąga, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
-
Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(24), 20131-20138. [Link]
-
Onyido, I., & Opara, L. U. (1989). Heteroaromatic Azo-activated Substitutions. Part 4. Kinetics and Mechanism of the Hydrolysis of 3-(4-Methoxyphenylazo)-5-methylisoxazole in Aqueous Sulphuric Acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1383-1388. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 336-351. [Link]
Sources
Application of Isoxazole-4-carboxylic Acid in Kinase Inhibitor Development: A Technical Guide
Introduction: The Isoxazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical target classes in modern drug discovery. Small molecule kinase inhibitors have revolutionized therapeutic strategies by targeting the ATP-binding site of these enzymes, thereby preventing the downstream signaling events that drive disease progression.
Within the vast chemical space of kinase inhibitors, the isoxazole ring has emerged as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical properties that make it highly suitable for kinase inhibitor design. Its electronic characteristics, ability to participate in hydrogen bonding, and rigid structure allow it to serve as a versatile anchor within the ATP-binding pocket. This guide focuses on the application of a key derivative, Isoxazole-4-carboxylic acid, and its aminated counterparts (isoxazole-4-carboxamides), as a cornerstone for the rational design and development of potent and selective kinase inhibitors. We will use the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors as a central example to illustrate the principles, protocols, and potential of this chemical scaffold.
The Rationale: Why Isoxazole-4-Carboxamide for Kinase Inhibition?
The efficacy of the isoxazole-4-carboxamide moiety in targeting the kinase ATP-binding site stems from its ability to form key molecular interactions that mimic the binding of the native ATP molecule. Specifically, it engages with the "hinge region," a critical stretch of amino acids that connects the N- and C-lobes of the kinase domain.
-
Hydrogen Bonding: The isoxazole ring nitrogen and the adjacent carboxamide group act as both hydrogen bond donors and acceptors. This allows them to form a bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of key residues in the hinge region, such as Cys919 in VEGFR-2. This interaction is crucial for anchoring the inhibitor within the active site.
-
Structural Rigidity and Vectorial Projection: The planar and rigid nature of the isoxazole ring provides a stable platform. The substituents at the 3, 5, and N-phenyl positions of the carboxamide can be strategically modified to project into specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity. For instance, the 3-phenyl group can occupy a hydrophobic region, while substituents on the N-phenyl ring can extend into another pocket, allowing for fine-tuning of the structure-activity relationship (SAR).
Molecular docking studies of isoxazole-4-carboxamide derivatives within the VEGFR-2 active site (PDB: 4ASD) consistently show the carboxamide oxygen and NH forming hydrogen bonds with the backbone of Cys919, while the isoxazole nitrogen can interact with the same residue. The phenyl rings at the 3-position and the N-position of the amide explore adjacent hydrophobic pockets, contributing to the overall binding affinity.[1][2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative isoxazole-4-carboxamide kinase inhibitor starting from its corresponding carboxylic acid, and the subsequent evaluation of its inhibitory activity.
Protocol 1: Synthesis of 5-Methyl-3-phenyl-N-(4-chlorophenyl)isoxazole-4-carboxamide
This protocol outlines a two-step synthesis: first, the preparation of the starting material, 5-methyl-3-phenylthis compound, and second, its conversion to the target carboxamide inhibitor.
Part A: Synthesis of 5-Methyl-3-phenylthis compound [3]
-
Rationale: This foundational step creates the core isoxazole ring structure with the necessary carboxylic acid functionality for subsequent amidation. The reaction proceeds via a condensation and cyclization mechanism.
-
Materials:
-
Benzaldehyde oxime
-
Ethyl acetoacetate
-
Anhydrous zinc chloride (catalyst)
-
5% Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalytic amount of anhydrous zinc chloride (0.1 mmol) in a round-bottom flask.
-
Heat the solvent-free mixture to 60°C and maintain for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add ethanol. Stir for 30 minutes to precipitate the ethyl ester intermediate (ethyl 5-methyl-3-phenylisoxazole-4-carboxylate).
-
Filter the solid and treat it with a 5% NaOH solution at room temperature for 4 hours to hydrolyze the ester. Again, monitor by TLC.
-
After hydrolysis is complete, acidify the reaction mixture with 2N HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with cold water, and recrystallize from hot ethanol to yield pure 5-methyl-3-phenylthis compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part B: Amide Coupling to form the Kinase Inhibitor [4]
-
Rationale: This step couples the synthesized carboxylic acid with a selected aniline to form the final active carboxamide. An EDC/DMAP coupling system is used to activate the carboxylic acid for nucleophilic attack by the amine.
-
Materials:
-
5-Methyl-3-phenylthis compound (from Part A)
-
4-Chloroaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-methyl-3-phenylthis compound (1.0 mmol) in anhydrous DCM.
-
Add DMAP (0.2 mmol) and EDC (1.1 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the activation of the carboxylic acid.
-
Add 4-chloroaniline (1.05 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure 5-methyl-3-phenyl-N-(4-chlorophenyl)isoxazole-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] It is a robust, high-throughput compatible assay suitable for determining the half-maximal inhibitory concentration (IC50) of test compounds.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Suitable peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (ultra-pure)
-
Synthesized isoxazole-4-carboxamide inhibitor
-
Reference inhibitor (e.g., Sorafenib)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction components in the following order:
-
2.5 µL of test compound dilution (or vehicle control/reference inhibitor).
-
5.0 µL of a 2x kinase/substrate mixture (containing VEGFR-2 and peptide substrate in kinase buffer).
-
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in kinase buffer). The final ATP concentration should be at or near its Km for the kinase.
-
-
Reaction and Termination:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Data Presentation: Structure-Activity Relationship (SAR)
The potency of isoxazole-4-carboxamide inhibitors is highly dependent on the nature of the substituents on the N-phenyl ring. By synthesizing and testing a library of analogs, a clear SAR can be established to guide further optimization.
| Compound ID | N-Phenyl Substituent (R2) | VEGFR-2 IC50 (nM)[5] | Notes |
| Reference | Sorafenib | 28.1 | Clinically approved multi-kinase inhibitor. |
| Example 1 | 4-Chloro | 690 | Moderate activity. |
| Example 2 | 3-Trifluoromethyl | 790 | Similar potency to the 4-chloro analog. |
| Example 3 | 4-Trifluoromethoxy | 840 | Electron-withdrawing group shows moderate activity. |
| Lead Cmpd. 8 | 3-amino-4-methylphenyl | 25.7 | The amino group likely forms additional H-bonds, significantly improving potency.[5] |
| Lead Cmpd. 10a | N/A (Hydrazone derivative) | 28.2 | Demonstrates that modifications beyond simple amides can yield high potency.[5] |
Note: IC50 values are illustrative and compiled from literature.[5] The specific values for "Example" compounds are representative of typical SAR trends for this scaffold.
Conclusion and Future Perspectives
This compound and its derivatives represent a robust and highly adaptable platform for the development of kinase inhibitors. The isoxazole-4-carboxamide core effectively anchors within the ATP-binding site's hinge region, while allowing for extensive SAR exploration through substitution at multiple positions. The synthetic routes are well-established and amenable to library synthesis, facilitating rapid lead optimization. As demonstrated with VEGFR-2, targeted modifications can yield compounds with nanomolar potency, rivaling that of established clinical drugs.
Future work in this area will likely focus on enhancing selectivity to minimize off-target effects and exploring novel substitutions to overcome potential resistance mechanisms. The integration of computational modeling with synthetic chemistry will continue to accelerate the discovery of next-generation kinase inhibitors built upon this versatile and powerful isoxazole scaffold.
References
-
El-Behery, M., El-Naggar, M., El-Sharawy, S., & El-Subbagh, H. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]
-
Patil, S. M., Mahadik, I., Bhandari, S. V., Asgaonkar, K. D., & Patil, V. D. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(10), 83-96. [Link]
-
Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Materials Science: Materials in Medicine, 33(6), 49. [Link]
-
Chandra, Murthy, N. S., Jagadeesh, G. J., Jeyaseelan, S., Basavalinganad, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylthis compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]
-
Abdel-Mottaleb, Y., El-Adl, K., Eissa, I. H., Ali, M. M., & Al-Sanea, M. M. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(15), 5047. [Link]
Sources
- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxazole-4-carboxylic acid derivatives for G-protein coupled receptor ligand synthesis
An Application Guide for the Synthesis and Evaluation of Isoxazole-4-Carboxylic Acid Derivatives as G-Protein Coupled Receptor Ligands
Introduction: The Strategic Role of Isoxazoles in Targeting GPCRs
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors in the human genome and are the targets for approximately a quarter of all therapeutic drugs on the market.[1] Their critical role in regulating diverse physiological processes makes them a focal point for drug discovery.[1][2] Within the medicinal chemist's toolkit, the isoxazole ring is considered a "privileged scaffold" due to its metabolic stability and its capacity to engage in various non-covalent interactions with biological targets.[3][4][5][6]
This guide focuses specifically on the This compound moiety, a versatile template for developing novel GPCR ligands. The carboxylic acid group is a key pharmacophoric element in many molecules, capable of forming strong polar interactions that are crucial for potency.[7][8] However, it can also present challenges related to cell permeability and metabolism.[7][9] The isoxazole ring can serve as a bioisosteric replacement for other chemical groups, a strategy used to enhance a molecule's pharmacokinetic profile while maintaining or improving its interaction with the target protein.[9][10]
This document provides a comprehensive overview of the synthesis, purification, and biological characterization of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel GPCR modulators. We will detail robust synthetic protocols and the subsequent binding and functional assays required to establish a clear structure-activity relationship (SAR).
Part I: Synthesis of this compound Derivatives
The synthetic approach to this compound derivatives must be carefully considered to ensure high purity and yield, while avoiding the formation of positional isomers which can complicate biological evaluation.[11][12] The following sections outline a general and reliable workflow from commercially available starting materials to the final, purified compounds ready for biological screening.
General Synthetic Workflow
The construction of the isoxazole core can be achieved through several methods, with one of the most robust being the reaction of a β-enamino ester with a primary nitroalkane, followed by hydrolysis and subsequent amide coupling.[11] This approach provides excellent control over regiochemistry.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis of 3,5-Disubstituted-Isoxazole-4-Carboxylic Acid
This protocol is adapted from a general and high-yielding method and is presented in two stages: formation of the isoxazole ester and its subsequent hydrolysis to the carboxylic acid.[11][12]
Materials and Reagents
| Reagent | Supplier | Grade |
| Ethyl β-aminocrotonate | Sigma-Aldrich | ≥98% |
| 1-Nitropropane | Sigma-Aldrich | 99% |
| Triethylamine (Et₃N) | Fisher Scientific | ≥99.5% |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | ≥99% |
| Chloroform (CHCl₃) | VWR | HPLC Grade |
| Sulfuric Acid (H₂SO₄) | Sigma-Aldrich | 95-98% |
| Diethyl Ether | Fisher Scientific | Anhydrous |
| Anhydrous Magnesium Sulfate | Sigma-Aldrich | ≥99.5% |
Step A: Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve ethyl β-aminocrotonate (96.5 g, 0.75 mol) and 1-nitropropane (87 g, 0.98 mol) in 750 mL of chloroform. Add 300 mL of triethylamine.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. Maintain a nitrogen atmosphere.
-
Reagent Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (125 g, 0.82 mol) in 150 mL of chloroform from the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Work-up: Pour the reaction mixture into a 2 L separatory funnel and wash with 750 mL of cold water. Separate the organic layer and wash it sequentially with 1 M HCl (3 x 500 mL), 5% aqueous NaOH (2 x 500 mL), and saturated brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.[11]
Step B: Hydrolysis to 5-Methylthis compound
-
Reaction Setup: To the crude or purified ethyl-5-methylisoxazole-4-carboxylate (1 mole equivalent), add a 60% aqueous solution of sulfuric acid.[12]
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The progress can be monitored by TLC. During this time, ethanol produced from the hydrolysis will distill off.[12]
-
Precipitation: Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC.
Protocol 2: Amide Coupling to Final Derivatives
The synthesized carboxylic acid serves as a versatile intermediate for creating a library of derivatives via amide bond formation.[13]
-
Reaction Setup: Dissolve the this compound (1.0 eq), N,N'-dicyclohexylcarbodiimide (EDC, 1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[13]
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[13]
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.
Part II: Biological Evaluation as GPCR Ligands
Once synthesized and purified, the isoxazole derivatives must be evaluated for their interaction with the target GPCR. This involves two key stages: binding assays to measure affinity and functional assays to determine efficacy.[14]
Section 2.1: Ligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[15][16] A competition binding assay is used to determine the inhibitory constant (Ki) of the synthesized (unlabeled) compound by measuring its ability to displace a known high-affinity radioligand.
Caption: Simplified Gs-coupled GPCR signaling pathway.
Protocol 4: HTRF-Based cAMP Assay (for Gs/Gi Receptors)
This protocol measures the accumulation (for Gs) or inhibition of accumulation (for Gi) of the second messenger cyclic AMP (cAMP).
-
Cell Culture: Plate cells expressing the target GPCR in a 96- or 384-well plate and grow to confluence.
-
Agonist Mode:
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the isoxazole test compound.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a known agonist at a fixed concentration (typically its EC₈₀ value).
-
Incubate for a further 30 minutes.
-
-
Cell Lysis and Detection: Add the HTRF lysis reagents containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
For agonists, fit the dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonists, fit the inhibition curve to determine the IC₅₀.
-
Representative Data Table: Functional Activity
| Compound ID | Assay Mode | EC₅₀ (nM) | IC₅₀ (nM) | Emax (%) |
| ISOX-03 | Agonist | 75 | - | 95 |
| ISOX-04 | Agonist | 28 | - | 100 |
| ISOX-05 | Antagonist | - | 50 | 0 |
Part III: Establishing a Structure-Activity Relationship (SAR)
The ultimate goal of synthesizing and testing a library of compounds is to understand the relationship between chemical structure and biological activity (SAR). [17][18]By systematically modifying different parts of the isoxazole scaffold (e.g., the R¹ and R² groups in the tables above) and analyzing the corresponding changes in binding affinity and functional potency, researchers can build a predictive model for designing more potent and selective ligands.
For example, the data presented in the tables suggests:
-
Increasing the alkyl chain length at R¹ from methyl (ISOX-01) to ethyl (ISOX-02) improves binding affinity.
-
Adding a phenyl group at R² (ISOX-03 vs. ISOX-01) dramatically increases both binding affinity and functional potency, suggesting a key hydrophobic interaction in the receptor's binding pocket.
-
The combination of an ethyl group at R¹ and a phenyl group at R² (ISOX-04) results in the most potent agonist in this hypothetical series.
These insights are critical for guiding the next round of molecular design, synthesis, and testing in the iterative cycle of drug discovery.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel GPCR ligands. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing the robust protocols for chemical synthesis, radioligand binding, and functional second messenger assays detailed in this guide, researchers can efficiently characterize new chemical entities. The integration of these chemical and biological data streams is essential for building a strong SAR and accelerating the progression of promising compounds in drug discovery pipelines.
References
- Functional assays for identifying ligands at orphan G protein-coupled receptors. ()
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. ()
- GPCR-radioligand binding assays. PubMed. ()
- Recent progress in assays for GPCR drug discovery. American Physiological Society. ()
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. ()
- Recent progress in assays for GPCR drug discovery. American Physiological Society. ()
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. ()
- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. ()
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. ()
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. ()
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central. ()
- The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets. Benchchem. ()
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. ()
- Advances in isoxazole chemistry and their role in drug discovery. PubMed. ()
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. ()
- GPCR Binding Assay.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. ()
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. ()
- The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery. Benchchem. ()
- Carboxylic Acid (Bio)Isosteres in Drug Design.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv
- Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. ()
- Bioisosteres for carboxylic acid groups. Hypha Discovery. ()
- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem. ()
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 13. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. multispaninc.com [multispaninc.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Matrix Metalloproteinase (MMP) Inhibitors from Isoxazole Scaffolds
Abstract
Matrix metalloproteinases (MMPs) represent a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling in both physiological and pathological states.[1] Their over-activity is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them prime therapeutic targets.[1][2] However, the development of MMP inhibitors (MMPIs) has been fraught with challenges, primarily due to the high structural homology across the MMP family's active sites, which has led to issues of selectivity and severe side effects in clinical trials.[3][4] This guide provides a comprehensive overview of a modern approach to MMPI design, focusing on the use of the isoxazole scaffold. The isoxazole ring is a versatile five-membered heterocycle that offers a synthetically tractable and structurally rigid core, enabling the precise orientation of pharmacophoric elements to achieve both potency and selectivity.[5][6] We present the underlying scientific rationale, detailed protocols for synthesis and evaluation, and expert insights into the structure-activity relationship (SAR) to guide researchers in this promising area of drug discovery.
The Rationale: Overcoming the Hurdles of MMP Inhibition
The Challenge of Selectivity
The MMP family consists of over 25 enzymes with overlapping substrate specificities.[7] Early-generation MMPIs, such as Marimastat, were broad-spectrum inhibitors, typically featuring a hydroxamic acid group that strongly chelates the catalytic Zn²⁺ ion.[8] While potent, their lack of selectivity led to the inhibition of constitutively expressed, beneficial MMPs, resulting in debilitating side effects like musculoskeletal toxicity and the ultimate failure of numerous clinical trials.[3][9] The key to successful MMPI therapy lies in achieving selectivity for a specific pathogenic MMP (e.g., MMP-9 in metastasis, MMP-13 in osteoarthritis) over its closely related family members.[8][10]
Why the Isoxazole Scaffold?
The isoxazole scaffold has gained significant traction in medicinal chemistry as a robust building block for new therapeutics.[6][11] Its utility in MMPI design is multifaceted:
-
Structural Rigidity: The aromatic isoxazole ring provides a stable, planar core that reduces conformational flexibility. This rigidity helps to lock substituents into optimal orientations for interacting with specific enzyme pockets, which is crucial for achieving selectivity.
-
Synthetic Versatility: Modern synthetic methods, including 1,3-dipolar cycloadditions and condensation reactions, allow for the straightforward and modular synthesis of variously substituted isoxazoles.[11][12] This facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The isoxazole core can be used to fine-tune key drug-like properties, including solubility, metabolic stability, and oral bioavailability, which were significant drawbacks of earlier MMPIs.[10]
-
Novel Interactions: The isoxazole ring itself can engage in unique interactions within the enzyme active site. It can serve as a scaffold to present a weaker, more selective zinc-binding group (ZBG) and, critically, to position larger substituents that interact with the non-conserved specificity pockets, such as the deep S1' pocket, which varies significantly among different MMPs.[8]
Below is a conceptual diagram illustrating the general strategy for MMP inhibition.
Caption: Key pharmacophoric elements of a trisubstituted isoxazole MMP inhibitor.
Protocol 1: Synthesis of a Representative 3,5-Disubstituted Isoxazole MMPI
This protocol describes a common and reliable method for synthesizing an isoxazole core via a 1,3-dipolar cycloaddition reaction. [12]The example target is a molecule with a biphenyl group at R¹ (to target the S1' pocket) and a carboxylic acid at R² as the ZBG.
Causality: The multi-step synthesis is designed for modularity. The choice of starting aldehyde determines the S1'-targeting group (R¹), while the choice of alkyne determines the zinc-binding group (R²). This allows for the systematic variation of each component to build an SAR library.
Materials:
-
4-Phenylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Propiolic acid ethyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1M Hydrochloric acid (HCl), Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Oxime Formation a. In a round-bottom flask, dissolve 4-phenylbenzaldehyde (1.0 eq) in ethanol. b. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). c. Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting aldehyde. d. Remove the solvent under reduced pressure. Add water and extract with EtOAc (3x). e. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude oxime, which is often used directly in the next step.
-
Step 2: Hydroximoyl Chloride Formation a. Dissolve the crude oxime (1.0 eq) from Step 1 in DMF. b. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Self-Validation: The reaction is exothermic; slow addition is critical to control the temperature and prevent side reactions. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor by TLC. Upon completion, pour the reaction mixture into ice water and extract with EtOAc (3x). e. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to give the crude hydroximoyl chloride.
-
Step 3: 1,3-Dipolar Cycloaddition a. Dissolve the crude hydroximoyl chloride (1.0 eq) and propiolic acid ethyl ester (1.1 eq) in THF. b. Cool the solution to 0 °C and add triethylamine (TEA) (1.5 eq) dropwise. Causality: TEA acts as a base to generate the nitrile oxide in situ, which immediately reacts with the alkyne. This slow, in situ generation minimizes dimerization of the highly reactive nitrile oxide. c. Stir the reaction at room temperature overnight. d. Quench with water, extract with EtOAc, wash with brine, dry, and concentrate. e. Purify the crude product by silica gel column chromatography (e.g., using a gradient of Hexanes/EtOAc) to obtain the ethyl ester of the isoxazole product.
-
Step 4: Saponification to Final Inhibitor a. Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). b. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~3 with 1M HCl. d. Extract the product with EtOAc (3x). e. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid inhibitor.
Biological Evaluation: Protocols and Workflow
A tiered screening approach is most effective for identifying and optimizing lead compounds.
Caption: A typical workflow for the development of isoxazole-based MMP inhibitors.
Protocol 2: In Vitro MMP Inhibition Assay (Fluorogenic)
Principle: This high-throughput assay measures the ability of a compound to inhibit the activity of a purified, activated MMP against a synthetic, fluorogenic peptide substrate. [13][14]The substrate contains a fluorophore and a quencher. Cleavage by the MMP separates them, resulting in a fluorescence signal.
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
Test compounds dissolved in DMSO
-
A known broad-spectrum MMPI for positive control (e.g., GM6001) [15]* Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (e.g., Ex/Em = 328/393 nm)
Step-by-Step Methodology:
-
Enzyme Activation: a. Dilute the pro-MMP zymogen in Assay Buffer. b. Activate the pro-MMP by incubating with 1 mM APMA for 2-4 hours at 37 °C. Causality: MMPs are secreted as inactive zymogens. [1]APMA is an organomercurial that disrupts the "cysteine-switch" mechanism, a bond between a cysteine in the pro-domain and the catalytic zinc, leading to enzyme activation.
-
Assay Preparation: a. Prepare serial dilutions of your isoxazole test compounds in Assay Buffer. Ensure the final DMSO concentration is ≤1% to avoid solvent interference. b. In the 96-well plate, add 50 µL of Assay Buffer (blank), 50 µL of positive control inhibitor, and 50 µL of each test compound dilution to respective wells. c. Add 25 µL of the activated MMP enzyme solution to all wells except the blank. d. Pre-incubate the plate at 37 °C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate Reaction and Measure: a. Prepare the fluorogenic substrate solution in Assay Buffer (e.g., to a final concentration of 10 µM). b. Add 25 µL of the substrate solution to all wells to start the reaction. c. Immediately place the plate in the fluorescence reader, pre-heated to 37 °C. d. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. For each concentration, calculate the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot. b. Calculate the percent inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100. c. Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: Cell-Based MMP Activity Assay (Gelatin Zymography)
Principle: Zymography is an electrophoretic technique that identifies the activity of gelatinases (MMP-2 and MMP-9) in biological samples like cell culture media. [16][17]It provides a self-validating system as activity is directly visualized as clear bands against a stained background, corresponding to the molecular weight of the active MMPs.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs)
-
Serum-free cell culture medium
-
Test inhibitors
-
SDS-PAGE equipment
-
Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer (e.g., Tris-HCl, SDS, glycerol, bromophenol blue)
-
Running Buffer (Tris, Glycine, SDS)
-
Renaturing Buffer: 2.5% Triton X-100 in water
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water
-
Destaining Solution: Methanol/acetic acid/water
Step-by-Step Methodology:
-
Sample Preparation: a. Plate cells and allow them to adhere. b. Wash cells with PBS and replace the medium with serum-free medium containing different concentrations of your test inhibitor (and a vehicle control, e.g., 0.1% DMSO). c. Culture for 24-48 hours. Causality: Serum contains natural MMP inhibitors (TIMPs) and MMPs, so serum-free conditions are essential to accurately measure the MMPs secreted by the cells themselves. d. Collect the conditioned media and centrifuge to remove cells and debris. e. Determine the protein concentration of the supernatant (e.g., via Bradford assay) to ensure equal loading.
-
Electrophoresis: a. Mix a standardized amount of protein from each sample with non-reducing sample buffer. Do NOT boil the samples, as this would irreversibly denature the enzymes. b. Load the samples onto the gelatin-containing polyacrylamide gel. c. Run the electrophoresis at 4 °C until the dye front reaches the bottom of the gel.
-
Renaturation and Development: a. After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Renaturing Buffer with gentle agitation. Causality: This step removes SDS and allows the MMPs to refold into their active conformation. b. Incubate the gel in Incubation Buffer overnight (16-18 hours) at 37 °C. During this time, the renatured MMPs will digest the gelatin in their vicinity.
-
Staining and Visualization: a. Stain the gel with Coomassie Staining Solution for 1 hour. b. Destain the gel with Destaining Solution until clear bands appear against a dark blue background. These clear bands represent areas of gelatin degradation by MMPs. c. The positions of the bands correspond to the molecular weights of the MMPs (pro-MMP-9 at 92 kDa, pro-MMP-2 at 72 kDa). A reduction in the intensity of these bands in inhibitor-treated lanes indicates effective inhibition. d. Quantify band intensity using densitometry software (e.g., ImageJ).
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic modification of the R¹, R², and R³ positions on the isoxazole scaffold will reveal the SAR. The goal is to maximize potency against the target MMP while minimizing activity against off-target MMPs.
| Modification Point | Example Substituent | Target Interaction | Observed Effect on Activity | Rationale & Insights |
| R¹ (P1' Group) | Small (e.g., -CH₃) | Shallow S1' pocket (MMP-1) | Low potency against deep-pocket MMPs. | The S1' pocket is a key determinant of selectivity. A small group will not effectively occupy the large, deep S1' pocket of MMP-9 or MMP-13. |
| Large/Hydrophobic (e.g., -biphenyl, -naphthyl) | Deep S1' pocket (MMP-9, -13) | Increased potency for MMP-9/13. | Large, rigid hydrophobic groups can effectively fill the deep S1' pocket, leading to enhanced affinity and selectivity. [10] | |
| R² (ZBG) | Strong (e.g., -CONHOH) | Catalytic Zn²⁺ | High potency, but potentially low selectivity. | Hydroxamates are powerful zinc chelators but often lead to broad-spectrum inhibition. [8] |
| Weaker (e.g., -COOH, -SH) | Catalytic Zn²⁺ | Moderate potency, but can improve selectivity. | A weaker ZBG reduces the raw binding affinity, making the inhibitor's overall potency more dependent on favorable interactions in the specificity pockets, thereby enhancing selectivity. | |
| R³ (Modulator) | Polar (e.g., -OH, -NH₂) | Solvent-exposed region | Increased solubility, potential for new H-bonds. | Can be used to tune pharmacokinetic properties like solubility and cell permeability without directly affecting enzyme binding. [10] |
| Bulky (e.g., -t-butyl) | Can influence scaffold orientation | Variable; may improve or hinder binding. | Steric bulk can fine-tune the orientation of the R¹ and R² groups within the active site. |
In Vivo Evaluation
Promising lead compounds with good in vitro potency, selectivity, and cellular activity should be advanced to in vivo models. The choice of model is critical and depends on the therapeutic indication.
-
Oncology: Tumor xenograft models in immunocompromised mice can be used to assess an inhibitor's effect on tumor growth and metastasis. [16]* Arthritis: Collagen-induced arthritis (CIA) models in rodents are standard for evaluating the efficacy of inhibitors (especially MMP-13 inhibitors) in reducing cartilage degradation.
-
Neuroinflammation: Murine models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), can be used to test the ability of MMP-9 inhibitors to reduce blood-brain barrier breakdown. [18]* Pharmacokinetics: In vivo studies also involve determining the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the inhibitor. Microdialysis is an advanced technique that can be used to measure local inhibitor concentration and target engagement directly within a tissue of interest. [15][19]
Conclusion and Future Directions
The development of MMPIs has been revitalized by a shift from potent, non-selective inhibitors to highly selective agents. The isoxazole scaffold provides a powerful platform for this new generation of drug candidates. Its synthetic accessibility and rigid structure are ideal for applying modern structure-based drug design principles to target the unique features of individual MMPs. Future efforts will likely focus on developing isoxazole derivatives that not only inhibit catalytic activity but may also target exosites or disrupt protein-protein interactions involving MMPs, opening up new avenues for therapeutic intervention. [2][8]The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this promising chemical space and develop the next generation of safe and effective MMP inhibitors.
References
-
Guedes, R. A., et al. (2021). Challenges in Matrix Metalloproteinases Inhibition. Molecules. Available at: [Link]
-
Cheng, X., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Cawston, T. E. (2003). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Methods in Molecular Biology. Available at: [Link]
-
Winer, A., et al. (2018). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues. Expert Opinion on Drug Discovery. Available at: [Link]
-
Cheng, X. C., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors: REVIEW. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2020). challenges-with-matrix-metalloproteinase-inhibition-and-future-drug-discovery-avenues. Ask this paper | Bohrium. Available at: [Link]
-
Brown, D., et al. (2004). Synthesis and evaluation of novel oxazoline MMP inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synapse. (2025). What MMP1 inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]
-
Cathcart, J., et al. (2015). Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time?. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
-
Catterall, J. B., & Cawston, T. E. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology. Available at: [Link]
-
BMR. (n.d.). BMR MMP2/MMP9 Assay Kit. Biomedical Research Service. Available at: [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. BioAssay Systems. Available at: [Link]
-
Anonymous. (n.d.). Molecular dynamics and structure-activity relationship data provide... ResearchGate. Available at: [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems. Available at: [Link]
-
Whittington, D., et al. (2010). Detection of in vivo Matrix Metalloproteinase Activity using Microdialysis Sampling and Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Anonymous. (n.d.). MMP inhibition in vivo. a Western blot analysis of MMP-2 and MMP-9... ResearchGate. Available at: [Link]
-
Schreiber, J., et al. (2018). New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors. Bioconjugate Chemistry. Available at: [Link]
-
Whittington, D., et al. (2010). Detection of in Vivo Matrix Metalloproteinase Activity Using Microdialysis Sampling and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Mur-Viñolas, A., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Mur-Viñolas, A., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Tu, G., et al. (2008). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kim, K., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. Available at: [Link]
-
Anonymous. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. LinkedIn. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. Available at: [Link]
-
Liu, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
-
Iglesias-Linares, A., & Yáñez-Vico, R. M. (2024). MMPs at Work: Deciphering Their Role in the Cellular Mechanisms of Orthodontic Tooth Movement. International Journal of Molecular Sciences. Available at: [Link]
-
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Rahman, M., et al. (2024). Recent advances in the design and development of small-molecule MMP-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Bagherzadeh, M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Available at: [Link]
-
Hewitt, M. C., et al. (2015). Development of methyl isoxazoleazepines as inhibitors of BET. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Herold, N., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]
Sources
- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective matrix metalloproteinase (MMP) inhibitors in cancer therapy: Ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Challenges with matrix metalloproteinase inhibition and future drug discovery avenues: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Detection of in vivo Matrix Metalloproteinase Activity using Microdialysis Sampling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Utility of Isoxazole-4-carboxylic Acid as a Foundational Scaffold in Modern Agrochemical Development
An Application Guide for Researchers
Abstract: The isoxazole heterocycle is a cornerstone in the synthesis of numerous biologically active molecules, demonstrating significant utility in both pharmaceutical and agrochemical sectors.[1][2][3] This guide focuses on a key derivative, Isoxazole-4-carboxylic acid (CAS No. 6436-62-0), a versatile building block for the development of novel fungicides and herbicides.[1] We provide an in-depth exploration of its chemical properties, its strategic role in creating potent active ingredients, and detailed protocols for synthesis, formulation, and bio-efficacy testing. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing crop protection technologies.
Part 1: Core Characteristics of the this compound Scaffold
The efficacy of any synthetic pathway begins with a thorough understanding of the starting materials. This compound is a heterocyclic organic compound whose planar geometry, electronic distribution, and reactive carboxylic acid group make it an ideal precursor for agrochemical synthesis.[4]
Physicochemical and Structural Properties
A precise understanding of the molecule's properties is critical for predicting its reactivity, solubility, and handling requirements. The key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6436-62-0 | [4][5][6] |
| Molecular Formula | C₄H₃NO₃ | [4][5][7] |
| Molecular Weight | 113.07 g/mol | [4][5][7] |
| IUPAC Name | 1,2-oxazole-4-carboxylic acid | [4] |
| Appearance | White to pale brown crystalline solid | [1][4] |
| Melting Point | 121–124°C | [4] |
| pKa (Predicted) | 3.22 ± 0.10 | [4] |
| Partition Coefficient (XLogP3) | 0.37 | [4] |
Synthetic Pathways: An Overview
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. One established method involves a domino isoxazole-isoxazole isomerization, where a substituted isoxazole is catalytically rearranged to form the more stable this compound derivative. This sophisticated approach highlights the chemical versatility of the isoxazole ring system.[8] A more traditional, multi-step synthesis might proceed through the cyclization of a β-ketoester equivalent with hydroxylamine, followed by functional group manipulations.
Caption: High-level workflow for isoxazole ring synthesis.
Part 2: Application in Agrochemical Active Ingredient (AI) Design
This compound is rarely the final active molecule. Instead, it serves as a critical intermediate, with the carboxylic acid moiety acting as a handle for introducing diverse functional groups. This derivatization is key to tuning the molecule's biological activity, target specificity, and physicochemical properties for optimal field performance.
From Scaffold to Solution: Crafting Fungicides and Herbicides
The isoxazole ring is a privileged structure in agrochemistry, found in numerous commercial products.[2] By modifying the carboxylic acid group, researchers can create vast libraries of compounds for screening.
-
Fungicidal Derivatives: A primary route to potent fungicides involves the conversion of the carboxylic acid to an amide, creating isoxazole carboxamides . These compounds have shown significant efficacy against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Phytophthora cactorum.[9][10] The mechanism often involves the disruption of crucial cellular processes in the target fungi. Further derivatization into oxime esters has also yielded compounds with excellent antifungal profiles.[9]
-
Herbicidal Derivatives: In the herbicide domain, 4-benzoylisoxazoles and other 4-heteroaroylisoxazoles are well-documented classes of active ingredients.[11][12] These are synthesized by coupling the isoxazole scaffold with various substituted aromatic or heterocyclic rings. The resulting molecules can act as potent inhibitors of essential plant enzymes, leading to effective weed control. Derivatives have shown particular activity against monocotyledonous weeds.[4]
The Causality of Formulation Choices
An unformulated Active Ingredient (AI) is of little practical use. Formulation science transforms a potent molecule into a stable, effective, and user-friendly product. The properties of this compound and its derivatives dictate the formulation strategy.
-
Improving Bioavailability: The carboxylic acid itself has limited lipid solubility. For applications requiring foliar absorption (uptake through the plant's leaves), the AI must penetrate the waxy cuticle. Esterification or amidation of the carboxylic acid group significantly increases lipophilicity (as indicated by a higher LogP value), enhancing its ability to cross this barrier.[4]
-
Common Formulation Types:
-
Emulsifiable Concentrate (EC): Ideal for oil-soluble AIs. The synthesized ester or amide derivative is dissolved in a non-polar solvent with an emulsifier package. When mixed with water in the spray tank, it forms a stable oil-in-water emulsion.
-
Suspension Concentrate (SC): Used for AIs with low solubility in both water and oil. The solid AI is milled to a fine particle size and suspended in water with the help of dispersants and wetting agents.
-
Wettable Powder (WP): A solid formulation where the AI is mixed with a carrier (like clay) and wetting/dispersing agents. It forms a suspension when added to water.
-
Caption: Logic flow from chemical modification to biological efficacy.
Part 3: Experimental Methodologies and Protocols
The following protocols provide a self-validating framework for synthesis, formulation, and testing. They are designed to be starting points, adaptable to specific research objectives.
Protocol 3.1: Synthesis of a Model Fungicide: 5-Methyl-N-(4-chlorophenyl)isoxazole-4-carboxamide
Principle: This two-step protocol demonstrates the conversion of a substituted this compound to its corresponding acid chloride, followed by amidation. This is a foundational reaction for creating isoxazole carboxamide fungicides.
Materials:
-
5-Methylthis compound
-
Thionyl chloride (SOCl₂)
-
4-Chloroaniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, suspend 1.0 eq of 5-Methylthis compound in 10 volumes of DCM.
-
Add 1.5 eq of thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the acid chloride intermediate.
-
-
Amidation:
-
Dissolve the crude acid chloride in 10 volumes of fresh DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1.1 eq of 4-chloroaniline and 1.2 eq of triethylamine (as an acid scavenger) in DCM.
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the solid product by recrystallization or column chromatography.
-
Caption: Workflow for the synthesis of an isoxazole carboxamide.
Protocol 3.2: Preparation of a 100 g/L Emulsifiable Concentrate (EC) Formulation
Principle: To dissolve the synthesized lipophilic AI in a solvent system with emulsifiers, creating a formulation that will spontaneously form a stable emulsion upon dilution with water for spray application.
Materials:
-
Synthesized N-aryl Isoxazole-4-carboxamide (AI from 3.1)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)
-
Beaker, magnetic stirrer, and weighing balance
Sample Recipe for 100 mL Formulation:
| Component | Purpose | Amount |
| Active Ingredient (AI) | Fungicide | 10.0 g |
| Emulsifier Blend | Emulsification | 8.0 g |
| Aromatic Solvent | Solvent | to 100 mL |
Procedure:
-
Weigh 10.0 g of the AI into a 150 mL beaker.
-
Add approximately 70 mL of the aromatic solvent and stir with a magnetic stirrer until the AI is completely dissolved.
-
Add 8.0 g of the emulsifier blend to the solution and continue stirring until a homogenous mixture is obtained.
-
Carefully add more solvent to bring the total volume to exactly 100 mL.
-
Quality Control: Test the emulsion stability by adding 1 mL of the EC formulation to 99 mL of standard hard water in a stoppered graduated cylinder. Invert the cylinder 10 times and let it stand. A stable formulation should show no signs of separation or creaming within 30 minutes.
Protocol 3.3: In Vitro Antifungal Bioassay (Poisoned Food Technique)
Principle: To determine the concentration at which the AI inhibits fungal growth. This method incorporates the test compound directly into the growth medium.
Materials:
-
Synthesized AI, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Potato Dextrose Agar (PDA)
-
Autoclave, sterile petri dishes (90 mm)
-
Actively growing culture of a target fungus (e.g., Rhizoctonia solani)
-
Cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a dilution series of the AI stock solution. For a final concentration of 50 µg/mL, add 0.5 mL of a 2000 µg/mL stock to 19.5 mL of molten PDA. Mix thoroughly but gently to avoid bubbles.
-
Prepare a solvent control plate containing only the equivalent amount of DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungus culture.
-
Place the plug, mycelium-side down, in the center of each test and control plate.
-
Seal the plates and incubate at 25±2°C.
-
Measure the colony diameter daily until the fungus in the control plate has reached the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value using probit analysis.
References
-
Zhang, W., et al. (2023). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters. Chinese Journal of Pesticide Science, 25(2), 468-473. [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
-
National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. [Link]
-
European Patent Office. (2001). Heteroaroyl-isoxazoles and their use as herbicides - EP 1156048 A1. [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted isoxazolecarboxamides. [Link]
-
ResearchGate. (2010). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]
-
CP Lab Chemicals. This compound, min 97%, 1 gram. [Link]
-
PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]
-
ResearchGate. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (n.d.). (PDF) 5-Methylthis compound. [Link]
-
National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
Soil Analytical Methods. [Link]
-
KZN Agriculture & Rural Development. (2000). ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Buy this compound | 6436-62-0 [smolecule.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 6436-62-0 | this compound - Synblock [synblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
- 12. EP0636622B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Synthesis of Leflunomide Intermediate 5-Methylisoxazole-4-Carboxylic Acid
Introduction
5-Methylisoxazole-4-carboxylic acid (CAS No: 42831-50-5) is a pivotal chemical intermediate in the pharmaceutical industry.[1] It serves as the cornerstone for the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid and psoriatic arthritis, and its active metabolite, Teriflunomide, used in the management of multiple sclerosis.[2][3] The efficacy and safety of these final active pharmaceutical ingredients (APIs) are directly dependent on the purity and quality of this key starting material. Therefore, a robust, scalable, and well-controlled synthetic process is paramount for pharmaceutical manufacturing.[2]
This application note provides a comprehensive, field-proven guide for the synthesis of 5-methylthis compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process control strategies, and the rationale for specific reaction conditions. The protocols described herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the final product meets the stringent purity requirements (≥99%) of the pharmaceutical industry.
Overall Synthetic Strategy
The synthesis is a three-step process commencing from commercially available starting materials. The pathway is designed to maximize yield and regioselectivity while minimizing the formation of critical impurities. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 5-methylthis compound.
Materials and Reagents
All reagents should be of analytical grade or higher. Ensure all glassware is thoroughly dried before use, especially for Step 1.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Ethyl Acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | Liquid |
| Triethylorthoformate | 122-51-0 | C₇H₁₆O₃ | 148.20 | Liquid, moisture-sensitive |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Liquid, corrosive |
| Hydroxylamine Sulfate | 10039-54-0 | (NH₃OH)₂SO₄ | 164.14 | Solid |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Solid, anhydrous |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Liquid, highly corrosive |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₃O₂ | 60.05 | Solvent, corrosive |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent for extraction |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate
This initial step converts the active methylene group of ethyl acetoacetate into an ethoxymethylene group, which is essential for the subsequent cyclization. Acetic anhydride acts as a water scavenger and catalyst.
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation condenser, add ethyl acetoacetate (130.1 g, 1.0 mol), triethylorthoformate (163.0 g, 1.1 mol), and acetic anhydride (112.3 g, 1.1 mol).
-
Heat the mixture with stirring. The reaction temperature should be maintained between 100-110 °C.[4]
-
Ethyl acetate will begin to distill off as a byproduct. Continue heating for approximately 4-5 hours, or until the distillation of ethyl acetate ceases.
-
After the reaction is complete, cool the mixture to room temperature. The resulting dark orange to brown liquid is crude ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate.
-
Expert Insight: This crude product is typically used directly in the next step without purification. A patent for the synthesis of Leflunomide highlights that distillation is not required, which improves process efficiency and safety on an industrial scale.[4][5]
Protocol 2: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate
This is the critical ring-forming step where the isoxazole heterocycle is constructed. The reaction of the enol ether with hydroxylamine is a cyclocondensation reaction. Temperature control is paramount to ensure high regioselectivity.
Procedure:
-
Prepare a solution of hydroxylamine sulfate (82.1 g, 0.5 mol) and sodium acetate (123.0 g, 1.5 mol) in 500 mL of water in a 2 L jacketed reactor.
-
Cool the aqueous solution to between -5 °C and 0 °C using a circulating chiller.
-
Slowly add the crude ethyl (E/Z)-2-(ethoxymethylene)-3-oxobutanoate from Protocol 1 to the cold hydroxylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Extract the product with dichloromethane (3 x 400 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 5-methylisoxazole-4-carboxylate as an oil.
Causality Behind Experimental Choices:
-
Low Temperature: Performing the addition and initial reaction at low temperatures (-5 to 10 °C) is crucial.[4][5] It minimizes the formation of the undesired isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate. This impurity is difficult to remove in later stages and impacts the final API quality.
-
Sodium Acetate: Sodium acetate acts as a base to neutralize the sulfuric acid formed from the hydroxylamine sulfate, liberating the free hydroxylamine nucleophile required for the reaction.
Protocol 3: Acid Hydrolysis to 5-Methylthis compound
The ester is hydrolyzed to the target carboxylic acid. This protocol uses moderately concentrated sulfuric acid and continuous removal of the ethanol byproduct to drive the reaction to completion efficiently and minimize side reactions.[5]
Procedure:
-
Set up a 1 L flask with a mechanical stirrer and a distillation head.
-
Add the crude ethyl 5-methylisoxazole-4-carboxylate (e.g., ~155 g from the previous step) and a 60% aqueous sulfuric acid solution (prepared by carefully adding 180 g of 98% H₂SO₄ to 120 g of water).
-
Ethanol generated during the hydrolysis will begin to distill off. Continue heating and distillation for 3-4 hours.
-
In-Process Control: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate). The reaction is complete when the starting ester spot has completely disappeared.[6]
-
Once complete, cool the reaction mixture to room temperature (20-25 °C), then further cool in an ice bath to 0-5 °C for 1-2 hours.
-
The product will precipitate as a solid. Collect the crude 5-methylthis compound by vacuum filtration.
-
Wash the filter cake with cold water (2 x 100 mL) and dry under vacuum at 50-60 °C.
Protocol 4: Purification by Recrystallization
This final step is essential to achieve the high purity required for pharmaceutical applications. A specific solvent system has been developed to effectively purge residual impurities.[4]
Procedure:
-
To a suitable flask, add the crude 5-methylthis compound.
-
For every 10 g of crude product, add 60 mL of a pre-mixed solvent consisting of 2% glacial acetic acid in toluene (v/v).[6]
-
Heat the mixture to 80-90 °C with stirring until all the solid dissolves completely.
-
Slowly cool the solution to room temperature, then cool further in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 60 °C to a constant weight.
Mechanism and Rationale for Regioselectivity
The key to this synthesis is the highly regioselective cyclization in Protocol 2. The reaction proceeds via a nucleophilic attack of hydroxylamine on the electron-deficient β-carbon of the enol ether, followed by intramolecular cyclization and elimination of ethanol and water.
Caption: Simplified mechanism for isoxazole ring formation.
The desired 5-methyl isomer is formed preferentially because the initial nucleophilic attack by the amino group of hydroxylamine occurs at the β-position of the α,β-unsaturated system. The alternative attack at the carbonyl carbon is sterically and electronically less favored, which is further suppressed by the low reaction temperatures, thus preventing the formation of the 3-methyl isomer.[5]
Product Characterization and Quality Control
A self-validating protocol requires stringent analysis of the final product.
| Parameter | Specification | Method |
| Appearance | White to off-white or cream crystalline solid | Visual |
| Melting Point | 144 - 149 °C | USP <741> |
| Purity | ≥ 99.0% | HPLC[2] |
| Identification | Conforms to the structure | FTIR, ¹H NMR |
| Loss on Drying | ≤ 0.5% | USP <731> |
HPLC Method Outline: A typical reverse-phase HPLC method can be used for purity analysis.[7]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid).
-
Detection: UV at 210 nm.
Safety and Handling
5-Methylthis compound is classified as a hazardous substance.[8][9]
-
Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (in compliance with EN374), safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[8]
-
Spills: Sweep up spilled solid material carefully, place it in a suitable container for disposal, and clean the area thoroughly.
Conclusion
The protocols detailed in this application note describe a reliable and high-yielding synthesis of 5-methylthis compound. By focusing on critical process parameters, such as temperature control during cyclization and an efficient hydrolysis/distillation procedure, this method consistently produces material of high purity suitable for the synthesis of Leflunomide and other pharmaceuticals. The emphasis on the rationale behind key steps provides researchers and process chemists with the necessary insights to successfully implement, scale, and troubleshoot this vital synthetic sequence.
References
-
MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research.
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
Das, S., & Chanda, K. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available from: [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
SIELC Technologies. (2018, May 16). 5-Methylthis compound. Available from: [Link]
- Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
- Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
-
PMC. (n.d.). 5-Methylthis compound. Available from: [Link]
-
V & V Pharma Industries. (n.d.). 5-Methylthis compound Manufacturer India. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) 5-Methylthis compound. Available from: [Link]
-
Chem-Impex. (n.d.). 5-Methylthis compound. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Methylthis compound Manufacturer India [vandvpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. 5-Methylthis compound | SIELC Technologies [sielc.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lgcstandards.com [lgcstandards.com]
Application Notes and Protocols for the Creation of Novel Peptides with the Unnatural Amino Acid AMIA
Authored by: A Senior Application Scientist
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for introducing novel chemical functionalities, enhancing proteolytic stability, and modulating biological activity. This guide provides a comprehensive overview and detailed protocols for the use of a novel unnatural amino acid, 2-amino-3-(1-(azidomethyl)-1H-indol-3-yl)propanoic acid, hereafter referred to as AMIA. AMIA is a tryptophan derivative featuring an azidomethyl group on the indole nitrogen, which serves as a versatile chemical handle for bioconjugation via click chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of modified peptides. We will cover the synthesis of Fmoc-protected AMIA, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), purification, and characterization, as well as its subsequent modification using click chemistry.
Introduction to AMIA: A Novel Tool for Peptide Engineering
The field of peptide therapeutics is continually evolving, with a growing emphasis on creating molecules with improved pharmacological properties. The introduction of non-canonical amino acids offers a route to overcoming some of the inherent limitations of natural peptides, such as poor stability and limited functional diversity.[3] AMIA (Figure 1) is designed to expand the chemical toolbox available for peptide modification. Its core structure is based on tryptophan, minimizing potential disruptions to peptide secondary structure. The key feature of AMIA is the azidomethyl group, which is a bioorthogonal functional group. This means it is chemically inert to the biological milieu but can be selectively reacted with a partner functional group, typically an alkyne, in a reaction known as "click chemistry".[4] This allows for the precise, site-specific labeling of peptides with a wide range of moieties, including fluorophores, imaging agents, PEG chains, and small molecule drugs.[5]
Figure 1: Chemical Structure of AMIA
Caption: Chemical structure of the unnatural amino acid AMIA.
Safety Precautions for Handling Azido Compounds
Organic azides are energy-rich molecules and should be handled with caution as they can be heat and shock-sensitive, with the potential to decompose explosively.[6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Ventilation: All manipulations involving azides should be performed in a well-ventilated chemical fume hood.[8]
-
Avoid Metals: Do not use metal spatulas for weighing or transferring azides, as this can lead to the formation of highly explosive heavy metal azides. Use plastic or ceramic spatulas instead.[9]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive di- and tri-azidomethane.[7][10]
-
Storage: Store synthesized azides at low temperatures (below room temperature) and protect them from light, heat, pressure, and shock.[6][7]
-
Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.[9][10]
Synthesis of Fmoc-AMIA-OH
To incorporate AMIA into a peptide using standard Fmoc-based SPPS, it must first be protected with an Fmoc group on its alpha-amino group. The following is a proposed synthetic route.
Figure 2: Proposed Synthesis of Fmoc-AMIA-OH
Caption: Proposed workflow for the synthesis of Fmoc-AMIA-OH.
Protocol 3.1: Synthesis of Fmoc-AMIA-OH
This protocol is adapted from general procedures for the N-alkylation of indoles and subsequent deprotection.
-
Dissolution: Dissolve Fmoc-Trp(Boc)-OH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes. The solution should become clear as the indole nitrogen is deprotonated.
-
Azidomethylation: To the deprotonated solution, add a suitable azidomethylating agent, such as azidomethyl phenyl sulfide, (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude intermediate, Fmoc-Trp(Boc)-AMIA-OH, by flash column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 50:50 v/v). Stir at room temperature for 1-2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure. The resulting oil can be triturated with cold diethyl ether to precipitate the final product, Fmoc-AMIA-OH, as a solid.
-
Characterization: Confirm the identity and purity of the final product by NMR and mass spectrometry.
Incorporation of AMIA into Peptides via Fmoc-SPPS
AMIA can be incorporated into a peptide sequence at any desired position using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3]
Figure 3: Fmoc-SPPS Cycle for AMIA Incorporation
Caption: General workflow for incorporating AMIA into a peptide chain.
Protocol 4.1: Automated Solid-Phase Peptide Synthesis
This protocol assumes the use of a standard automated peptide synthesizer.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[11]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.
-
AMIA Coupling: A solution containing Fmoc-AMIA-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF is added to the resin.[12] The coupling reaction is typically allowed to proceed for 1-2 hours.
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The Fmoc deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Table 1: Recommended Coupling Reagents for AMIA Incorporation
| Coupling Reagent | Description | Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, cost-effective, and widely used for standard couplings.[12] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, particularly useful for sterically hindered couplings.[12] |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A non-explosive and cost-effective alternative to HOBt-based reagents. |
Purification of AMIA-Containing Peptides
The crude peptide obtained after cleavage from the resin is a mixture of the desired product and various synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.[14]
Protocol 5.1: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile containing a small amount of TFA (0.1%). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[15]
-
Column: Use a C18 reverse-phase HPLC column. The choice of column dimensions (analytical vs. preparative) will depend on the amount of peptide to be purified.[16]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Purify the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-65% B over 30 minutes. The optimal gradient should be determined empirically for each peptide.
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm (due to the indole ring of AMIA).
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired AMIA-containing peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a fluffy white powder.
Characterization of AMIA-Containing Peptides
The identity and purity of the final peptide must be confirmed using analytical techniques such as mass spectrometry and, if necessary, NMR.
Mass Spectrometry
Mass spectrometry is used to confirm that the purified peptide has the correct molecular weight.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Expected Result: The observed mass should correspond to the calculated theoretical mass of the AMIA-containing peptide. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence, including the position of the AMIA residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed.
-
¹H NMR: Will show characteristic signals for the protons of the AMIA residue, including the protons of the indole ring and the azidomethyl group.
-
2D NMR (e.g., COSY, TOCSY, NOESY): Can be used to assign all proton resonances and to determine the three-dimensional structure of the peptide in solution.
Post-Synthesis Modification via Click Chemistry
The azide group of the AMIA residue can be selectively modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Figure 4: Click Chemistry Modification of an AMIA-Peptide
Caption: Schematic of the CuAAC reaction for labeling AMIA-peptides.
Protocol 7.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization.
-
Dissolve Peptide: Dissolve the purified AMIA-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) or a mixture of water and a water-miscible organic solvent like DMSO or t-butanol.
-
Add Reagents: To the peptide solution, add the alkyne-functionalized molecule of interest (1.5-5 equivalents).
-
Prepare Catalyst: In a separate tube, prepare the Cu(I) catalyst by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper ligand such as THPTA can be included to improve reaction efficiency and reduce cytotoxicity if working with biological samples.
-
Initiate Reaction: Add the catalyst solution to the peptide/alkyne mixture to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Purify the clicked peptide product by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the successful conjugation by mass spectrometry. The observed mass should correspond to the mass of the starting peptide plus the mass of the alkyne-probe.
Conclusion
The unnatural amino acid AMIA provides a powerful tool for the site-specific modification of synthetic peptides. Its straightforward incorporation using standard Fmoc-SPPS and the bioorthogonal nature of its azido group allow for the precise attachment of a wide variety of functional moieties. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and modification of AMIA-containing peptides, opening up new avenues for the development of novel peptide-based therapeutics, diagnostics, and research tools.
References
- Benchchem. (n.d.). Application Notes and Protocols for HPLC Purification of Synthetic Peptides.
- School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.
- Zhang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC - NIH.
- UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- Environmental Health and Safety. (n.d.). Azide Compounds.
- Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds.
- Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- Creative Biogene. (n.d.). Unnatural Amino Acid-Based Conjugation.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Journal of Organic Chemistry. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs.
- ResearchGate. (2025). Amide Bond Formation and Peptide Coupling.
- Merck. (n.d.). Resins for Fmoc SPPS of Peptide Acids.
- Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
- Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- ResearchGate. (2025). Employing Unnatural Amino Acids in the Preparation of Bioconjugates.
- (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Bioconjugate Chemistry. (n.d.). Nonnatural Amino Acids for Site-Specific Protein Conjugation.
- CPC Scientific. (n.d.). Click Peptides.
- (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
- ResearchGate. (2022). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Organic & Biomolecular Chemistry. (2018). Stepwise triple-click functionalization of synthetic peptides.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- PubMed. (1999). Peptide structural analysis by solid-state NMR spectroscopy.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- (n.d.). peptide nmr.
- ACS Publications. (2021). NMR-Based Methods for Protein Analysis.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Arizona State University. (1990). Analysis of the amino acid sequence of peptides by mass spectrometry An ion notation proposal.
- PubMed. (2010). Overview of peptide and protein analysis by mass spectrometry.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biology LibreTexts. (2021). B2. Sequence Determination Using Mass Spectrometry.
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indole-3-acetic acid, methyl ester [webbook.nist.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 13. researchgate.net [researchgate.net]
- 14. Mass Spectrometric Identification of Antimicrobial Peptides from Medicinal Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Methylisoxazole-4-Carboxylic Acid
Welcome to the technical support center for the purification of 5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 5-methylthis compound.
Issue 1: The final product is an oil or a sticky solid, not a crystalline powder.
Question: I've completed my purification, but instead of the expected white to pale yellow crystalline solid, I have a persistent oil or a sticky gum. What's going on?
Answer:
This is a common issue that typically points to the presence of impurities that are depressing the melting point of your compound or preventing proper crystal lattice formation.
Probable Causes & Solutions:
-
Residual Solvent: The most common culprit is trapped solvent.
-
Why it happens: Solvents, especially high-boiling ones, can become trapped within the solid matrix if the product precipitates too quickly or is not dried sufficiently.
-
Solution:
-
Initial Step: Ensure the solid is broken up into a fine powder to maximize surface area.
-
Drying: Dry the material under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable, but be cautious as aggressive heating can cause melting.
-
Solvent Trituration: If vacuum drying is insufficient, try triturating the oil/gum. This involves stirring the material as a slurry in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This will wash away the impurities and can often induce crystallization. Collect the resulting solid by filtration.
-
-
-
Presence of Unreacted Starting Material: If the crude product is from the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate, residual ester is a likely impurity.
-
Why it happens: Incomplete hydrolysis reaction. The ester is an oil at room temperature and will prevent the carboxylic acid from crystallizing properly.
-
Solution: An acid-base extraction is the most effective method to remove neutral impurities like the starting ester. The carboxylic acid will react with a base to form a water-soluble salt, while the neutral ester remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure acid. See the detailed protocol in the Methodologies section.
-
-
Hygroscopic Nature/Water Content: The presence of excess water can sometimes hinder crystallization.
-
Why it happens: Carboxylic acids can form hydrates or simply retain water due to hydrogen bonding.
-
Solution: After precipitation from an aqueous solution, ensure the solid is washed with a small amount of cold, deionized water to remove inorganic salts, and then pull air through the filter cake for an extended period to remove as much water as possible before vacuum drying. If the product was extracted into an organic solvent, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.
-
Issue 2: Purity is low after recrystallization, and the yield is poor.
Question: I performed a recrystallization, but my NMR/HPLC analysis still shows significant impurities. Furthermore, I lost a majority of my material. How can I optimize this?
Answer:
Recrystallization is a powerful but delicate technique. Success hinges on the proper choice of solvent and technique.
Probable Causes & Solutions:
-
Incorrect Solvent System: The ideal solvent should dissolve the compound poorly at low temperatures and readily at high temperatures.
-
Why it happens: If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough at the solvent's boiling point, you'll use an excessive volume of solvent, again leading to poor recovery.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, water, ethyl acetate/heptane mixtures).
-
Proven System: A highly effective system reported for this compound is a mixture of 2% acetic acid in toluene. This system is reported to yield purity of approximately 99.9%. Another option is recrystallization from ethanol.
-
-
-
Cooling Rate is Too Fast: Rapid cooling leads to precipitation, not crystallization.
-
Why it happens: When a saturated solution is cooled too quickly, impurities get trapped (occluded) within the rapidly forming solid. True crystal growth is a slower, more ordered process that excludes impurities.
-
Solution: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. Once it has reached room temperature and crystal formation has begun, then you can place it in an ice bath to maximize the yield.
-
-
Using Too Much Solvent:
-
Why it happens: It's a common mistake to add solvent until all the solid dissolves at room temperature. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: Add the solvent portion-wise to the crude solid while heating and stirring. Add just enough solvent to fully dissolve the solid at or near the boiling point. This ensures the solution is saturated and will yield crystals upon cooling.
-
Issue 3: My compound streaks badly on a silica gel TLC plate.
Question: When I try to monitor my reaction or check the purity of column fractions by TLC, I don't get a clean spot. The compound streaks up the plate.
Answer:
This is a classic problem for acidic compounds on standard silica gel.
Probable Causes & Solutions:
-
Strong Interaction with Silica Gel:
-
Why it happens: Silica gel is slightly acidic. The carboxylic acid group on your molecule can interact strongly with the stationary phase, sometimes leading to a mix of protonated and deprotonated states during elution. This causes tailing or streaking rather than a compact spot.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes). This creates an acidic environment on the plate, ensuring your compound remains fully protonated and elutes as a single, more defined spot.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude 5-methylthis compound? A1: The impurity profile depends heavily on the synthetic route. If synthesized via hydrolysis of the corresponding ethyl ester, the most common impurities are unreacted ethyl 5-methylisoxazole-4-carboxylate and potentially an isomeric byproduct, 3-methylthis compound. Residual acids (e.g., sulfuric acid, HCl) from the hydrolysis step may also be present.
Q2: Which purification technique should I try first: Recrystallization or Acid-Base Extraction? A2: The best initial approach depends on the suspected nature of the impurities.
-
Choose Acid-Base Extraction first if you suspect the presence of neutral (e.g., unreacted ester) or basic impurities. This method is highly effective at separating compounds based on their acidic/basic properties.
-
Choose Recrystallization first if your crude product is already relatively pure (>85-90%) and you need to remove small amounts of closely related impurities or colored byproducts. A successful recrystallization can often yield a very high-purity product in a single step.
The workflow diagram below can help guide your decision.
Q3: How should I store the purified 5-methylthis compound? A3: The compound is stable under normal conditions. For long-term storage, it is best to keep it in a tightly sealed container in a cool, dry, and well-ventilated place. Some suppliers recommend refrigerated conditions (0-8 °C) to ensure maximum stability.
Q4: What analytical methods are suitable for determining the purity of the final product? A4:
-
HPLC: Reverse-phase HPLC is an excellent method for quantitative purity analysis. A typical mobile phase might consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying organic impurities.
-
Melting Point: A sharp melting point within the literature range (approx. 142-149 °C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight of the product and identify unknown impurities.
Data & Methodologies
Purification Method Selection Workflow
This diagram outlines a logical approach to purifying crude 5-methylthis compound.
Caption: Decision workflow for purifying crude 5-methylthis compound.
Table 1: Recrystallization Solvent Systems
| Solvent System | Purity Achieved | Reference | Notes |
| 2% Acetic Acid in Toluene | ~99.9% | Highly effective; heating is required to dissolve the solid. | |
| Ethanol | Not specified | A common protic solvent for recrystallizing carboxylic acids. |
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities like unreacted ester.
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 100 mL). Ensure all solids are fully dissolved.
-
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL).
-
Causality: Sodium bicarbonate is a weak base that will deprotonate the carboxylic acid (pKa ~2.85) to form the water-soluble sodium salt, but it is generally not strong enough to hydrolyze the ester byproduct.
-
Technique: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves. Shake more vigorously for 1-2 minutes.
-
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium 5-methylisoxazole-4-carboxylate into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution (e.g., 50 mL) to ensure all the carboxylic acid has been removed. Combine this second aqueous extract with the first one. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise.
-
Causality: The strong acid will protonate the carboxylate salt, causing the neutral and water-insoluble carboxylic acid to precipitate out of the solution.
-
Monitoring: Continue adding acid until the solution is acidic (test with pH paper, target pH ~1-2) and no more precipitate forms.
-
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Pull air through the filter for 15-20 minutes to partially dry the solid, then transfer it to a watch glass for final drying in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol uses the highly effective toluene/acetic acid system.
-
Solvent Preparation: Prepare the recrystallization solvent by mixing 2% glacial acetic acid in toluene (e.g., 2 mL acetic acid in 98 mL toluene).
-
Dissolution: Place the crude 5-methylthis compound (e.g., 5 g) in an Erlenmeyer flask. Add a small portion of the solvent mixture (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring (e.g., on a hot plate).
-
Causality: Heating provides the thermal energy needed to dissolve the solute and create a saturated solution.
-
-
Achieve Saturation: Continue adding small portions of the hot solvent mixture until the solid just dissolves. A procedure described in the literature involves heating for 30 minutes. If any insoluble impurities (like a brown oil) are present, perform a hot filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase.
-
Causality: Slow cooling allows for the formation of a pure, well-ordered crystal lattice, effectively excluding impurities from the solid structure.
-
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities. Dry the purified crystals under vacuum.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
SIELC Technologies. (2018). 5-Methylthis compound. Retrieved from [Link]
-
Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Methylthis compound. Retrieved from [Link]
-
Lee, K., et al. (2009). 5-Methylthis compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Retrieved from [Link]
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ProQuest. (n.d.). *Identification of 5-methylthis compound and 4-(trifluoromethyl)
Technical Support Center: Advanced Strategies for AMIA Peptide Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting and practical solutions for a common yet challenging issue: the low reactivity of the amino group in 4-(aminomethyl)indole-3-acetic acid (AMIA) during peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic workflows and overcome this specific hurdle.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the amino group of AMIA less reactive than a standard aliphatic amine in peptide coupling reactions?
A1: The reduced reactivity of the aminomethyl group in AMIA is not immediately obvious from its structure but is a well-documented challenge. The primary reason lies in the electronic properties of the indole nucleus. The indole ring is an electron-rich aromatic system. This high electron density can influence the adjacent aminomethyl group in several ways:
-
Inductive Effect: While the methylene (-CH2-) spacer should insulate the amine from the ring, the powerful electron-donating nature of the indole can still exert an influence, subtly altering the nucleophilicity of the amino group.
-
Potential for Intramolecular Interactions: The proximity of the amino group to the indole ring and the carboxylic acid at the 3-position can lead to transient, non-covalent interactions that sterically hinder the approach of an activated carboxyl group or even temporarily reduce the availability of the amine's lone pair of electrons.
-
Side Reactions: The indole nucleus itself is susceptible to oxidation and other side reactions under certain coupling conditions, which can consume reagents or generate byproducts that interfere with the primary reaction.
Q2: My standard EDC/NHS coupling protocol is yielding very low amounts of the desired AMIA-coupled peptide. What is the likely cause and how can I fix it?
A2: This is a classic problem. While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are workhorses in peptide synthesis, their activation of the carboxyl group may not be sufficient to overcome the sluggish reactivity of AMIA's amine.
Causality: The issue often stems from the short half-life of the NHS-activated ester in solution, especially in the presence of water. If the nucleophilic attack by the AMIA amine is slow, the activated ester can hydrolyze back to the carboxylic acid before the coupling occurs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low AMIA coupling yields.
Detailed Recommendations:
-
Switch to Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, or PyBOP are generally more effective for coupling to less reactive amines. They react with the carboxylic acid to form an activated species that is more reactive and often more stable than an NHS-ester. HATU is particularly effective as it is known to reduce racemization and is highly reactive.
-
Incorporate an Additive: If you must use a carbodiimide like EDC, replace NHS with a more effective additive. Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is an excellent choice as it is more reactive than NHS and less prone to side reactions.
-
Optimize pH: The amino group of AMIA needs to be deprotonated to be nucleophilic. The ideal pH for the coupling reaction is typically between 7.5 and 8.5. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain this pH. Avoid primary or secondary amine bases as they will compete in the coupling reaction.
-
Increase Equivalents: You may need to use a slight excess of both the activated carboxylic acid and the coupling reagents (e.g., 1.2 to 1.5 equivalents) relative to the AMIA.
Q3: I am observing significant side products in my reaction mixture. What are they and how can I prevent them?
A3: Side product formation is a common consequence of forcing a reaction with a poorly reactive component. With AMIA, the indole ring is the most likely source of these byproducts.
Common Side Reactions:
-
Oxidation of the Indole Ring: The electron-rich indole can be oxidized, especially if the reaction is exposed to air for extended periods or if certain catalysts are present. This can lead to colored impurities.
-
Reaction at the Indole Nitrogen: While less common, under strongly basic conditions or with highly reactive electrophiles, the indole nitrogen can be alkylated or acylated.
-
Racemization: Pushing the reaction with aggressive activating agents or high temperatures can lead to racemization of the activated amino acid.
Prevention Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Use Scavengers | Additives like triisopropylsilane (TIS) or 2-mercaptoethanol can be included in small amounts to quench oxidative species. | Add 1-2% (v/v) of scavenger to the reaction mixture, especially if the reaction is lengthy. |
| Degas Solvents | Removing dissolved oxygen from solvents minimizes the potential for oxidation. | Sparge your reaction solvent (e.g., DMF, NMP) with argon or nitrogen for 15-20 minutes before use. |
| Choose HATU | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known to suppress racemization compared to other uronium reagents like HBTU. | Substitute HBTU or other coupling reagents with HATU, particularly when coupling chiral amino acids. |
| Control Temperature | Lowering the reaction temperature can slow down side reactions more than the desired coupling reaction. | Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. |
Experimental Protocols
Protocol 1: High-Efficiency AMIA Coupling using HATU
This protocol is designed to maximize coupling efficiency to the low-reactivity amino group of AMIA while minimizing side reactions.
Materials:
-
N-terminally protected peptide-resin or C-terminally protected amino acid (1.0 eq)
-
AMIA (1.2 eq)
-
HATU (1.19 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolution (Pre-activation): In a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), dissolve the N-protected peptide/amino acid (1.0 eq) and HATU (1.19 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.0 eq) to the mixture. Stir for 5-10 minutes. You should observe the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve AMIA (1.2 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.0 eq) to this solution to ensure the amino group is deprotonated.
-
Coupling Reaction: Add the AMIA solution to the activated ester solution at 0 °C.
-
Reaction Progression: Allow the reaction vessel to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by a suitable method, such as HPLC-MS, to check for the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, quench with water and proceed with standard extraction and purification protocols.
Caption: Step-by-step workflow for HATU-mediated AMIA coupling.
References
- Indole Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (A foundational text on the reactivity of indole rings).
-
Side Reactions in Peptide Synthesis: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
HATU Reagent: Carpino, L. A., Ionescu, D., & El-Faham, A. (1998). The Guanidinium Group-Based Reagent HATU: A New Coumarinyl-Derived Activating Agent for Peptide Synthesis. The Journal of Organic Chemistry, 63(15), 5173–5175. Available at: [Link]
-
Oxyma Pure: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Available at: [Link]
Preventing by-product formation in 5-methylisoxazole-4-carboxylic synthesis
Technical Support Center: 5-Methylisoxazole-4-Carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 5-methylthis compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on minimizing by-product formation to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity in this synthesis?
A1: The most prevalent and challenging impurity is the isomeric by-product, 3-methylthis compound.[1] It forms concurrently during the heterocyclic ring formation step. Due to its similar physical properties to the desired 5-methyl isomer, its removal by standard crystallization can be difficult, making control of its formation critical.
Q2: Why is strict temperature control essential during the cyclization reaction?
A2: The cyclization of the ethyl ethoxymethyleneacetoacetate intermediate with hydroxylamine is highly regioselective but temperature-sensitive. Maintaining low temperatures (typically between -20°C and 10°C) kinetically favors the nucleophilic attack at the desired position, leading to the formation of the 5-methylisoxazole ring.[1][2] Higher temperatures provide enough activation energy to overcome this selectivity, increasing the rate of formation of the thermodynamically stable but undesired 3-methyl isomer.
Q3: My final product shows poor solubility after hydrolysis. What could be the cause?
A3: Assuming the hydrolysis of the ethyl ester is complete, poor solubility can be due to residual inorganic salts from the neutralization step or incomplete removal of the acidic hydrolysis medium. Ensure the product is thoroughly washed with cold water after filtration. If the issue persists, it may indicate the presence of polymeric by-products formed during prolonged heating in a strong acidic medium.[1]
Q4: Can I use a different acid for the final hydrolysis step?
A4: While various strong acids can effect hydrolysis, the choice of acid significantly impacts by-product formation. A mixture of acetic acid and concentrated HCl is one documented method.[3][4] However, studies have shown that using 60% aqueous sulfuric acid can drastically reduce reaction times (from 9 hours to 3.5 hours) and minimize the generation of degradation by-products associated with prolonged reflux in acidic conditions.[1]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of 3-methylisoxazole isomer (>1%) | 1. Temperature excursion during hydroxylamine addition. 2. Incorrect pH or base used during cyclization. | 1. Ensure the reaction vessel is pre-chilled to -10°C to 0°C before adding hydroxylamine. Maintain this temperature throughout the addition and stirring period.[2] 2. Use sodium acetate as the base to buffer the reaction and consume the acid released from hydroxylamine hydrochloride/sulfate. |
| Incomplete hydrolysis of the ethyl ester intermediate | 1. Insufficient reaction time or temperature. 2. Inefficient removal of ethanol by-product, hindering reaction equilibrium. | 1. Monitor the reaction via TLC or HPLC until the starting ester spot disappears completely.[5] 2. When using sulfuric acid, heat the mixture to 80-88°C and set up the apparatus for continuous distillation to remove the ethanol as it forms, driving the reaction to completion.[1][5] |
| Low overall yield | 1. Incomplete formation of the ethoxymethyleneacetoacetic ester intermediate. 2. Loss of product during workup and extraction. 3. Degradation of the isoxazole ring during hydrolysis. | 1. Ensure the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride is driven to completion, preferably by distilling off the ethyl acetate by-product. 2. Perform extractions with an appropriate solvent like dichloromethane. Ensure pH is correctly adjusted during aqueous workup to minimize the solubility of the carboxylic acid in the aqueous layer. 3. Avoid prolonged heating during hydrolysis. The use of 60% H₂SO₄ is recommended to shorten the reaction time.[1] |
| Product discoloration (yellow to brown) | 1. Formation of degradation by-products. 2. Residual impurities from starting materials. | 1. Implement the optimized, shorter hydrolysis protocol. 2. Purify the final product by recrystallization. A mixed solvent system of 2% acetic acid in toluene has been shown to be effective for yielding a high-purity, off-white product.[5] |
Key By-Product: The 3-Methylisoxazole Isomer
The formation of the 5-methyl versus the 3-methyl isomer is a classic example of regioselectivity. The key intermediate, formed from ethyl acetoacetate and triethyl orthoformate, has two distinct electrophilic sites for the hydroxylamine to attack. The diagram below illustrates the two competing pathways.
Mechanism: Regioselective Isoxazole Ring Formation
Caption: Competing pathways for isoxazole formation.
The β-keto carbonyl is more electrophilic and sterically accessible, making Path A the kinetically favored route, especially at low temperatures. Path B becomes more significant at higher temperatures, leading to the undesired 3-methyl isomer.
Optimized & Validated Protocols
To ensure high purity, follow these validated steps for the critical stages of the synthesis.
Protocol 1: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate
This protocol is optimized for minimizing the formation of the 3-methyl isomer.[1][2]
-
Preparation: In a jacketed reactor pre-chilled to -10°C, charge the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Base Addition: Add a solution of sodium acetate in water. Maintain vigorous stirring.
-
Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate in water. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
Reaction: Stir the mixture at -5°C to 0°C for an additional 2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Workup: Once complete, extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. This crude product can often be used directly in the next step without distillation.
Protocol 2: Hydrolysis to 5-Methylthis compound
This protocol uses sulfuric acid to reduce reaction time and degradation by-products.[1][5]
-
Setup: Equip a round-bottom flask with a mechanical stirrer and a distillation head.
-
Charging Reactor: Charge the crude ethyl 5-methylisoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid to the flask.
-
Reaction & Distillation: Heat the mixture to an internal temperature of 80-88°C. Ethanol will begin to distill off. Continue heating and distillation for 3-4 hours.
-
Monitoring: Check for reaction completion by TLC, observing the disappearance of the starting ester.
-
Crystallization & Filtration: Cool the reaction mixture to room temperature. The product will precipitate as a solid. Filter the solid product and wash thoroughly with ice-cold water until the washings are neutral (pH ~7).
-
Purification: Dry the crude acid. For highest purity, perform a recrystallization from a 2% acetic acid in toluene mixture.[5]
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis.
References
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- 5-Methylthis compound. SIELC Technologies.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.
- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYL
- Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and...
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
- 5-Methylthis compound.
- (PDF) 5-Methylthis compound.
- Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
- 5-Methyl-4-isoxazolecarboxylic acid. ChemicalBook.
- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences.
- SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. 5-Methylthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Technical Support Center: Optimizing Domino Isoxazole-Isoxazole Isomerization
Welcome to the technical support center for the Fe(II)-catalyzed domino isoxazole-isoxazole isomerization. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful transformation to synthesize isoxazole-4-carboxylic acid derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful execution and optimization of your experiments.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of the domino isoxazole-isoxazole isomerization reaction.
Q1: What is the domino isoxazole-isoxazole isomerization reaction?
A1: It is a catalytic rearrangement of 4-acyl-5-methoxy or 5-aminoisoxazoles into thermodynamically more stable this compound esters or amides, respectively. This reaction proceeds via a "domino" or "cascade" sequence involving the formation of a transient 2H-azirine intermediate.[1][2][3]
Q2: What is the mechanism of this transformation?
A2: The reaction is initiated by the coordination of a Lewis acidic Fe(II) catalyst to the isoxazole ring, which facilitates the cleavage of the weak N-O bond. This leads to a ring-contraction, forming a transient 2-acyl-2H-azirine intermediate. This intermediate is also catalyzed by Fe(II) to undergo a subsequent ring-expansion, leading to the rearranged isoxazole product.[1][2][3]
Q3: What are the typical catalysts and reaction conditions?
A3: The most commonly used catalyst is iron(II) chloride tetrahydrate (FeCl₂·4H₂O), which is both inexpensive and readily available.[3] The reaction is typically carried out in a high-boiling point ether solvent, such as dioxane, at elevated temperatures, generally around 105 °C.[1][2][3]
Q4: What is the primary competing reaction or side product?
A4: The main side reaction is the formation of the corresponding oxazole-4-carboxylate derivative. This occurs when the 2H-azirine intermediate undergoes cleavage of the C-C bond to form a nitrile ylide, which then cyclizes to the oxazole. This pathway is favored under non-catalytic, high-temperature thermal conditions (e.g., in o-dichlorobenzene at 170 °C).[1][2][3]
Q5: What is the substrate scope for this reaction?
A5: The reaction is generally applicable to 4-acyl-5-methoxyisoxazoles and 4-acyl-5-aminoisoxazoles. However, substrates with a 4-formyl group (an aldehyde) do not yield the isomerized isoxazole and instead tend to form the oxazole product under the same Fe(II)-catalyzed conditions.[1][2][3]
Reaction Mechanism and Pathway Selection
Understanding the mechanistic pathways is crucial for troubleshooting and optimizing the reaction. The central player is the 2H-azirine intermediate, whose fate determines the final product distribution.
Caption: Reaction pathways for the isomerization.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting isoxazole even after prolonged reaction time.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inactive Catalyst | Rationale: Fe(II) salts can oxidize to the less active Fe(III) species upon exposure to air and moisture. The quality of the commercial FeCl₂·4H₂O can also vary. Solution: • Use a fresh bottle of FeCl₂·4H₂O or purchase from a reliable supplier. • Consider using anhydrous FeCl₂ under an inert atmosphere (e.g., nitrogen or argon) for more consistent results, although the hydrated form is reported to be effective. • Ensure the reaction is set up under an inert atmosphere to prevent oxidation during the reaction. |
| Insufficient Temperature | Rationale: The isomerization has a significant activation energy barrier. A temperature below 105 °C in dioxane may result in a sluggish reaction. Solution: • Ensure your reaction setup (oil bath, heating mantle) is accurately calibrated and maintaining a consistent temperature of 105 °C. • Monitor the internal reaction temperature if possible, especially for larger scale reactions. |
| Solvent Quality | Rationale: Dioxane can form peroxides upon storage, which can interfere with the catalytic cycle. Water content in the solvent can also affect the catalyst's activity. Solution: • Use anhydrous, peroxide-free dioxane. It is recommended to use freshly distilled dioxane or purchase a high-purity grade solvent. • Test for peroxides before use and purify if necessary. |
| Substrate Steric Hindrance | Rationale: Highly bulky substituents on the acyl group or at the 3-position of the isoxazole ring may sterically hinder the coordination of the iron catalyst and slow down the isomerization. Solution: • For sterically demanding substrates, a longer reaction time or a slight increase in catalyst loading (e.g., from 20 mol% to 30 mol%) may be necessary. Monitor the reaction progress carefully to avoid decomposition. |
Issue 2: High Proportion of Oxazole Side Product
Symptom: Significant formation of the oxazole-4-carboxylate byproduct is observed, often as a spot with a similar polarity to the desired product on TLC.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Excessively High Temperature | Rationale: The pathway to the oxazole proceeds via a non-catalytic thermal rearrangement of the 2H-azirine intermediate. This pathway becomes more competitive at temperatures significantly above 105 °C.[1][2][3] Solution: • Maintain strict temperature control at 105 °C. Overheating, even in localized hot spots within the reaction vessel, can promote oxazole formation. • Use a well-stirred oil bath for uniform heating. |
| Substrate Electronics (4-Formyl group) | Rationale: Substrates with a 4-formyl group are electronically predisposed to form the oxazole product even under Fe(II)-catalyzed conditions.[1][2][3] Solution: • This methodology is not suitable for 4-formyl substrates. An alternative synthetic route should be considered for these target molecules. |
| Prolonged Reaction Times at High Temperature | Rationale: Even at 105 °C, extended exposure to heat can slowly favor the thermodynamically driven, non-catalytic pathway to the oxazole. Solution: • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid leaving the reaction to stir overnight without prior optimization of the reaction time. |
Issue 3: Reaction Stalls or Becomes a Dark, Intractable Mixture
Symptom: The reaction stops progressing, and the mixture turns dark brown or black, with multiple spots appearing on the TLC plate, indicating decomposition.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Thermal Instability | Rationale: The starting materials, the 2H-azirine intermediate, or the final product may be unstable at 105 °C over long periods, especially if they contain sensitive functional groups. 2H-azirines themselves can be highly reactive.[4][5] Solution: • Perform a time-course study to determine the optimal reaction time and avoid unnecessary heating. • If the product is known to be thermally sensitive, consider if a lower temperature with a more active catalyst system (if available) or longer reaction time is a viable trade-off. |
| Impure Starting Material | Rationale: Impurities in the starting isoxazole can lead to unknown side reactions and catalyst deactivation, resulting in a complex mixture. Solution: • Ensure the starting 4-acyl-5-methoxy/aminoisoxazole is of high purity. Purify by recrystallization or column chromatography before use if necessary. |
Experimental Protocols & Data
General Protocol for Fe(II)-Catalyzed Domino Isoxazole-Isoxazole Isomerization
This protocol is a general guideline and may require optimization for specific substrates.
Caption: A typical experimental workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-acyl-5-methoxy/aminoisoxazole (1.0 equivalent).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous dioxane (typically to a concentration of 0.1-0.2 M). Add iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 20 mol %).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 105 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x) to remove the iron salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure isomerized isoxazole product.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Value/Solvent | Rationale & Notes |
| Catalyst | FeCl₂·4H₂O | Inexpensive and effective. Anhydrous FeCl₂ can be used for improved reproducibility. |
| Catalyst Loading | 20 mol % | A good starting point. May need adjustment for less reactive substrates. |
| Solvent | Dioxane | High boiling point is ideal. Must be anhydrous and peroxide-free. |
| Temperature | 105 °C | Optimal temperature to favor isoxazole isomerization over oxazole formation.[1][2][3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Fe(II) catalyst to the less active Fe(III) state. |
References
-
Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]
-
Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. [Link]
-
Serebryannikova, A. V., et al. (2019). Request PDF: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. [Link]
-
Serebryannikova, A. V., et al. (2019). and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Is. ACS Publications. [Link]
-
Dudik, A. S., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-azirines. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Jackson, K. E., et al. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]
-
De, A., & Majee, A. (2022). Synthesis of Biologically active 2H-azirines-A review. SKBU Journals. [Link]
-
Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. (2021). PMC - NIH. [Link]
-
Methods for the synthesis of 2H-azirines. LG=leaving group. (n.d.). ResearchGate. [Link]
-
Synthesis, structure, and stability of a novel 2H-azirine under pressure. (2015). RSC Publishing. [Link]
-
Ablimit, A., et al. (n.d.). FeCl2-Catalyzed Intramolecular Aerobic Reaction for Construction of Isoxazoles Heterocycle. Preprints.org. [Link]
-
Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. ResearchGate. [Link]
-
Galenko, E. E., et al. (2017). Fe(II)-Catalyzed Isomerization of 4-Vinylisoxazoles into Pyrroles. The Journal of Organic Chemistry, 82(16), 8568–8579. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Navigating the Labyrinth of Late-Stage Isoxazole Functionalization: A Technical Support Guide
Welcome to the technical support center for the late-stage functionalization of isoxazole compounds. The isoxazole moiety is a cornerstone in medicinal chemistry and drug discovery, prized for its unique electronic properties and its role as a versatile pharmacophore.[1][2] However, its inherent chemical characteristics, particularly the labile N-O bond and distinct reactivity of its C-H positions, present significant hurdles in the late-stage modification of complex molecules.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental challenges. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Part 1: Troubleshooting Guide - When Your Reaction Falters
This section addresses specific, common problems encountered during the late-stage functionalization of isoxazoles in a question-and-answer format.
Issue 1: Poor or No Conversion in Palladium-Catalyzed C-H Arylation
Question: I am attempting a direct C-H arylation at the C5 position of my 3-substituted isoxazole using a palladium catalyst, but I'm observing very low conversion, or the starting material is recovered unchanged. What could be the issue?
Answer: This is a frequent challenge in the direct C-H functionalization of isoxazoles. The reactivity of the C-H bonds on the isoxazole ring is not uniform, with the C5-H being generally more acidic and accessible than the C4-H. However, several factors can impede the reaction.
Potential Causes & Solutions:
-
Inadequate Catalytic System: The choice of palladium source, ligand, and additives is critical.
-
Expert Insight: While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active catalytic species and facilitating the C-H activation step. For C5-arylation, bulky electron-rich phosphine ligands are often employed.[5][6]
-
Troubleshooting Steps:
-
Ligand Screening: If using a standard ligand like P(tBu)3 or SPhos, consider switching to a different class, such as a bulky diimine palladium complex, which has shown high efficiency.[5]
-
Palladium Pre-catalyst: Pd(OAc)2 is a common choice, but pre-catalysts like PdCl2(MeCN)2 might offer better performance in some cases.[5]
-
Additive Effects: The addition of a carboxylic acid, such as benzoic acid or pivalic acid, can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) pathway, which is often the rate-limiting step.[7]
-
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.
-
Expert Insight: Polar aprotic solvents like DMF or DMA are commonly used. However, for specific regioselective outcomes, solvent choice is a key parameter. For instance, C5 arylation of oxazoles is favored in polar solvents, a principle that can be extrapolated to isoxazoles.[8] Greener solvents like anisole have also been successfully employed.[7]
-
Troubleshooting Steps:
-
Solvent Screening: If your reaction is sluggish in a non-polar solvent, try switching to DMA, DMF, or NMP.
-
Moisture and Air: Ensure anhydrous and anaerobic conditions, as water and oxygen can deactivate the palladium catalyst.
-
-
-
Substrate-Specific Issues: Steric hindrance or coordinating functional groups on your isoxazole-containing molecule can interfere with the catalytic cycle.
-
Expert Insight: Large substituents at the C3 position can sterically hinder the approach of the catalyst to the C5-H bond. Functional groups like unprotected amines or thiols can poison the catalyst.
-
Troubleshooting Steps:
-
Protecting Groups: If your substrate contains catalyst-poisoning functionalities, consider protecting them before the C-H activation step.
-
Catalyst Loading: In cases of mild catalyst inhibition, increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) might improve conversion.
-
-
Issue 2: Lack of Regioselectivity - A Mixture of C4 and C5 Functionalized Products
Question: My functionalization reaction is working, but I'm obtaining an inseparable mixture of C4 and C5 isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a central challenge in isoxazole functionalization.[9] The electronic and steric environment of the isoxazole ring dictates the preferred site of reaction.
Potential Causes & Solutions:
-
Reaction Mechanism Control: Different reaction conditions can favor different mechanistic pathways, leading to different regioisomers.
-
Expert Insight: For direct arylations, the C5 position is generally favored due to its higher acidity. However, C4 functionalization often requires a different approach, such as a directed metalation strategy or starting from a pre-functionalized C4-haloisoxazole.
-
Troubleshooting Steps:
-
Catalyst/Ligand Tuning: The steric and electronic properties of the ligand can influence which C-H bond is activated. A systematic screening of ligands is recommended. For instance, in oxazoles, different phosphine ligands have been shown to direct arylation to either C2 or C5.[8]
-
Directed Metalation: If your substrate allows, introducing a directing group at a suitable position can force the metalation to occur at a specific site.
-
-
-
Alternative Synthetic Strategies: Sometimes, late-stage C-H functionalization is not the most efficient way to achieve a specific regioisomer.
-
Expert Insight: A convergent synthesis, where a pre-functionalized isoxazole is coupled with the rest of the molecule, can be a more reliable strategy. For example, Sonogashira coupling of a C4-iodoisoxazole with a terminal alkyne provides exclusive C4-alkynylation.[10]
-
Troubleshooting Steps:
-
Issue 3: Isoxazole Ring Decomposition or Unwanted Ring-Opening
Question: Under my reaction conditions, I'm observing significant decomposition of my starting material, and I've isolated byproducts that suggest the isoxazole ring has opened. How can I prevent this?
Answer: The isoxazole ring is susceptible to cleavage of its weak N-O bond under various conditions, including reductive, basic, or high-temperature environments.[2][3][4] This is a critical consideration in late-stage functionalization.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures, strong bases, or reductive conditions can promote ring opening.
-
Expert Insight: The N-O bond can be cleaved by transition metals, which can lead to the formation of β-aminoenones or other rearranged products.[12][13]
-
Troubleshooting Steps:
-
Lowering Temperature: Screen lower reaction temperatures. Modern catalytic systems are often highly active and may not require high heat.
-
Base Screening: If a base is required, screen milder bases. For example, switch from a strong inorganic base like K2CO3 to an organic base like a hindered amine, or use a weaker inorganic base like Cs2CO3.
-
Avoid Reductive Conditions: Be mindful of reagents that can act as reductants, as they can cleave the N-O bond.
-
-
-
Photocatalysis Considerations: While photoredox catalysis offers mild conditions, the excited state of the photocatalyst can sometimes lead to unwanted side reactions.
-
Expert Insight: Some photocatalytic cycles involve single-electron transfer (SET) processes that can potentially interact with the isoxazole ring. However, many modern photoredox methods have demonstrated good tolerance for isoxazoles.[14][15]
-
Troubleshooting Steps:
-
Catalyst and Wavelength Selection: Choose a photocatalyst with a redox potential that is appropriate for the desired transformation but less likely to engage in undesired side reactions with the isoxazole core.
-
Reaction Time: Minimize reaction times to reduce the potential for byproduct formation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for late-stage functionalization of isoxazoles?
A1: The most prevalent strategies include:
-
Transition Metal-Catalyzed C-H Activation/Direct Arylation: This is a highly attractive method as it avoids the need for pre-functionalization of the isoxazole ring. Palladium catalysis is the most common, but other metals like cobalt have also been used.[5][6][16]
-
Cross-Coupling Reactions: This involves coupling a pre-functionalized isoxazole (e.g., a halo- or boronic ester-substituted isoxazole) with a suitable partner. Common examples include Suzuki, Stille, and Sonogashira couplings.[10][17]
-
Photoredox Catalysis: This emerging field allows for functionalization under very mild conditions, often with high functional group tolerance, which is ideal for complex molecules.[14][15]
Q2: How can I predict the regioselectivity of a C-H functionalization reaction on a substituted isoxazole?
A2: Predicting regioselectivity can be complex, but some general principles apply:
-
Electronic Effects: The C5-H is generally the most acidic proton and is often favored in reactions that proceed via a concerted metalation-deprotonation mechanism.
-
Steric Effects: Large substituents at the C3 or C5 positions will sterically hinder functionalization at the adjacent C4 position. Conversely, a large C3 substituent can also hinder C5 functionalization.
-
Directing Groups: The presence of a directing group on the substrate is the most reliable way to control regioselectivity.
Q3: Are there any "safe" reaction conditions that are known to be well-tolerated by the isoxazole ring?
A3: While every substrate is different, reactions that are generally well-tolerated include:
-
Copper-catalyzed cross-coupling reactions under mild conditions. [14][15]
-
Modern photoredox-catalyzed reactions that operate at room temperature with low-energy visible light. [18]
-
Well-optimized palladium-catalyzed direct arylations that use mild bases and moderate temperatures. [5][6]
It is always advisable to perform a small-scale test reaction to check for substrate stability under the planned conditions.
Part 3: Data and Protocols
Table 1: Recommended Starting Conditions for C5-Arylation of 3-Substituted Isoxazoles
| Parameter | Condition | Rationale | Reference |
| Palladium Source | Pd(OAc)2 (2-5 mol%) | Common, effective, and relatively inexpensive. | [6] |
| Ligand | P(tBu)3 (4-10 mol%) or SPhos (4-10 mol%) | Bulky, electron-rich phosphines that promote C-H activation. | [8] |
| Base | K2CO3 or Cs2CO3 (2 equivalents) | Cs2CO3 is often milder and can improve yields. | [6] |
| Additive | Pivalic acid (30 mol%) | Acts as a proton shuttle to facilitate the CMD step. | [7] |
| Solvent | DMA or Anisole | Polar aprotic solvents are generally effective; anisole is a greener alternative. | [6][7] |
| Temperature | 100-120 °C | A good starting point, but should be optimized. | [6] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation. | N/A |
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C5-Arylation
-
To an oven-dried reaction vial, add the isoxazole substrate (1.0 equiv), aryl halide (1.2-1.5 equiv), Pd(OAc)2 (0.02-0.05 equiv), ligand (0.04-0.10 equiv), base (2.0 equiv), and additive (0.3 equiv).
-
Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature.
-
Stir the reaction for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing the Challenges
Diagram 1: Key Challenges in Isoxazole Functionalization
Caption: A flowchart of common challenges and their corresponding troubleshooting strategies.
Diagram 2: Decision Workflow for a Failed C-H Arylation
Caption: A decision-making workflow for troubleshooting a failed C-H arylation experiment.
References
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. American Chemical Society.
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
-
Challenges associated with isoxazole directed C−H activation. ResearchGate.
-
Recent Progresses in the Synthesis of Functionalized Isoxazoles. Request PDF.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
An update on late-stage functionalization in today's drug discovery. PubMed.
-
Synthetic approaches for functionalized isoxazoles. ResearchGate.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
-
Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate.
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI.
-
Isoxazole synthesis. Organic Chemistry Portal.
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH.
-
Organic photoredox catalytic mechanism for the synthesis of isoxazol-5(4H). ResearchGate.
-
New Approach for the Synthesis of Isoxazoline- N -oxides. Request PDF.
-
Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed.
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate.
-
Regio- and diastereoselective access to densely functionalized ketones via the Boekelheide rearrangement of isoxazoline N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).
-
An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
-
Regioselective Synthesis of Isoxazoles from Ynones. Thieme.
-
Construction of Isoxazole ring: An Overview. Biointerfaceresearch.
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
-
Reductive Ring Opening of lsoxazoles with M O ( C Q ) ~ and Water. RSC Publishing.
-
A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
-
Catalytic asymmetric reaction of isoxazoles and benzisoxazoles. Request PDF.
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate.
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC - NIH.
-
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate.
-
Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed.
-
Cobalt-catalyzed arylation of azole heteroarenes via direct C-H bond functionalization. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cobalt-catalyzed arylation of azole heteroarenes via direct C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Isoxazole-Based MMP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based Matrix Metalloproteinase (MMP) inhibitors. This guide provides in-depth troubleshooting advice and practical protocols to address one of the most common challenges encountered during the pre-clinical development of this compound class: poor aqueous solubility. Over 40% of new chemical entities are poorly soluble in water, a critical hurdle that can impede accurate biological evaluation and lead to low or variable bioavailability.[1][2]
The isoxazole moiety, while a valuable pharmacophore in many MMP inhibitors, contributes to the often lipophilic and crystalline nature of these molecules, leading to solubility challenges.[3][4][5] This guide is designed to provide you with the foundational knowledge and actionable strategies to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isoxazole-based MMP inhibitor won't dissolve in my aqueous buffer for my enzyme assay. What's the first thing I should try?
A1: Initial Troubleshooting: The Co-Solvent Approach
Poor solubility in aqueous buffers is a primary indicator that your compound is hydrophobic. The immediate goal is to disrupt the strong intermolecular forces of water to create a more favorable environment for your inhibitor. The use of a water-miscible organic co-solvent is the most direct and common first step.[6][7]
Causality: Co-solvents work by reducing the polarity of the aqueous medium.[8][9] By introducing a less polar solvent like Dimethyl Sulfoxide (DMSO) or ethanol, you decrease the dielectric constant of the solvent system, which lowers the energy required to create a cavity for the non-polar drug molecule and disrupts the highly structured hydrogen-bonding network of water.[8]
Troubleshooting Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve your isoxazole-based MMP inhibitor in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of your stock solution in your aqueous assay buffer.
-
Mind the Final Co-solvent Concentration: It is critical to keep the final percentage of the co-solvent in your assay low (ideally ≤1%, and almost always <5%) to avoid affecting the protein structure or enzyme activity.[6]
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.
-
Run a Vehicle Control: Always include a control group in your experiment that contains the highest concentration of the co-solvent used in your dilutions to ensure the vehicle itself does not impact the experimental results.
Q2: I'm seeing inconsistent results in my cell-based assays, which I suspect is due to my compound precipitating out of the media over time. What should I do?
A2: Addressing Kinetic vs. Thermodynamic Solubility with Surfactants
This is a classic problem of kinetic solubility. Your compound may initially dissolve during preparation but then crashes out of solution over the duration of the experiment as it moves towards a lower, more thermodynamically stable, solubility limit. To combat this, you need to not only dissolve the compound but also keep it dispersed.
Causality: Surfactants are amphipathic molecules that can form micelles in aqueous solutions.[10][11] Poorly soluble drugs can partition into the hydrophobic core of these micelles, effectively increasing the apparent solubility of the compound and preventing aggregation or precipitation.[12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are frequently used in pharmaceutical formulations for this purpose.[11][13]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation in cell culture media.
Key Considerations:
-
Surfactant Concentration: Use the lowest effective concentration to avoid cytotoxicity. Start with concentrations as low as 0.001% and titrate up to 0.1% if necessary.
-
HLB Value: The Hydrophile-Lipophile Balance (HLB) value of a surfactant can help predict its performance. Surfactants with higher HLB values (8-18) are more hydrophilic and generally better for solubilizing lipophilic drugs in aqueous systems.[10]
-
Critical Micelle Concentration (CMC): The solubilizing effect occurs above the surfactant's CMC. Ensure your working concentration is above this value.
Q3: My compound has extremely low aqueous solubility (<1 µg/mL), and co-solvents aren't sufficient for in vivo studies. What is a more advanced formulation strategy I can explore?
A3: Advanced Solubilization using Cyclodextrin Complexation
For compounds with very poor solubility, a more robust method like complexation with cyclodextrins is often required. This technique can dramatically increase the aqueous solubility of a drug.[14][15]
Causality: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The nonpolar isoxazole-based inhibitor (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin molecule (the "host"), forming an inclusion complex.[1][18] This complex presents a hydrophilic exterior to the aqueous environment, thereby significantly increasing the drug's apparent water solubility.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14]
Experimental Protocol: Preparation of an Isoxazole-Inhibitor/HP-β-CD Inclusion Complex
-
Determine Stoichiometry: A 1:1 molar ratio of the drug to HP-β-CD is a common starting point.
-
Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your desired aqueous vehicle (e.g., saline for in vivo studies). Gentle warming (40-50°C) can aid dissolution.
-
Add the Drug: Slowly add the powdered isoxazole-based MMP inhibitor to the cyclodextrin solution while stirring vigorously.
-
Facilitate Complexation: Continue stirring the mixture for 24-48 hours at room temperature. Sonication can be used intermittently to aid in the dispersion and complexation process.
-
Clarify the Solution: After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, undissolved drug.
-
Sterile Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Quantify Concentration: Use a validated analytical method, such as HPLC-UV, to determine the final concentration of the solubilized drug in the filtrate.
Data Summary Table: Comparison of Solubilization Methods
| Method | Principle of Action | Typical Fold Increase in Solubility | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces solvent polarity.[8][9] | 2 to 100-fold | Simple, rapid, effective for moderately hydrophobic compounds.[19] | Potential for compound precipitation upon dilution; can affect protein stability at high concentrations. |
| Surfactants (e.g., Tween 80) | Forms micelles that encapsulate the drug.[10][12] | 10 to 1,000-fold | Improves both thermodynamic and kinetic solubility; prevents precipitation. | Potential for cytotoxicity; can interfere with some biological assays. |
| Cyclodextrins (e.g., HP-β-CD) | Forms host-guest inclusion complexes.[1][18] | 100 to >10,000-fold | Significant solubility enhancement; often suitable for in vivo formulations.[14] | Requires formulation development; high concentrations can have toxicological effects. |
General Experimental Workflow & Decision Making
The following diagram outlines a logical progression for tackling solubility issues with your isoxazole-based MMP inhibitor.
Caption: Decision tree for selecting a solubility enhancement strategy.
Appendix: Standard Protocol for Solubility Measurement
Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound.[20][21]
-
Preparation: Add an excess amount of your solid isoxazole-based MMP inhibitor to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample at high speed to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[22]
References
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 578-584.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Expert Opinion on Drug Discovery. (2020). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues.
- MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PCCA. (2022).
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (n.d.).
- Taylor & Francis Online. (2020). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- CORE. (2015). Surfactants: Pharmaceutical and Medicinal Aspects.
- MDPI. (n.d.).
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
- SciSpace. (n.d.).
- Oxford Academic. (n.d.). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Expert Opinion on Drug Discovery. (n.d.). Challenges with matrix metalloproteinase inhibition and future drug discovery avenues.
- International Journal of Pharmaceutical Sciences Review and Research. (2017).
- Journal of Pharmaceutical Negative Results. (n.d.).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- SpringerLink. (n.d.).
- Solubility of Things. (n.d.). Isoxazole.
- PMC - NIH. (n.d.).
- ChemicalBook. (2023). Isoxazole.
- WuXi AppTec DMPK. (2024).
- Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Solubility of Things. (n.d.). 5-[7-[2-chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole.
- Lund University Publications. (n.d.).
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. (2023).
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- PMC - NIH. (n.d.). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma.
- PMC - NIH. (2015).
- Wikipedia. (n.d.). Isoxazole.
- Wikipedia. (n.d.). Isoxazole.
- MDPI. (2026). Nanomedicine-Driven Therapeutic Strategies for Rheumatoid Arthritis-Associated Depression: Mechanisms and Pharmacological Progress.
- bioRxiv. (2025). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential.
- MDPI. (n.d.). Novel Matrix Metalloproteinase-9 (MMP-9)
- PubMed. (2002).
- NIH. (n.d.). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells.
- Benchchem. (2025).
- Pharmaceutical Technology. (2022).
- ResearchGate. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- PubMed Central. (n.d.).
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Isoxazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. imperialchem.com [imperialchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. ijpbr.in [ijpbr.in]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Navigating the Stability of Isoxazole Rings in Experimental Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of the isoxazole ring, a critical heterocyclic motif in medicinal chemistry. This guide is structured to address the common challenges and questions that arise during experimental work, moving from foundational knowledge to practical troubleshooting.
Frequently Asked Questions (FAQs) about Isoxazole Ring Stability
Q1: How stable is the isoxazole ring in typical laboratory conditions?
The isoxazole ring is generally considered a stable aromatic system, but its stability is highly dependent on the specific chemical environment, particularly pH and temperature.[1] While many 3,5-disubstituted isoxazoles are quite robust against oxidizing agents, acids, and bases, this is not universally true for all derivatives.[2] The presence and nature of substituents on the ring can significantly influence its susceptibility to degradation.[1]
Q2: Under what conditions is the isoxazole ring most likely to degrade?
The primary factor leading to the degradation of the isoxazole ring is exposure to basic (alkaline) conditions.[1][3] This susceptibility is often exacerbated by increased temperatures.[3] For instance, the isoxazole-containing drug Leflunomide is stable in acidic and neutral pH at room temperature but undergoes ring opening at a basic pH.[3] This base-catalyzed degradation is significantly accelerated at physiological temperatures (37°C).[3]
Q3: What is the general mechanism of isoxazole ring degradation in basic conditions?
Under basic conditions, the most common degradation pathway is the cleavage of the weak N-O bond, leading to a ring-opened product.[3][4] For 3-unsubstituted isoxazoles, this can proceed through deprotonation at the C3 position, initiating the ring scission.[5] The specific degradation products will depend on the substituents present on the isoxazole ring. For example, the anti-inflammatory drug Leflunomide degrades into its active α-cyanoenol metabolite, A771726, through N-O bond cleavage.[3]
Q4: Is the isoxazole ring susceptible to degradation in acidic conditions?
While generally more stable in acidic media compared to basic media, the isoxazole ring can degrade under acidic conditions, particularly at low pH values.[6][7] The degradation kinetics of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, for example, show specific acid catalysis at a pH below 3.5.[6] The degradation in acidic or neutral pH can lead to products such as 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[6]
Troubleshooting Guide for Isoxazole Stability Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Scenario 1: Unexpected product formation during a reaction involving a basic reagent.
-
Issue: You are running a reaction on a side chain of your isoxazole-containing molecule using a strong base (e.g., LiOH, NaOH), and you observe the formation of unexpected byproducts or complete degradation of your starting material.
-
Causality: Strong bases can induce the cleavage of the isoxazole ring, especially if the ring is activated by electron-withdrawing groups.[1] This is a known reactivity pathway that can be exploited in prodrug design but can be an unintended side reaction in other synthetic steps.[1]
-
Troubleshooting Steps:
-
Reagent Selection: If possible, switch to a milder, non-nucleophilic base.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of ring opening.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize reaction time and prevent prolonged exposure to basic conditions.[1]
-
Protecting Groups: In complex syntheses, consider if a protecting group strategy for the isoxazole ring is feasible, although this is less common due to the ring's general stability.
-
Scenario 2: Degradation of an isoxazole-containing compound during purification or storage.
-
Issue: Your purified isoxazole-containing compound shows signs of degradation over time, or you observe decomposition during chromatographic purification.
-
Causality:
-
Chromatography: Silica gel, while generally considered acidic, can have surface hydroxyl groups that may interact with and potentially degrade sensitive compounds. Basic alumina is explicitly basic and can cause degradation.
-
Storage: If stored in a solution that is not pH-neutral, or if exposed to light or high temperatures, the isoxazole ring can undergo degradation.[1] Some isoxazoles can also rearrange to the more stable oxazole isomer under the influence of heat or light.[1]
-
-
Troubleshooting Steps:
-
Purification Method:
-
Consider using neutral alumina for chromatography if your compound is base-sensitive.
-
Alternatively, use reversed-phase chromatography with a neutral mobile phase.
-
Minimize the time the compound spends on the stationary phase.
-
-
Storage Conditions:
-
Store your compound as a solid in a cool, dark, and dry place.
-
If storage in solution is necessary, use a buffered solution at a neutral or slightly acidic pH and store at low temperatures.
-
-
Scenario 3: Inconsistent results in biological assays.
-
Issue: You observe variable activity of your isoxazole-containing compound in cell-based or enzymatic assays.
-
Causality: The pH of the assay buffer can significantly impact the stability of your compound. If the buffer is basic (e.g., pH > 7.4), your compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration of the active molecule.[3]
-
Troubleshooting Steps:
-
Stability Assessment: Perform a preliminary stability study of your compound in the assay buffer. Incubate the compound in the buffer for the duration of the assay and analyze for degradation by HPLC or LC-MS.
-
Buffer Optimization: If degradation is observed, consider if the assay can be performed in a buffer with a more favorable pH.
-
Time-Course Experiment: If the buffer cannot be changed, perform a time-course experiment to understand the rate of degradation and its potential impact on the assay results.
-
Quantitative Data Summary
The stability of the isoxazole ring is highly dependent on the specific compound and conditions. The following table summarizes the stability data for the drug Leflunomide as a case study.[3]
| pH | Temperature (°C) | Half-life (t½) | Stability |
| 4.0 | 25 | Stable | Resistant to isoxazole ring opening.[3] |
| 7.4 | 25 | Stable | Resistant to isoxazole ring opening.[3] |
| 10.0 | 25 | ~6.0 hours | Decomposes to A771726.[3] |
| 4.0 | 37 | Stable | Resistant to isoxazole ring opening.[3] |
| 7.4 | 37 | ~7.4 hours | Noticeable conversion to A771726.[3] |
| 10.0 | 37 | ~1.2 hours | Rapid decomposition to A771726.[3] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Hydrolysis of an Isoxazole Ester
This protocol provides a general method for the intentional cleavage of an isoxazole ring, which can be useful in the context of prodrug activation.[1]
-
Materials:
-
Isoxazole ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the isoxazole ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
-
Protocol 2: Assessing the pH Stability of an Isoxazole-Containing Compound
This protocol outlines a method to determine the stability of your compound across a range of pH values.
-
Materials:
-
Your isoxazole-containing compound
-
Buffers of various pH (e.g., pH 4.0, 7.4, 10.0)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
Shaking water bath or incubator
-
LC-MS/MS or HPLC system
-
-
Procedure:
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol).
-
In separate vials, add a small volume of the stock solution to each of the pH buffers to achieve the desired final concentration.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) in a shaking water bath.
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding the aliquot to a larger volume of acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS or HPLC to quantify the disappearance of the parent compound and the appearance of any degradation products.
-
Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.
-
Visualization of Degradation Pathways
Diagram 1: Base-Catalyzed Ring Opening of a 3-Unsubstituted Isoxazole
Caption: Base-catalyzed degradation of a 3-unsubstituted isoxazole.
Diagram 2: Troubleshooting Workflow for Isoxazole Instability
Caption: A logical workflow for troubleshooting isoxazole stability issues.
References
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]
-
Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]
-
Ring-Opening Fluorination of Isoxazoles. ACS Publications. Available at: [Link]
-
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]
-
Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
- Advances in isoxazole chemistry and their role in drug discovery. CoLab.
-
Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce isomeric impurities in isoxazole synthesis
A Guide to Minimizing and Managing Isomeric Impurities
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams tackling the complexities of heterocyclic synthesis. A recurring challenge, particularly in the synthesis of isoxazoles, is the formation of isomeric impurities. These impurities can complicate purification, compromise biological activity, and create regulatory hurdles.
This guide is structured as a technical support resource to address the specific issues you might encounter. We will move beyond simple protocols to explore the underlying principles that govern isomer formation, providing you with the expert knowledge to troubleshoot and control your reactions effectively.
Part 1: Frequently Asked Questions - Understanding Isomer Formation
This section addresses the fundamental questions regarding the origin and nature of isomeric impurities in common isoxazole syntheses.
Q1: What are the primary isomeric impurities I should be concerned about in isoxazole synthesis?
The most common and troublesome impurities are regioisomers . In isoxazole synthesis, particularly when creating di- or tri-substituted rings, the same starting materials can often react to place substituents at different positions on the isoxazole core.
For instance, in the widely used 1,3-dipolar cycloaddition between a nitrile oxide (R¹-CNO) and an unsymmetrical alkyne (R²-C≡C-R³), two regioisomeric products are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Similarly, the classic cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different regioisomers.[1] Controlling which isomer is formed, or maximizing its ratio, is the central challenge.
Q2: Why does my reaction produce a mixture of regioisomers? The reaction looks straightforward.
The formation of regioisomeric mixtures is governed by the subtle interplay of electronic and steric factors within the reaction's transition state.
-
In 1,3-Dipolar Cycloadditions: The regiochemical outcome depends on the alignment of the molecular orbitals of the nitrile oxide (the dipole) and the alkyne (the dipolarophile). The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[2][3] The preferred isomer is the one that results from the transition state with the best overlap between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. Both possible alignments have different energy barriers, and if these barriers are similar, a mixture of products will be formed. Factors like the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of the substituents on both the nitrile oxide and the alkyne heavily influence these energy barriers.[4]
-
In Cyclocondensation Reactions: For the reaction between an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, the initial nucleophilic attack can occur at either of the two carbonyl carbons.[5] The hydroxylamine's nitrogen atom is the more nucleophilic site and will typically attack one carbonyl, followed by cyclization and dehydration. The relative electrophilicity of the two carbonyl carbons determines the site of the initial attack. If both carbonyls have similar reactivity, a mixture of isomers is almost inevitable.[1]
Part 2: Troubleshooting & Strategic Control of Regioselectivity
Here, we transition from theory to practice, offering actionable strategies to steer your synthesis toward the desired isomeric outcome.
Q3: I'm using a 1,3-dipolar cycloaddition to make a 3,5-disubstituted isoxazole, but I'm getting poor regioselectivity. How can I improve it?
This is a classic challenge. To favor the 3,5-disubstituted isomer, you need to create conditions that strongly differentiate the two possible transition states.
Core Strategy: Copper(I) Catalysis
The most reliable method for synthesizing 3,5-disubstituted isoxazoles with high regioselectivity is the use of a copper(I) catalyst with a terminal alkyne .[6]
-
The "Why": The mechanism is believed to proceed through a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a non-concerted, stepwise fashion.[7] This catalyzed pathway has a significantly different and more selective transition state than the uncatalyzed thermal reaction, almost exclusively yielding the 3,5-isomer. This method is exceptionally robust and works with a wide variety of functional groups.[7]
Other Key Parameters:
-
In Situ Nitrile Oxide Generation: Avoid isolating the potentially unstable nitrile oxide. Generating it in situ from an aldoxime using a mild oxidant like N-chlorosuccinimide (NCS), hypervalent iodine reagents, or ceric ammonium nitrate (CAN) keeps its concentration low and minimizes side reactions.[8][9][10]
-
Solvent Choice: Solvents like acetonitrile, THF, or aqueous mixtures are commonly employed. The choice can sometimes influence reaction rates and yields.[11]
Caption: Fig 1. Control of Regioselectivity in Cycloadditions.
Q4: My target is a 3,4-disubstituted isoxazole, which is the minor product in most cycloadditions. Are there specific strategies to synthesize it selectively?
Yes, synthesizing the "kinetically disfavored" 3,4-isomer requires a more tailored approach. Standard cycloadditions are unlikely to be effective.
Core Strategy 1: Intramolecular Cycloaddition
If you can tether the nitrile oxide and the alkyne within the same molecule, you can force the cycloaddition to proceed with a specific regiochemistry. By "locking" the two reactive groups in place, the formation of the 3,4-isomer can become the only sterically feasible outcome. This is a powerful strategy for complex molecule synthesis.[4]
Core Strategy 2: Metal-Catalyzed Reactions (Non-Copper)
While copper favors the 3,5-isomer, other transition metals can promote different pathways. For example, specific ruthenium catalysts have been shown to enable the regioselective synthesis of 3,4-isoxazoles, even under mechanochemical (solvent-free ball-milling) conditions.[12] This is an emerging area with significant potential.
Core Strategy 3: Cyclocondensation of β-Enamino Diketones
As discussed in the next question, modifying a 1,3-dicarbonyl precursor to a β-enamino diketone provides an alternative and highly controllable route to poly-substituted isoxazoles, including the 3,4-disubstituted pattern.[1][13]
Q5: I am using the classic synthesis from a 1,3-dicarbonyl and hydroxylamine and getting an inseparable mixture of isomers. What can I do?
This is a very common failing of the traditional Claisen isoxazole synthesis.[1] The best solution is to move away from the simple 1,3-dicarbonyl to a more advanced precursor that gives you greater control.
Core Strategy: Use a β-Enamino Diketone Precursor
Reacting your 1,3-dicarbonyl with an amine source (e.g., N,N-dimethylformamide dimethyl acetal) creates a β-enamino diketone. This precursor has two carbonyl groups of distinctly different electrophilicity, allowing you to direct the subsequent cyclocondensation with hydroxylamine with high precision.[1][13][14]
-
The "Why": The enamine functionality deactivates the adjacent carbonyl group towards nucleophilic attack. This directs the initial attack of hydroxylamine to the other, more electrophilic carbonyl, thereby controlling the final regiochemistry of the isoxazole ring.
By simply changing the reaction conditions for the cyclocondensation of the β-enamino diketone, you can selectively produce different regioisomers from the same precursor.[1]
-
To get 4,5-disubstituted isoxazoles: Use a polar aprotic solvent like acetonitrile (MeCN) at reflux.
-
To get 3,4-disubstituted isoxazoles: Add a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) in MeCN. The Lewis acid activates a specific carbonyl, redirecting the reaction pathway.
Caption: Fig 2. Directing Isomer Outcome from a Single Precursor.
Table 1: Influence of Reaction Conditions on Regioselectivity (Based on data from Silva, R. G. M., et al. (2018).[1])
| Precursor | Conditions | Major Product | Regioisomeric Ratio |
| β-enamino diketone | MeCN, reflux, 1h | 4,5-disubstituted | >99:1 |
| β-enamino diketone | EtOH, reflux, 1h | 4,5-disubstituted | 91:9 |
| β-enamino diketone | MeCN, Pyridine, reflux, 1h | 3,4,5-trisubstituted | 89:11 |
| β-enamino diketone | MeCN, BF₃·OEt₂, reflux, 1h | 3,4-disubstituted | >99:1 |
Part 3: Purification and Analysis of Isoxazole Isomers
Even with optimized reactions, you may need to separate minor isomers or, at a minimum, accurately quantify the isomeric ratio.
Q6: My isomers are co-eluting on silica gel. What are the most effective methods for separation?
When standard column chromatography fails, you need to alter the separation mechanism or enhance the resolving power.[15]
-
Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) isn't working, try neutral or basic alumina. For very non-polar compounds, a reverse-phase (e.g., C18) column might provide the different selectivity needed for separation.[15]
-
Modify the Mobile Phase: Fine-tuning the solvent system is critical. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or a three-component system can alter the interactions enough to achieve separation. Adding a small amount of an acid (acetic acid) or base (triethylamine) can also help if your molecules have ionizable groups.[15]
-
Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power than standard column chromatography. While more resource-intensive, they are often the definitive methods for separating very similar isomers.[16]
-
Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has very different physical properties, making it easy to separate. The protecting group or handle can then be removed. This is a chemical, rather than physical, separation method.
Q7: How can I unambiguously identify and quantify the isomers in my product mixture?
Accurate characterization is non-negotiable. A combination of techniques is often required for definitive proof.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: Protons on the isoxazole ring have characteristic chemical shifts. More importantly, the protons on the substituents will be in different chemical environments in each isomer, leading to distinct spectra.
-
¹³C NMR & DEPT: Will show a different number or pattern of carbon signals for each isomer.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment. For example, an HMBC experiment can show a long-range correlation between a substituent proton and a specific carbon in the isoxazole ring, definitively proving the connectivity and thus the isomeric structure.[16]
-
-
Mass Spectrometry (MS): While isomers have the same molecular weight, they may exhibit different fragmentation patterns upon ionization (MS/MS), which can be used as a diagnostic fingerprint.[16]
-
X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, this technique provides absolute, undeniable proof of its three-dimensional structure.
Table 2: Comparison of Analytical Techniques for Isoxazole Isomer Differentiation
| Technique | Application | Strengths | Limitations |
| NMR (1D & 2D) | Structure Elucidation, Quantification | Provides unambiguous structural information and precise quantification of isomer ratios.[16] | Requires pure samples for full assignment; can be complex for mixtures. |
| HPLC | Separation, Quantification | Excellent for separating isomers and determining purity/ratios with a suitable detector (e.g., UV, MS).[16] | Does not provide structural information on its own. |
| Mass Spectrometry | Molecular Weight, Fragmentation | Confirms molecular formula. Tandem MS (MS/MS) can reveal structural differences via fragmentation.[16] | May not differentiate all isomers, especially without MS/MS. |
| X-Ray Crystallography | Absolute Structure Determination | Provides definitive proof of connectivity and stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Part 4: Key Experimental Protocols
These protocols provide a starting point for implementing the strategies discussed above. Always consult the primary literature and perform appropriate safety assessments before beginning any new procedure.
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
(Adapted from Hansen, T. V., et al. (2005).[6])
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a 1:1 mixture of water and tert-butanol (10 mL).
-
Addition of Reagents: To the stirring solution, add sodium ascorbate (0.1 mmol, 10 mol%) as a reducing agent to maintain the copper in the +1 oxidation state.
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%). The sodium ascorbate will reduce it in situ to the active Cu(I) species.
-
Reaction Progress: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the highly pure 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid
(Adapted from Silva, R. G. M., et al. (2018).[1])
-
Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol) in anhydrous acetonitrile (4 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.
-
Reaction Progress: After addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the pure 3,4-disubstituted isoxazole.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2536. [Link]
-
Martins, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Al-Timim, A. H. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 29(1). [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4565-4575. [Link]
-
Arote, N. D., & Tirlotkar, P. A. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(7), 177-187. [Link]
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
-
Shaikh, A. A., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 19(11), 4647-4675. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
ResearchGate. (n.d.). Application of isoxazole isomers in the synthesis of natural products and medicinal chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 19. [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
ResearchGate. (n.d.). Reactions of β‐enamino diketones 3 and 4 with hydroxylamine... [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. [Link]
-
ResearchGate. (2020). (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Narender, T., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (4), 517-519. [Link]
-
Huang, H., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(5), 5431-5439. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. (2019). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. [Link]
-
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]
-
ResearchGate. (2019). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. [Link]
-
ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]
-
Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Molecules. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
-
Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Synthesized Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Isoxazoles and the Analytical Imperative
Isoxazole derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse pharmacological activities, spanning from antimicrobial and anti-inflammatory to anticancer effects, make them a fertile ground for drug discovery and development.[2][3] The synthesis of novel isoxazole-based molecules is a dynamic field, continually generating new chemical entities with therapeutic potential. However, the journey from a synthesized molecule to a viable drug candidate is contingent on rigorous structural characterization and purity assessment. Mass spectrometry (MS) stands as an indispensable analytical technique in this process, offering unparalleled sensitivity and structural insight.[4][5] This guide provides a comparative analysis of various mass spectrometry techniques for the characterization of synthesized isoxazole derivatives, supported by experimental data and protocols, to empower researchers in making informed analytical choices.
Comparing the Arsenal: A Head-to-Head of Ionization Techniques for Isoxazole Derivatives
The choice of ionization technique is paramount in mass spectrometry and is dictated by the physicochemical properties of the analyte. For isoxazole derivatives, which can range from moderately polar to nonpolar depending on their substituents, several ionization methods are viable. The three most common techniques in modern drug discovery are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best Suited Isoxazole Derivatives | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[6] | Polar to moderately polar isoxazoles, those with ionizable functional groups (e.g., amines, carboxylic acids). | High sensitivity, suitable for thermally labile compounds, readily coupled with liquid chromatography (LC-MS).[6] | Prone to ion suppression from complex matrices, may not be efficient for nonpolar derivatives.[7] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules.[6] | Less polar to nonpolar isoxazoles, thermally stable derivatives. | Tolerant of higher flow rates and less susceptible to matrix effects than ESI, good for analyzing compounds not easily ionized by ESI.[8][9] | Requires the analyte to be thermally stable and volatile, may cause fragmentation of labile compounds.[8] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization of the analyte.[10] | A wide range of isoxazoles, particularly for high-throughput screening and tissue imaging. | High throughput, tolerant of salts and buffers, suitable for complex mixtures.[11] | Matrix-related peaks can interfere with the analysis of low molecular weight compounds (<500 Da), requires careful matrix selection and sample preparation.[10][12] |
Delving Deeper: Fragmentation Analysis of the Isoxazole Core
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing characteristic fragmentation patterns that act as a fingerprint for a molecule. The fragmentation of the isoxazole ring is a well-studied process, and understanding these pathways is crucial for confirming the identity of synthesized derivatives.
Under collision-induced dissociation (CID), the protonated isoxazole ring typically undergoes cleavage of the weak N-O bond, followed by a series of rearrangements and losses of small neutral molecules. The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the isoxazole ring.
A common fragmentation pathway involves the initial cleavage of the N-O bond, leading to a vinyl nitrile cation. Subsequent fragmentation can involve the loss of CO, HCN, or other small molecules, depending on the substituents. For example, a study on the fragmentation of an isoxazole analog of curcumin (m/z = 366.1) showed a characteristic fragment at m/z = 145.1, corresponding to a key structural component.[13]
Below is a table of representative fragment ions for a hypothetical substituted isoxazole, illustrating how different ionization techniques and MS/MS can yield complementary structural information.
| Precursor Ion (m/z) | Ionization | Collision Energy | Fragment Ions (m/z) | Putative Neutral Loss |
| 350.12 | ESI (+) | 20 eV | 322.12, 294.12, 150.05 | CO, 2CO, C10H10O2 |
| 350.12 | APCI (+) | 20 eV | 322.12, 294.12, 150.05 | CO, 2CO, C10H10O2 |
| 372.10 [M+Na]+ | MALDI | N/A (PSD) | 344.10, 316.10, 172.03 | CO, 2CO, C10H10O2 |
Note: This table is illustrative. Actual fragmentation will vary based on the specific structure of the isoxazole derivative and the instrument conditions.
Visualizing the Workflow and Fragmentation
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for the characterization of isoxazole derivatives using LC-MS/MS.
Characteristic Fragmentation Pathway of a Substituted Isoxazole
Caption: A generalized fragmentation pathway for a substituted isoxazole derivative under CID conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Isoxazole Derivatives using ESI
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized isoxazole derivative.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation of the analyte from any impurities (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.
-
-
Data Acquisition and Analysis:
-
Acquire data in both full scan mode (to determine the molecular weight) and tandem MS (MS/MS) mode (to obtain fragmentation data).
-
Process the data using the instrument's software to identify the precursor ion and its fragment ions.
-
Elucidate the structure based on the fragmentation pattern and accurate mass measurements.
-
Protocol 2: Direct Infusion Analysis using APCI
-
Sample Preparation:
-
Prepare a 1-10 µg/mL solution of the isoxazole derivative in a solvent suitable for APCI (e.g., methanol or acetonitrile).
-
Ensure the compound is fully dissolved.
-
-
MS System and Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an APCI source.
-
Infusion Pump: Syringe pump for direct infusion.
-
Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive ion mode.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 350-450 °C (optimize based on the thermal stability of the compound).
-
Capillary Temperature: 200 °C.
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra.
-
If the instrument has MS/MS capabilities, perform fragmentation analysis on the protonated molecule.
-
Analyze the data to confirm the molecular weight and obtain structural information from the fragments.
-
Protocol 3: MALDI-TOF MS Analysis of Isoxazole Derivatives
-
Matrix and Sample Preparation:
-
Matrix Selection: Choose a suitable matrix for low molecular weight compounds, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[10]
-
Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Sample Solution: Prepare a 1 mg/mL stock solution of the isoxazole derivative in a suitable solvent. Dilute to a final concentration of 10-100 pmol/µL.
-
Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly. Then, spot 1 µL of the sample solution on top of the matrix spot. Alternatively, premix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture on the target plate.
-
-
MALDI-TOF MS System and Conditions:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: Nitrogen laser (337 nm).
-
Ionization Mode: Positive reflectron mode.
-
Laser Fluence: Adjust to the minimum level necessary for good signal intensity to minimize fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide mixture.
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra from multiple positions within the sample spot to account for any heterogeneity in crystallization.
-
Average the spectra to obtain a representative mass spectrum.
-
Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M+K]+).
-
If available, perform post-source decay (PSD) or CID to obtain fragmentation information.
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The effective characterization of newly synthesized isoxazole derivatives necessitates a multi-faceted approach to mass spectrometry. No single technique is universally superior; instead, the optimal method depends on the specific properties of the molecule and the analytical question at hand. ESI-LC-MS/MS is a workhorse for the analysis of polar to moderately polar isoxazoles, providing both separation and detailed structural information.[13] APCI is a valuable alternative for less polar, thermally stable derivatives that are challenging to ionize by ESI.[6] MALDI-TOF-MS offers high-throughput capabilities that are particularly useful in the early stages of drug discovery for screening compound libraries.[11]
By understanding the principles, advantages, and limitations of each technique, and by employing systematic fragmentation analysis, researchers, scientists, and drug development professionals can confidently and accurately characterize their synthesized isoxazole derivatives, accelerating the journey from the laboratory bench to potential clinical applications. The integration of high-resolution mass spectrometry further enhances this capability, enabling the confident determination of elemental compositions and the identification of trace impurities.[14][15]
References
- Vertex AI Search. (n.d.). Mass Spectrometry in Small Molecule Drug Development.
-
Academic Journals. (2021, October 12). A review on benefits of mass spectrometry for the small molecule drug discovery. Retrieved January 6, 2026, from [Link]
-
PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved January 6, 2026, from [Link]
-
Sterling Pharma Solutions. (2025, May 8). High resolution mass spectrometry for impurity profiling. Retrieved January 6, 2026, from [Link]
-
Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved January 6, 2026, from [Link]
-
Yaichkov, I. et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved January 6, 2026, from [Link]
-
A Practical Guide to Implementing Clinical Mass Spectrometry Systems. (n.d.). Retrieved January 6, 2026, from [Link]
-
YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved January 6, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved January 6, 2026, from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved January 6, 2026, from [Link]
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI. Retrieved January 6, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Retrieved January 6, 2026, from [Link]
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). Isoxazole. Retrieved January 6, 2026, from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 6, 2026, from [Link]
-
BioPharm International. (2017, February 1). Mass Spectrometry Measures Up to Analytical Challenges. Retrieved January 6, 2026, from [Link]
-
A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (n.d.). Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Five-and six-membered heterocyclic compounds. Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Mass Spectrometry in Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved January 6, 2026, from [Link]
-
Spectroscopy Online. (n.d.). A New Perspective on the Challenges of Mass Spectrometry. Retrieved January 6, 2026, from [Link]
-
NIH. (n.d.). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025, August 10). LC-MS in Drug Analysis: Methods and Protocols. Retrieved January 6, 2026, from [Link]
-
American Association for Clinical Chemistry. (2017, December 20). Can untargeted mass spectrometry drug screening miss low abundance compounds?. Retrieved January 6, 2026, from [Link]
-
Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2020, July 1). Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Retrieved January 6, 2026, from [Link]
-
Analyst (RSC Publishing). (n.d.). Current developments in LC-MS for pharmaceutical analysis. Retrieved January 6, 2026, from [Link]
-
Labor Staber. (n.d.). Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5. Retrieved January 6, 2026, from [Link]
-
MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. (n.d.). Retrieved January 6, 2026, from [Link]
-
PMC - PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved January 6, 2026, from [Link]
-
NIH. (2023, March 16). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Retrieved January 6, 2026, from [Link]
-
Global Scientific Journal. (n.d.). Review on different five-membered heterocyclic aromatic compounds and their pharmaceutical applications. Retrieved January 6, 2026, from [Link]
-
Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (n.d.). Retrieved January 6, 2026, from [Link]
-
MDPI. (n.d.). Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2025, May 27). Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode. Retrieved January 6, 2026, from [Link]
-
PubMed. (2023, October 29). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved January 6, 2026, from [Link]
-
PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved January 6, 2026, from [Link]
-
NIH. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Retrieved January 6, 2026, from [Link]
-
Wiley Science Solutions. (n.d.). GC-MS Spectral Databases. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathways observed for the CID-MS/MS of.... Retrieved January 6, 2026, from [Link]
-
Semantic Scholar. (n.d.). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. Retrieved January 6, 2026, from [Link]
-
SWGDRUG. (n.d.). SWGDRUG Mass Spectral Library. Retrieved January 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives [tore.tuhh.de]
- 11. Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Analysis of 3,4-Diaryl Isoxazoles and Other Heterocyclic Scaffolds in Kinase Inhibition
A Senior Application Scientist's Guide to Evaluating Potency, Selectivity, and Therapeutic Potential
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as one of the most critical classes of therapeutic targets. The dysregulation of kinase signaling pathways is a hallmark of numerous pathologies, driving relentless research into the development of small molecule inhibitors. Among the myriad of chemical scaffolds explored, heterocyclic compounds have proven to be exceptionally fruitful. This guide provides an in-depth comparison of the biological activity of 3,4-diaryl isoxazoles against other prominent classes of kinase inhibitors, offering experimental insights and data-driven perspectives for researchers in the field.
The isoxazole ring is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold for designing potent and selective inhibitors. This guide will focus specifically on the 3,4-diaryl substituted isoxazole core, examining its performance against key kinases and benchmarking it against alternative inhibitor classes.
The Rise of 3,4-Diaryl Isoxazoles as Kinase Inhibitors
The 3,4-diaryl isoxazole scaffold has garnered significant attention for its ability to potently inhibit several key kinases involved in cancer and inflammation. A notable advantage of this structural motif is its synthetic tractability, allowing for systematic exploration of structure-activity relationships (SAR) by modifying the peripheral aryl rings and the C5 position of the isoxazole core.
Key Kinase Targets and Mechanism of Action
Research has demonstrated that 3,4-diaryl isoxazoles can be engineered to target multiple kinase families. Molecular modeling studies suggest that these compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.[2] The two aryl rings often engage in critical hydrophobic interactions within the pocket, while the isoxazole core can form key hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition.
Key kinases successfully targeted by this scaffold include:
-
p38α Mitogen-Activated Protein Kinase (MAPK): A central regulator of cellular responses to inflammatory cytokines and stress.
-
Casein Kinase 1δ (CK1δ): Implicated in various cellular processes, including circadian rhythms and Wnt signaling.
-
Receptor Tyrosine Kinases (RTKs): Including FLT-3, KDR (VEGFR-2), and PDGFR-β, which are critical drivers of angiogenesis and tumor proliferation.[3]
The ability to modulate the substitution patterns on the aryl rings allows for the fine-tuning of selectivity. For instance, certain derivatives have been developed as highly potent dual inhibitors of both p38α and CK1δ.[4][5]
Quantitative Comparison of 3,4-Diaryl Isoxazole Derivatives
The following table summarizes the inhibitory activity of several exemplary 3,4-diaryl isoxazole compounds against their respective kinase targets, as measured by their half-maximal inhibitory concentration (IC50).
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| Compound 17 | p38α | 0.019 | [4] |
| CK1δ | 0.004 | [4] | |
| CK1ε | 0.073 | [4] | |
| Compound 18 (CKP138) | p38α | 0.041 | [4] |
| CK1δ | 0.005 | [4] | |
| CK1ε | 0.447 | [4] | |
| Compound S21 | FLT-3 | 0.004 | [3] |
| KDR (VEGFR-2) | 0.003 | [3] | |
| PDGFR-β | 0.008 | [3] |
Lower IC50 values indicate higher potency.
Benchmarking Against Alternative Kinase Inhibitors
To contextualize the performance of 3,4-diaryl isoxazoles, it is essential to compare them with other classes of inhibitors targeting similar pathways. We will consider inhibitors based on thiazole, oxadiazole, and thiadiazole scaffolds, which are also prevalent in kinase inhibitor design.
Thiazole-Based Kinase Inhibitors
Thiazole derivatives are another class of heterocyclic compounds that have yielded numerous successful kinase inhibitors.[6] They are present in several clinically approved drugs and are known to target a wide range of kinases.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Scaffolds
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are bioisosteres often used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7][8] These scaffolds have been successfully employed to develop inhibitors against various kinases, including RTKs and those involved in cell cycle progression.[8][9]
Comparative Biological Activity
The table below provides a comparative overview of the inhibitory potency of selected kinase inhibitors from different heterocyclic classes.
| Scaffold | Compound Example | Target Kinase | IC50 (µM) | Reference |
| 3,4-Diaryl Isoxazole | Compound 17 | p38α | 0.019 | [4] |
| CK1δ | 0.004 | [4] | ||
| 3,4-Diaryl Isoxazole | Compound S21 | KDR (VEGFR-2) | 0.003 | [3] |
| Diaryl Pyrazole | (Generic) | p38α | ~1.0 | [10] |
| Thiazole-based | Compound 25a | EGFR-TK | 0.054 | [11] |
| VEGFR-2 | >0.054 | [11] | ||
| 1,3,4-Thiadiazole | Filanesib (I) | KSP | (Potent) | [9] |
| 1,2,4-Oxadiazole | (Generic) | GSK-3β | 0.35 | [12] |
This comparative data highlights the exceptional potency that can be achieved with the 3,4-diaryl isoxazole scaffold, with several examples demonstrating low nanomolar efficacy against key oncogenic and inflammatory kinases.[3][4]
Visualizing Kinase Signaling and Inhibition
To better understand the biological context of these inhibitors, we can visualize a simplified signaling pathway. The diagram below illustrates the p38 MAPK pathway, a common target for anti-inflammatory drug development, and indicates the point of inhibition by 3,4-diaryl isoxazoles.
Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of 3,4-diaryl isoxazoles.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This section provides a standardized, high-throughput protocol for determining the IC50 value of a test compound against a specific protein kinase. This assay quantifies the amount of ATP remaining in solution following a kinase reaction; lower ATP levels indicate higher kinase activity.
Rationale: This method is chosen for its high sensitivity, broad applicability to different kinases, and ease of automation. The principle relies on the fact that active kinases consume ATP to phosphorylate their substrates. A luciferase-based reagent is used to measure the remaining ATP, producing a luminescent signal that is inversely proportional to kinase activity.
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the compound in a 96-well or 384-well plate to create a dose-response curve. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
In a separate tube, prepare the kinase/substrate mix by diluting the active kinase enzyme and its specific substrate to their final desired concentrations in the reaction buffer. The choice of substrate (peptide or protein) is kinase-dependent.
-
Dispense the kinase/substrate mix into the wells of the assay plate containing the diluted compounds.
-
-
Initiation and Incubation:
-
Prepare an ATP solution in the reaction buffer. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Include "no enzyme" wells as a background control (0% activity).
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect remaining ATP by adding a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® from Promega) to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis reveals that 3,4-diaryl isoxazoles represent a highly potent and versatile scaffold for the development of kinase inhibitors. They exhibit exceptional potency, often in the low nanomolar range, against critical targets in oncology and inflammation, such as p38α, CK1δ, and various RTKs.[3][4] When benchmarked against other heterocyclic inhibitors, the 3,4-diaryl isoxazole core frequently demonstrates superior or comparable activity.
The key strength of this scaffold lies in its synthetic accessibility and the rich potential for SAR exploration. Future research should focus on optimizing the selectivity profile of these inhibitors to minimize off-target effects and enhance their therapeutic window. The development of derivatives with improved pharmacokinetic properties will also be crucial for translating the remarkable in vitro potency into in vivo efficacy and, ultimately, clinical success.
References
- 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo.ACS Pharmacology & Translational Science.
- 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta.Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.MDPI.
- A review of isoxazole biological activity and present synthetic techniques.ResearchGate.
- Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase.Bioorganic & Medicinal Chemistry.
- Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents.Bioorganic & Medicinal Chemistry Letters.
- Implications for selectivity of 3,4-diarylquinolinones as p38αMAP kinase inhibitors.ResearchGate.
- Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors.National Institutes of Health.
- Isoxazolo[3,4-b]quinoline-3,4(1H,9H)-diones as unique, potent and selective inhibitors for Pim-1 and Pim-2 kinases: chemistry, biological activities, and molecular modeling.Bioorganic & Medicinal Chemistry Letters.
- 3,4-Diaryl-isoxazoles and -imidazoles as Potent Dual Inhibitors of p38α Mitogen Activated Protein Kinase and Casein Kinase 1δ.OiPub.
- Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents.European Journal of Medicinal Chemistry.
- Anticancer activity of novel vicinal diaryl isoxazole compounds in hepatocellular carcinoma.EASL Liver Cancer Summit 2022.
- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation.Bioorganic & Medicinal Chemistry.
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.PMC.
- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity.PubMed Central.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.Royal Society of Chemistry.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity.BEPLS.
- Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors.PubMed.
- Explore Clinical Trials.Exelixis Medical Affairs.
- Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.MDPI.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.MDPI.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oipub.com [oipub.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Isoxazole-Based PTP1B Inhibitors for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of isoxazole-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), grounded in X-ray crystallography data. Designed for researchers, medicinal chemists, and structural biologists in the field of drug development, this document synthesizes structural insights with actionable experimental protocols to facilitate the structure-based design of novel PTP1B-targeted therapeutics for metabolic and oncologic diseases.
Introduction: The Rationale for Targeting PTP1B with Isoxazole Scaffolds
Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a critical negative regulator of both insulin and leptin signaling pathways. Its overexpression or hyperactivity is strongly correlated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a highly validated therapeutic strategy. The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell PTP (TCPTP), as off-target inhibition can lead to undesirable side effects.
The isoxazole moiety has garnered significant attention as a versatile scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and synthetic tractability make it an attractive starting point for the design of potent and selective enzyme inhibitors. Structure-based drug design, guided by high-resolution X-ray crystal structures, is paramount in rationally optimizing these scaffolds to exploit the specific architectural features of the PTP1B active site and surrounding regions.
This guide will dissect the structural basis of PTP1B inhibition by isoxazole-containing molecules, offering a comparative analysis of their binding modes and providing a detailed experimental workflow for reproducing and extending these findings.
Comparative Structural Analysis of PTP1B-Inhibitor Complexes
The cornerstone of understanding inhibitor potency and selectivity is the detailed examination of the protein-ligand interactions at an atomic level. Here, we compare the crystallographic data of a key isoxazole-based inhibitor with other relevant PTP1B inhibitors to highlight salient features for rational drug design.
Key PTP1B Binding Pockets
The PTP1B active site can be broadly divided into three key regions:
-
The Catalytic Site (Site A): This highly conserved pocket contains the catalytic Cys215 residue and the phosphate-binding loop (P-loop). It is the primary binding site for the phosphate or phosphomimetic group of inhibitors.
-
The "B" Site (Second Phosphotyrosine Binding Site): Located adjacent to the active site, this less-conserved pocket offers a crucial opportunity for achieving inhibitor selectivity.
-
The "C" Site: A region near the active site that can be engaged by inhibitors to form additional interactions, further enhancing affinity and selectivity.
The following diagram illustrates the relationship between these key binding sites.
Caption: Key binding sites within PTP1B for inhibitor design.
Crystallographic Data and Binding Mode Comparison
The following table summarizes the key crystallographic data for a representative isoxazole-based inhibitor and provides a comparison with a non-isoxazole bidentate inhibitor to underscore different binding strategies.
| Parameter | Isoxazole Carboxylic Acid (PDB: 1XBO)[1] | Bidentate Inhibitor (Compound 2) (PDB: 1N6W)[2] |
| Ligand | 3-(biphenyl-4-yl)-5-carboxy-isoxazole | A phosphonodifluoromethylphenylalanine derivative |
| Resolution (Å) | 2.50 | 2.15 |
| R-work / R-free | 0.189 / 0.219 | Not explicitly stated in abstract |
| Binding Site(s) Occupied | Catalytic (A) and Second Phosphotyrosine (B) sites | Catalytic (A) and a proximal noncatalytic site |
| Key Interactions | - Carboxylate with Arg221 in the P-loop.- Biphenyl moiety extends into the hydrophobic B site, interacting with residues like Phe182. | - Phosphonate group in the catalytic site.- Second moiety binds to a unique proximal site formed by Lys41, Arg47, and Asp48. |
| Selectivity Principle | Exploitation of the less conserved B site. | Engagement of a unique proximal noncatalytic site. |
In-Depth Analysis of the Isoxazole Carboxylic Acid Binding Mode (PDB: 1XBO)
The crystal structure of PTP1B in complex with 3-(biphenyl-4-yl)-5-carboxy-isoxazole provides a clear rationale for its inhibitory mechanism.[1]
-
Anchoring in the Catalytic Site: The carboxylate group of the isoxazole ring acts as a phosphomimetic, forming crucial hydrogen bonds with the backbone amides of the P-loop and the side chain of Arg221. This interaction effectively blocks the catalytic machinery of the enzyme.
-
Achieving Selectivity through the B Site: The biphenyl substituent extends into the hydrophobic B site, a region known to be less conserved among PTPs. This interaction with residues such as Phe182 is a key determinant of both the inhibitor's potency and its selectivity over TCPTP.
The ability of the isoxazole scaffold to present these two key pharmacophores in the correct spatial orientation is fundamental to its success as a PTP1B inhibitor.
Experimental Workflow: From Gene to Structure
This section provides a comprehensive, step-by-step protocol for the expression, purification, and co-crystallization of PTP1B with isoxazole-based inhibitors, culminating in X-ray structure determination.
Caption: Experimental workflow for PTP1B inhibitor co-crystallography.
Protein Expression and Purification
-
Causality: A highly pure and monodisperse protein sample is the most critical prerequisite for successful crystallization. The following protocol is designed to achieve this.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding the catalytic domain of human PTP1B (residues 1-321) with a cleavable N-terminal His-tag.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.
-
-
Lysis:
-
Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice and clarify the lysate by ultracentrifugation.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column. Wash with lysis buffer containing 20-40 mM imidazole and elute with buffer containing 250 mM imidazole.
-
(Optional but recommended) Cleave the His-tag with a suitable protease (e.g., TEV protease) during overnight dialysis against a low-imidazole buffer.
-
Perform a second Ni-NTA step to remove the cleaved tag and uncleaved protein.
-
Concentrate the protein and perform a final polishing step using size-exclusion chromatography (e.g., Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess purity by SDS-PAGE and concentration by UV absorbance at 280 nm.
-
Co-crystallization
-
Causality: The goal is to slowly bring the protein-ligand complex to a supersaturated state, allowing for the formation of well-ordered crystals. Vapor diffusion is a reliable method for achieving this.
-
Complex Formation:
-
Concentrate the purified PTP1B to 10-15 mg/mL.
-
Prepare a stock solution of the isoxazole inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the protein with a 3-5 fold molar excess of the inhibitor on ice for at least 1 hour.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution.
-
A common starting condition for PTP1B is 0.1 M HEPES pH 7.0-7.5, 0.2 M Magnesium Acetate, and 12-20% (w/v) PEG 8000.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Optimization:
-
If initial screening yields microcrystals or poor-quality crystals, optimize the conditions by varying the pH, precipitant concentration, and protein concentration.
-
Consider using additive screens to improve crystal quality.
-
X-ray Data Collection and Structure Determination
-
Causality: This phase aims to obtain high-quality diffraction data and use it to build and refine an accurate atomic model of the protein-ligand complex.
-
Cryo-protection and Crystal Mounting:
-
Soak the crystals in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Mount the crystal in a nylon loop and flash-cool in liquid nitrogen.
-
-
Data Collection:
-
Collect diffraction data at a synchrotron beamline.
-
Typically, a dataset consists of 180-360° of rotation data.
-
-
Data Processing and Structure Solution:
-
Process the diffraction images using software like XDS or HKL2000 to integrate the reflections and scale the data.
-
Solve the structure using molecular replacement with a previously determined PTP1B structure (e.g., PDB: 2HNP) as the search model, using software like Phaser from the CCP4 suite.
-
-
Model Building and Refinement:
-
Use software like Coot to manually build the inhibitor into the difference electron density map (Fo-Fc).
-
Perform iterative rounds of refinement using software like PHENIX or Refmac5 to improve the fit of the model to the experimental data.
-
Validate the final model using tools like MolProbity to check for geometric correctness and overall quality.
-
Conclusion and Future Outlook
The X-ray crystal structure of isoxazole-based inhibitors in complex with PTP1B provides invaluable insights for the rational design of next-generation therapeutics. The isoxazole scaffold has proven to be effective in positioning key functional groups to interact with both the catalytic and selectivity-conferring pockets of the enzyme.
Future efforts should focus on:
-
Exploring Diverse Isoxazole Isomers: Systematically investigating different substitution patterns on the isoxazole ring to optimize interactions.
-
Targeting Allosteric Sites: While this guide focuses on active-site inhibitors, designing isoxazole-based ligands that bind to allosteric sites could offer an alternative path to achieving high selectivity.[3]
-
Improving Physicochemical Properties: Using the structural information to guide modifications that enhance cell permeability and oral bioavailability, key challenges in PTP1B inhibitor development.
By integrating structural biology with medicinal chemistry, the isoxazole scaffold holds significant promise for the development of clinically viable PTP1B inhibitors.
References
-
Sun, J.-P., Fedorov, A. A., Lee, S.-Y., Guo, X.-L., Shen, K., Lawrence, D. S., Almo, S. C., & Zhang, Z.-Y. (2003). Crystal structure of PTP1B complexed with a potent and selective bidentate inhibitor. Journal of Biological Chemistry, 278(14), 12406–12414. [Link]
-
Zhao, H., Liu, G., Xin, Z., Serby, M. D., Pei, Z., Szczepankiewicz, B. G., Hajduk, P. J., Abad-Zapatero, C., Hutchins, C. W., Lubben, T. H., Ballaron, S. J., Haasch, D. L., Kaszubska, W., Rondinone, C. M., Trevillyan, J. M., & Jirousek, M. R. (2004). Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5543–5546. [Link]
-
Jankevics, G., Dulat,T., Suna, E., & Jäckel, C. (2021). Signal transfer in human protein tyrosine phosphatase PTP1B from allosteric inhibitor P00058. Acta Crystallographica Section D: Structural Biology, 77(11), 1269-1278. [Link]
Sources
The Isoxazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships Across Therapeutic Targets
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. When functionalized with a carboxylic acid, the isoxazole scaffold gains a crucial handle for modulating physicochemical properties and for forming key interactions with biological targets, often through conversion to amides, esters, and other derivatives.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole carboxylic acids and their derivatives across three major therapeutic areas: oncology, infectious diseases (specifically tuberculosis), and inflammation. By examining the subtle yet critical impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of next-generation isoxazole-based therapeutics.[4][5][6]
Anticancer Activity: Fine-Tuning Cytotoxicity through Strategic Substitution
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases.[7][8] The SAR of isoxazole carboxamides, in particular, reveals a strong dependence on the nature and position of substituents on the aromatic rings appended to the core heterocycle.
A compelling example is seen in a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives evaluated for their cytotoxic activity against various cancer cell lines.[9] The data, summarized in Table 1, clearly illustrates how modifications to the aniline moiety of the carboxamide dramatically influence anticancer potency.
Table 1: In Vitro Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides [9]
| Compound | R | IC50 (µg/mL) vs. HeLa | IC50 (µg/mL) vs. Hep3B | IC50 (µg/mL) vs. MCF-7 |
| 2a | 4-tert-butyl | 39.80 | >100 | 588.80 |
| 2d | 2,5-difluoro | 15.48 | 23.08 | 63.10 |
| 2e | 2,5-dimethoxy | >100 | 22.91 | >100 |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing fluorine atoms at the 2 and 5 positions of the aniline ring (compound 2d ) significantly enhances cytotoxic activity against HeLa and Hep3B cell lines compared to the bulky, electron-donating tert-butyl group (compound 2a ).[9] This suggests that modulating the electronic properties of the distal phenyl ring is a key strategy for improving anticancer efficacy.
-
Methoxy Substitution: While the 2,5-dimethoxy substituted analog (2e ) shows comparable activity to the difluoro analog against Hep3B cells, its activity against HeLa and MCF-7 is significantly diminished.[9] This highlights the nuanced interplay between electronic effects and steric factors in determining cell-line specific cytotoxicity.
-
Lipophilicity and Steric Hindrance: The bulky tert-butyl group in compound 2a may introduce steric hindrance that prevents optimal binding to the biological target, or it could increase lipophilicity to a degree that is detrimental to cell permeability or solubility, leading to reduced activity.
The general workflow for assessing the in vitro anticancer activity of these compounds is depicted in the following diagram:
Caption: Workflow for In Vitro Anticancer Activity Screening.
Antitubercular Activity: Targeting Drug-Resistant Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with alternative mechanisms of action.[10] Isoxazole carboxylic acid derivatives have emerged as a promising class of antitubercular agents.[11] SAR studies on isoxazole-based urea and thiourea derivatives reveal that specific substitutions are crucial for potent activity against Mycobacterium tuberculosis (Mtb).
A study exploring isoxazole-carboxylic acid methyl ester-based ureas and thioureas provided significant insights into the structural requirements for antitubercular activity.[12] The minimum inhibitory concentrations (MICs) for a selection of these compounds are presented in Table 2.
Table 2: Antitubercular Activity of Isoxazole-Based Urea and Thiourea Derivatives against Mtb H37Rv [12]
| Compound | X | R | MIC (µg/mL) |
| 4t | O | 3,4-dichloro | 0.25 |
| 5f | S | 4-chloro | 1 |
| 5n | S | n-hexyl | 2 |
| 5o | S | cyclohexyl | 2 |
Key SAR Insights for Antitubercular Activity:
-
Urea vs. Thiourea Linker: In this series, the urea derivatives (X=O) were generally found to be more potent than their thiourea (X=S) counterparts.
-
Halogen Substitution: Dihalogen substitution on the phenyl ring, particularly the 3,4-dichloro substitution in compound 4t , resulted in the most potent activity.[12] This suggests that these substituents may be involved in key hydrophobic or halogen-bonding interactions within the active site of the biological target.
-
Aliphatic Substituents: For the thiourea analogs, aliphatic substituents such as n-hexyl (5n ) and cyclohexyl (5o ) also conferred good activity, indicating that both aromatic and aliphatic moieties can be accommodated in the binding pocket.
The general workflow for the synthesis of these bioactive isoxazole carboxamides is illustrated below:
Caption: General Synthetic Workflow for Isoxazole Carboxamides.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives are well-represented among anti-inflammatory drugs, with the COX-2 inhibitor valdecoxib being a prominent example.[1] The anti-inflammatory properties of isoxazole carboxylic acids and their derivatives are often evaluated using the carrageenan-induced paw edema model in rodents, which is a classic assay for acute inflammation.[13]
A study on a series of substituted isoxazole derivatives demonstrated their potent in vivo anti-inflammatory effects.[13] The percentage inhibition of paw edema for selected compounds is shown in Table 3.
Table 3: Anti-inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema in Rats [13]
| Compound | % Inhibition of Edema (at 3h) |
| 5b | 76.71 |
| 5c | 75.56 |
| 5d | 72.32 |
| Diclofenac Sodium (Standard) | 73.62 |
Key SAR Insights for Anti-inflammatory Activity:
-
Potency Comparable to Standard: Several of the synthesized isoxazole derivatives (5b , 5c , and 5d ) exhibited anti-inflammatory activity comparable to or even slightly better than the standard drug, diclofenac sodium, demonstrating the therapeutic potential of this scaffold.[13]
-
Influence of Substituents: While the specific structures of compounds 5b, 5c, and 5d were not detailed in the abstract, the high activity of these compounds underscores the importance of optimizing the substitution pattern on the isoxazole and any appended rings to achieve potent inhibition of the inflammatory response.
The following diagram illustrates the key stages of the carrageenan-induced paw edema assay:
Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.
Experimental Protocols
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides (General Procedure)[9]
-
Acid Activation: Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM).
-
Add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Amide Coupling: Add the appropriate aniline derivative (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1% aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoxazole-carboxamide.
In Vitro Anticancer MTT Assay
-
Cell Seeding: Culture human cancer cell lines (e.g., HeLa, Hep3B, MCF-7) in appropriate media. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the 96-well plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Antitubercular Microplate Alamar Blue Assay (MABA)
-
Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 10⁵ CFU/mL.
-
Drug Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compounds. Include a drug-free growth control and a sterility control (media only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).
Carrageenan-Induced Paw Edema in Rats[4]
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds or vehicle (control) orally one hour before the carrageenan injection. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
The isoxazole carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The comparative analysis of SAR across anticancer, antitubercular, and anti-inflammatory activities reveals both common themes and distinct structural requirements. For instance, the presence of halogen substituents on appended aromatic rings frequently enhances activity across different targets, likely by influencing both electronic and hydrophobic interactions. However, the optimal positioning and nature of these substituents are highly target-dependent. The conversion of the carboxylic acid to a carboxamide is a widely employed and effective strategy to explore a larger chemical space and to introduce additional points of interaction with the biological target. The experimental data and protocols presented in this guide are intended to serve as a valuable resource for the rational design and evaluation of novel isoxazole-based drug candidates. Future work in this area will undoubtedly involve the use of computational modeling to further refine our understanding of the observed SAR and to predict the activity of new analogs, ultimately accelerating the journey from the laboratory to the clinic.
References
- Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 1335-1353.
- Sharma, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
- Bibi, H., et al. (2020).
-
IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
- Liu, B., et al. (2004). Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5223-5226.
- Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Scientia Pharmaceutica, 89(1), 11.
- Popov, S. (2015). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR.
- Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(1), 1335-1353.
- Kakkar, S., & Narasimhan, B. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 86, 405-433.
- Sharma, S., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Liu, B., et al. (2004). Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5223-5226.
-
ResearchGate. (n.d.). An overview of SAR of evaluated compounds: Highlighted colours of.... Retrieved from [Link]
- Sharma, S., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Sonu, et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Results in Chemistry, 7, 101407.
- European Committee on Antimicrobial Susceptibility Testing. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(8), 1033-1038.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of the Iranian Chemical Society, 19(11), 4811-4823.
- Sarma, R. H. (Ed.). (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27.
- Sahoo, S. K., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres: Isoxazole-4-carboxylic Acid vs. 3-Hydroxyisoxazole
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize a drug candidate's properties is a cornerstone of rational design. The carboxylic acid moiety, while a frequent and effective component of pharmacophores, often introduces challenges related to absorption, distribution, metabolism, and excretion (ADME).[1] Its propensity for ionization at physiological pH can lead to poor membrane permeability and significant plasma protein binding, while also presenting a handle for rapid phase II metabolism.[1]
This guide provides an in-depth, objective comparison of two heterocyclic carboxylic acid bioisosteres: isoxazole-4-carboxylic acid and 3-hydroxyisoxazole . As a Senior Application Scientist, my goal is to move beyond a simple list of properties and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their physicochemical profiles, their impact on biological activity, and their synthetic tractability, supported by experimental data and detailed protocols.
The Rationale for Bioisosteric Replacement
The core principle of bioisosterism is to substitute a functional group with another that possesses similar volume, shape, and physicochemical properties, with the aim of producing a broadly similar biological effect.[2] However, the goal is rarely to create a perfect replica. Instead, medicinal chemists leverage subtle differences to overcome specific liabilities of the parent molecule, such as improving metabolic stability or enhancing cell permeability, without compromising target engagement. The selection of an isostere is therefore a highly context-dependent decision, where a deep understanding of the alternatives is paramount.[2][3][4]
Caption: The concept of bioisosteric replacement for a carboxylic acid.
Physicochemical Properties: A Tale of Two Acids
The success of a bioisostere is fundamentally tied to its ability to mimic the acidic proton and electrostatic potential of the carboxylate anion. Here, this compound and 3-hydroxyisoxazole present distinct profiles.
Acidity (pKa): The acid dissociation constant (pKa) is arguably the most critical parameter, as it dictates the ionization state at physiological pH (~7.4).
-
3-Hydroxyisoxazole is considered an excellent mimic in this regard, exhibiting a pKa value typically in the range of 4-5, which closely mirrors that of many aliphatic and aromatic carboxylic acids.[2][5] This ensures that, like a carboxylic acid, it is predominantly deprotonated and negatively charged in a physiological environment.
-
This compound is significantly more acidic. The electron-withdrawing nature of the isoxazole ring lowers its predicted pKa to a range of approximately 2.8 to 3.2.[6][7][8] This increased acidity means it will be fully ionized at physiological pH, but this stronger acidity might alter its interaction profile with the target protein or affect its off-target activities.
Lipophilicity (LogP/LogD): Lipophilicity governs a molecule's ability to partition between aqueous and lipid environments, profoundly impacting its permeability, solubility, and plasma protein binding.
-
3-Hydroxyisoxazole is generally considered more lipophilic than its corresponding carboxylic acid, which can be advantageous for improving membrane permeability.[5][9] The negative charge of its deprotonated form is delocalized into the aromatic ring, which can reduce the desolvation penalty associated with crossing lipid membranes.[9]
-
This compound has a reported LogP of 0.37, indicating moderate lipophilicity.[6]
The choice between these two isosteres can be a strategic tool to modulate a compound's LogD (the distribution coefficient at a specific pH), which is often more relevant for predicting ADME properties than the LogP.
| Property | Carboxylic Acid (Typical) | This compound | 3-Hydroxyisoxazole | Justification |
| pKa | 4 - 5 | ~2.8 - 3.2[6][7][8] | ~4 - 5[2][5] | 3-Hydroxyisoxazole more closely mimics the acidity of a typical carboxylic acid. |
| LogP | Varies | 0.37[6] | -0.3[10] | Both are relatively polar, but substitution patterns on the parent molecule will dominate. |
| Molecular Weight | R-COOH (45.02 Da) | 113.07 g/mol [6] | 85.06 g/mol [10] | Both are relatively small and compact isosteres. |
| Planarity | Planar group | Planar ring[6] | Planar ring[2] | Both effectively mimic the planar nature of a carboxylate group. |
Impact on Pharmacology and Pharmacokinetics
While physicochemical properties provide a foundational comparison, the ultimate test is the performance of the isostere in a biological context.
Target Engagement: The planar, anionic nature of both isoxazoles allows them to engage in similar hydrogen bonding and electrostatic interactions as a carboxylate. The delocalized negative charge in the deprotonated 3-hydroxyisoxazole is particularly effective at mimicking the electrostatic profile of a carboxylate.[9] The more acidic nature of this compound might form stronger ionic interactions but could also lead to undesirable binding at other sites.
ADME Profile:
-
Permeability: The increased lipophilicity of heterocyclic isosteres is often pursued to enhance passive diffusion across membranes.[5][9] However, this is not always a straightforward correlation. Factors like the desolvation penalty and the specific transporters involved can play a significant role.
-
Metabolic Stability: A primary driver for replacing carboxylic acids is to avoid phase II metabolism, particularly glucuronidation, which can lead to reactive acyl glucuronides.[1] Both isoxazole rings are generally more resistant to this metabolic pathway compared to a carboxylic acid, potentially leading to improved metabolic stability and a cleaner toxicity profile. The isoxazole scaffold itself is found in numerous FDA-approved drugs, attesting to its favorable properties in drug development.[11][12][13]
The 3-hydroxyisoxazole moiety, for instance, has been used extensively in the development of potent GABA and glutamate neurotransmitter derivatives.[2]
Caption: A typical experimental workflow for comparing bioisosteres.
Synthetic Accessibility
The ease and robustness of synthesis are critical considerations for any drug discovery program.
This compound: Synthesis often involves the construction of the isoxazole ring with the carboxylate precursor already in place. One common route involves the reaction of a primary nitro compound with an enamino ester.[14] Other methods include the domino isomerization of 4-acyl-5-alkoxyisoxazoles catalyzed by iron(II).[15] While multiple routes exist, controlling regioselectivity to avoid the formation of other isomers can sometimes be a challenge.[16][17]
3-Hydroxyisoxazole: A widely used and efficient strategy for synthesizing 3-hydroxyisoxazoles is the cyclization of β-keto esters with hydroxylamine.[18][19] Careful control of reaction conditions such as temperature and pH is crucial to favor the desired 3-hydroxyisoxazole over the isomeric 5-isoxazolone.[19] This method is versatile, allowing for the introduction of various substituents at the 4 and 5 positions of the ring.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed methodologies for key comparative experiments.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
This method directly measures the pKa by monitoring the pH of a solution as a titrant is added.
-
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Compound of interest (~1-5 mg)
-
Degassed, deionized water
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M potassium hydroxide (KOH)
-
Methanol or DMSO (co-solvent, if required for solubility)
-
-
Procedure:
-
Accurately weigh and dissolve the compound in a known volume of water (or a water/co-solvent mixture) to a final concentration of ~1-10 mM.
-
If a co-solvent is used, ensure its percentage is kept low and consistent across all measurements.
-
Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.
-
Begin the titration by adding small, precise aliquots of standardized 0.1 M KOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until a high pH is reached (e.g., pH 12).
-
Generate a titration curve by plotting pH versus the volume of KOH added.
-
-
Data Analysis:
-
The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point).
-
Alternatively, use software to calculate the pKa from the titration data, which can provide higher accuracy.
-
Protocol 2: Determination of Lipophilicity (LogD) by Shake-Flask Method
This classic method measures the distribution of a compound between an aqueous and an immiscible organic phase at a specific pH.
-
Materials:
-
1-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 (pre-saturated with 1-octanol)
-
Compound of interest
-
Vials with Teflon-lined caps
-
Vortexer and/or shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer (pH 7.4) and 1-octanol. The final DMSO concentration should be <1%.
-
Cap the vials tightly and shake vigorously for 1-3 hours at a constant temperature to allow partitioning to reach equilibrium.
-
Centrifuge the vials for 15-30 minutes to ensure complete separation of the two phases.
-
Carefully collect an aliquot from both the aqueous and the 1-octanol layers.
-
Dilute the aliquots as necessary and quantify the concentration of the compound in each phase using an appropriate analytical method.
-
-
Data Analysis:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.
-
LogD is the base-10 logarithm of this ratio: LogD = log10(D).
-
Conclusion and Strategic Recommendations
The choice between this compound and 3-hydroxyisoxazole as a carboxylic acid bioisostere is not a matter of inherent superiority but of strategic alignment with the project's goals.
-
Choose 3-Hydroxyisoxazole when:
-
The primary goal is to closely mimic the pKa and electrostatic potential of a parent carboxylic acid.[2]
-
A modest increase in lipophilicity is desired to improve permeability without drastic changes to the molecule's overall polarity.[5][9]
-
The synthetic route via β-keto esters is compatible with the overall molecular scaffold.[18][19]
-
-
Choose this compound when:
-
A more acidic group is required or tolerated for target binding.
-
A different vector for substituent placement around the acidic moiety is needed to explore the target's binding pocket.
-
Its specific electronic and lipophilic profile (pKa ~3, LogP ~0.37) is deemed beneficial for the overall ADME properties of the series.[6]
-
Ultimately, the principle of bioisosterism is an empirical science.[2] The guidance and data presented here provide a framework for making a rational, informed choice, but the definitive answer will always lie in the synthesis and comprehensive evaluation of both analogues.
References
-
D. P. Taber, "Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central," National Library of Medicine, Available at: [Link].
-
"Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine," Journal of Pesticide Science, Available at: [Link].
-
G. D'hooghe, M., & De Kimpe, N., "Synthesis and synthetic utility of 3-isoxazolols | Request PDF," ResearchGate, Available at: [Link].
-
A. V. Kletskov, D. A., & Nenajdenko, V. G., "Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization," The Journal of Organic Chemistry, Available at: [Link].
-
"Synthesis of 3-Hydroxyisoxazoles | PDF | Chemical Reactions | Salt (Chemistry)," Scribd, Available at: [Link].
-
ChemBK, "5-Methyl this compound," Available at: [Link].
-
M. R. LeTourneau, J. E., & Sieser, J. E., "Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid," Organic Process Research & Development, Available at: [Link].
-
ChemBK, "3-HYDROXYISOXAZOLE-5-CARBOXYLIC ACID*MET HYL ESTER," Available at: [Link].
-
National Center for Biotechnology Information, "Methyl 3-hydroxyisoxazole-5-carboxylate," PubChem, Available at: [Link].
-
S. Kumar, "The synthetic and therapeutic expedition of isoxazole and its analogs - PMC," National Library of Medicine, Available at: [Link].
-
Aribo Biotechnology, "CAS: 5777-20-8 Name: 3-hydroxy-isoxazole," Available at: [Link].
-
S. Das, "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC," National Library of Medicine, Available at: [Link].
- M. Devine, P., "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
- "Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid," Google Patents,
-
Bohrium, "The recent progress of isoxazole in medicinal chemistry," Available at: [Link].
-
"(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres," ResearchGate, Available at: [Link].
-
"4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester," Organic Syntheses Procedure, Available at: [Link].
-
"3-hydroxy-5-isoxazolecarboxylic acid - 13626-60-3, C4H3NO4, density, melting point, boiling point, structural formula, synthesis," ChemSrc, Available at: [Link].
-
A. D. G. G. J. M. Ballatore, C., "Structure Property Relationships of Carboxylic Acid Isosteres," ACS Publications, Available at: [Link].
-
A. D. G. G. J. M. Ballatore, C., "Structure Property Relationships of Carboxylic Acid Isosteres | Journal of Medicinal Chemistry," ACS Publications, Available at: [Link].
-
S. Li, "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies," RSC Publishing, Available at: [Link].
-
S. Li, "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies," RSC Publishing, Available at: [Link].
-
National Center for Biotechnology Information, "5-Methylthis compound," PubChem, Available at: [Link].
-
National Center for Biotechnology Information, "this compound methyl ester," PubChem, Available at: [Link].
-
M. A. G. G. J. L. P. L. M. M. S. W. M. M. F. A. El-Sawy, E. R., "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties," Semantic Scholar, Available at: [Link].
-
"Carboxylic Acid Bioisosteres," Chemspace, Available at: [Link].
-
"A review of isoxazole biological activity and present synthetic techniques," International Journal of Health Sciences, Available at: [Link].
-
"3-hydroxyisoxazole-5-carboxylic acid (C4H3NO4)," PubChemLite, Available at: [Link].
-
"3-hydroxythis compound (C4H3NO4)," PubChemLite, Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy this compound | 6436-62-0 [smolecule.com]
- 7. chembk.com [chembk.com]
- 8. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 17. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Validating the Binding Mode of Isoxazole Inhibitors with CK1δ: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, establishing the precise binding mode of a compound is a cornerstone of rational drug design. This guide provides an in-depth comparison of key experimental and computational methodologies for validating the interaction between isoxazole-based inhibitors and their target, Casein Kinase 1δ (CK1δ). As a critical regulator in numerous cellular processes, including Wnt signaling and circadian rhythms, CK1δ is a compelling target for therapeutic intervention, making the validation of inhibitor binding paramount.[1][2][3] This document moves beyond a simple listing of techniques, offering a strategic framework for creating a self-validating system to unequivocally confirm inhibitor engagement.
The Significance of CK1δ and the Promise of Isoxazole Inhibitors
CK1δ, a serine/threonine-specific protein kinase, is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] Its highly conserved ATP-binding site presents both an opportunity and a challenge for the development of specific inhibitors.[3] The isoxazole scaffold has emerged as a privileged structure in kinase inhibitor design, with several 3,4-diaryl-isoxazole derivatives demonstrating potent inhibition of CK1δ.[6][7][8][9] Validating that these molecules bind in the intended orientation within the ATP pocket is essential for optimizing their potency, selectivity, and ultimately, their therapeutic potential.
A Multi-Faceted Approach to Binding Mode Validation
A robust validation strategy relies on the convergence of data from multiple, independent techniques. This guide will compare and contrast the utility of X-ray crystallography, computational docking, and biophysical assays, providing a comprehensive toolkit for the rigorous characterization of isoxazole-CK1δ interactions.
Caption: A typical workflow for validating the binding mode of a novel inhibitor.
I. X-ray Crystallography: The Gold Standard for Structural Elucidation
X-ray crystallography provides unparalleled, high-resolution structural data of protein-ligand complexes, offering a definitive view of the binding mode.[10][11] This technique has been successfully employed to confirm the binding orientation of 3,4-diaryl-isoxazole inhibitors within the ATP binding site of CK1δ.[6][7][8][9]
Causality Behind Experimental Choices:
The primary goal of co-crystallizing an isoxazole inhibitor with CK1δ is to directly visualize the atomic interactions, including hydrogen bonds and hydrophobic contacts, that govern binding. This structural information is invaluable for structure-activity relationship (SAR) studies and subsequent lead optimization.
Experimental Protocol: Co-crystallization of CK1δ with an Isoxazole Inhibitor
-
Protein Expression and Purification: Express recombinant human CK1δ (typically the kinase domain) in a suitable expression system (e.g., E. coli or insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified CK1δ with a molar excess of the isoxazole inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: Employ vapor diffusion techniques (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives).
-
Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect the crystals before flash-cooling in liquid nitrogen.
-
Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using a known CK1δ structure as a search model. Refine the model and build the inhibitor into the electron density map.
Data Presentation:
| Parameter | Value |
| PDB Code | e.g., 6RCG[12] |
| Resolution | 1.8 Å[13] |
| Key Interactions | Hydrogen bonds to hinge region residues, hydrophobic interactions in the back pocket. |
| Ligand Conformation | Detailed description of the inhibitor's geometry in the bound state. |
II. Computational Docking: Predicting and Rationalizing Binding Poses
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a protein target.[10][14] For isoxazole inhibitors of CK1δ, docking studies can provide initial hypotheses about the binding mode and help rationalize observed SAR.[13][15]
Causality Behind Experimental Choices:
Docking is often employed early in a project to prioritize compounds for synthesis and experimental testing. It can also be used retrospectively to understand the structural basis for the activity of known inhibitors. The reliability of docking predictions is significantly enhanced when validated against experimental data, such as a co-crystal structure.[15]
Caption: A generalized workflow for performing computational docking studies.[16]
Experimental Protocol: Molecular Docking of an Isoxazole Inhibitor into CK1δ
-
Protein Preparation: Obtain a high-resolution crystal structure of CK1δ (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Generate a 3D conformation of the isoxazole inhibitor and assign partial charges.
-
Grid Generation: Define the binding site on CK1δ, typically centered on the co-crystallized ligand in the template structure, to create a grid for the docking calculations.[16]
-
Docking Simulation: Use a docking program (e.g., Glide, AutoDock) to systematically search for the optimal binding pose of the inhibitor within the defined grid.
-
Pose Analysis: Analyze the top-scoring docking poses based on their predicted binding energy and interactions with key active site residues. Compare the predicted pose with any available experimental data.
Data Presentation:
| Inhibitor | Docking Score (kcal/mol) | Predicted H-bonds | Key Hydrophobic Interactions |
| Isoxazole A | -9.5 | Hinge region (e.g., Leu85) | Gatekeeper residue, back pocket |
| Isoxazole B | -8.2 | Hinge region (e.g., Leu85) | Gatekeeper residue |
III. Biophysical Assays: Quantifying the Binding Affinity
Biophysical techniques provide quantitative data on the binding affinity and thermodynamics of the protein-ligand interaction, offering an orthogonal validation of inhibitor engagement.[17][18]
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein.[10][19] It provides kinetic information (association and dissociation rates) and the equilibrium dissociation constant (Kd).
Causality Behind Experimental Choices:
SPR is highly sensitive and can detect a wide range of binding affinities, making it suitable for both initial screening and detailed kinetic characterization of isoxazole inhibitors.
Experimental Protocol: SPR Analysis of Isoxazole-CK1δ Binding
-
Protein Immobilization: Immobilize purified CK1δ onto a sensor chip surface.
-
Ligand Injection: Inject a series of concentrations of the isoxazole inhibitor over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kb), enthalpy (ΔH), and entropy (ΔS).[10][19]
Causality Behind Experimental Choices:
ITC is considered the gold standard for determining binding thermodynamics in solution. It is a direct measurement that does not require labeling or immobilization, providing unambiguous confirmation of a direct interaction.
Experimental Protocol: ITC Analysis of Isoxazole-CK1δ Binding
-
Sample Preparation: Prepare solutions of purified CK1δ and the isoxazole inhibitor in the same buffer.
-
Titration: Titrate the inhibitor solution into the protein solution in a stepwise manner.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the thermodynamic parameters.
Data Presentation: Comparative Biophysical Data
| Technique | Parameter | Isoxazole A | Isoxazole B |
| SPR | Kd (nM) | 50 | 200 |
| ka (1/Ms) | 1.2 x 10^5 | 8.5 x 10^4 | |
| kd (1/s) | 6.0 x 10^-3 | 1.7 x 10^-2 | |
| ITC | Kd (nM) | 65 | 250 |
| ΔH (kcal/mol) | -8.5 | -7.2 | |
| -TΔS (kcal/mol) | -1.2 | -1.8 |
Conclusion: An Integrated and Self-Validating Approach
The validation of the binding mode of isoxazole inhibitors with CK1δ is a critical step in the drug discovery process. By employing a multi-pronged approach that combines the structural detail of X-ray crystallography, the predictive power of computational docking, and the quantitative rigor of biophysical assays, researchers can build a comprehensive and self-validating case for the inhibitor's mechanism of action. This integrated strategy not only provides a high degree of confidence in the binding mode but also furnishes the essential insights required to guide the rational design of the next generation of potent and selective CK1δ inhibitors.
References
-
Bischof, J., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]
-
Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
Long, A., et al. (2012). Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor. Journal of Medicinal Chemistry. [Link]
-
Long, A., et al. (2012). Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Bischof, J., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Ilić, M., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
-
Cheon, H., et al. (2022). Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ. ACS Medicinal Chemistry Letters. [Link]
-
Du, X., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. [Link]
-
Bischof, J., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. University of Macau. [Link]
-
Noor, R. E., et al. (2023). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. bioRxiv. [Link]
-
ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction?. [Link]
-
Bischof, J., et al. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. [Link]
-
Walton, K. M., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. [Link]
-
Molecular Sensing, Inc. Kinase Interactions. [Link]
-
Flajolet, M., et al. (2021). CK1δ-Derived Peptides as Novel Tools Inhibiting the Interactions between CK1δ and APP695 to Modulate the Pathogenic Metabolism of APP. International Journal of Molecular Sciences. [Link]
-
Walton, K. M., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. PNAS. [Link]
-
Li, J., et al. (2021). Current Experimental Methods for Characterizing Protein–Protein Interactions. Journal of Visualized Experiments. [Link]
-
Wikipedia. (2023). Methods to investigate protein–protein interactions. [Link]
-
Flajolet, M., et al. (2022). The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Molecular Biosciences. [Link]
-
Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Pharmaceuticals. [Link]
-
Turpo-Puma, A. G., et al. (2023). Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2022). Determination of CK1 isoform selectivity. Inhibitors at a concentration.... [Link]
-
Moro, S., et al. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals. [Link]
-
Wazalwar, S. S., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer. Journal of Structural Chemistry. [Link]
-
Latorre, V., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. [Link]
Sources
- 1. Structural basis for the interaction between casein kinase 1 delta and a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds [macau.uni-kiel.de]
- 9. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. | Sigma-Aldrich [merckmillipore.com]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι | Sciety [sciety.org]
- 19. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Isoxazole-Based FLAP Inhibitors and Standard Anti-Inflammatory Drugs
This guide provides an in-depth comparison of isoxazole-based 5-Lipoxygenase-Activating Protein (FLAP) inhibitors against standard anti-inflammatory agents, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy data, and the experimental methodologies crucial for their evaluation.
Introduction: Targeting the Crossroads of Inflammation
Inflammation is a complex biological response involving a symphony of cellular and molecular mediators. Among the most critical are eicosanoids, a family of lipid signaling molecules derived from arachidonic acid (AA). The metabolism of AA proceeds down two major enzymatic pathways:
-
The Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes, key mediators of pain, fever, and inflammation. This pathway is the primary target of ubiquitous NSAIDs like ibuprofen and diclofenac.[1][2][3]
-
The 5-Lipoxygenase (5-LO) Pathway: Generates leukotrienes, potent pro-inflammatory mediators implicated in a range of chronic inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[4][5][6]
Leukotrienes are particularly powerful chemoattractants for immune cells and can induce bronchoconstriction and increase vascular permeability.[4][7] Critically, the leukotriene pathway is known to be relatively resistant to the effects of corticosteroids, a cornerstone of anti-inflammatory therapy, highlighting the need for alternative therapeutic strategies.[7]
Central to the 5-LO pathway is the 5-Lipoxygenase-Activating Protein (FLAP) , an integral nuclear membrane protein. FLAP acts as a crucial transfer protein, binding arachidonic acid and presenting it to the 5-LO enzyme for the first committed step in leukotriene synthesis.[6][8][9] This unique role makes FLAP an attractive and highly specific target for a novel class of anti-inflammatory drugs. This guide focuses on comparing the efficacy of FLAP inhibitors, with a particular emphasis on isoxazole-containing scaffolds, against the well-established COX-inhibiting NSAIDs.
A Tale of Two Pathways: Mechanistic Deep Dive
The fundamental difference in efficacy between FLAP inhibitors and standard anti-inflammatories stems from their distinct molecular targets within the arachidonic acid cascade.
The Leukotriene Pathway and the Central Role of FLAP
When a cell is activated by an inflammatory stimulus, phospholipase A2 liberates AA from the cell membrane. FLAP then chaperones AA to 5-LO, initiating a cascade that produces Leukotriene A4 (LTA4).[5][8] LTA4 is an unstable intermediate that is rapidly converted into two major classes of leukotrienes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, crucial for recruiting immune cells to the site of inflammation.[4]
-
Cysteinyl Leukotrienes (CysLTs: LTC4, LTD4, LTE4): These mediators are infamous for their role in asthma, causing sustained bronchoconstriction, mucus secretion, and edema of the airways.[5][10]
FLAP inhibitors function by binding directly to FLAP, preventing it from presenting AA to 5-LO.[9] This upstream intervention provides a comprehensive blockade of the entire leukotriene pathway, inhibiting the formation of both LTB4 and all CysLTs.[8]
Standard Anti-Inflammatories: The COX-Centric Approach
Standard anti-inflammatory drugs operate on the parallel COX pathway.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class, including ibuprofen and naproxen, functions by inhibiting COX enzymes.[3][11] Non-selective NSAIDs inhibit both COX-1, which has "house-keeping" roles like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[2][3] This non-selectivity is the source of common gastrointestinal side effects.[3] COX-2 selective inhibitors were developed to mitigate this, but some have been associated with cardiovascular risks.[3]
-
Corticosteroids: These are potent, broad-spectrum anti-inflammatory agents. However, their efficacy against the leukotriene pathway is limited, creating a clear therapeutic rationale for agents that specifically target LT production.[7]
Comparative Efficacy: Preclinical and Clinical Evidence
Direct head-to-head clinical comparisons are limited because, despite promising results, no FLAP inhibitor has yet reached the market.[12][13] Developmental hurdles have included suboptimal pharmacokinetic properties and strategic decisions by pharmaceutical companies.[6][12] However, a comparison can be drawn from preclinical models and clinical trials in specific disease contexts.
Preclinical Data in Acute Inflammation Models
The isoxazole chemical scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its broad pharmacological activities, including anti-inflammatory effects.[14][15] In the classic carrageenan-induced rat paw edema model, a standard test for acute inflammation, some novel isoxazole derivatives have demonstrated efficacy superior to standard NSAIDs.[15][16]
| Compound Class | Test Compound | % Edema Inhibition (3h) | Comparator | % Edema Inhibition (3h) | Source |
| Isoxazole Derivative | Compound 5b | 76.71% | Diclofenac Sodium | 73.62% | [15] |
| Isoxazole Derivative | Compound 5c | 75.56% | Diclofenac Sodium | 73.62% | [15] |
| Isoxazole Derivative | Compound 7a | >51% | Diclofenac/Indomethacin | (Not specified as higher) | [14] |
| Table 1: Preclinical efficacy of select isoxazole derivatives compared to the standard NSAID Diclofenac in the carrageenan-induced paw edema model. |
These results show that isoxazole-based compounds can be highly potent in standard preclinical inflammation models, in some cases outperforming established drugs.[14][15]
Clinical Evidence in Specific Disease Areas
The therapeutic potential of inhibiting the leukotriene pathway is most evident in diseases where LTs are known to be primary drivers.
-
Asthma and Respiratory Disease: This was the initial focus for FLAP inhibitor development. Several compounds, including MK-886 and Veliflapon, showed promise in early clinical trials for asthma, a condition where NSAIDs are often contraindicated due to the risk of exacerbating symptoms.[6][8][17] The most clinically advanced FLAP inhibitor, GSK2190918, successfully completed Phase II trials in asthmatics.[17]
-
Atherosclerosis and Cardiovascular Disease: This has emerged as a highly promising area. Genetic studies have linked the FLAP gene (ALOX5AP) to an increased risk of myocardial infarction and stroke.[6] While not a FLAP inhibitor, the closely related 5-LO inhibitor Atreleuton (VIA-2291) provided compelling clinical data. In patients with recent acute coronary syndrome, treatment with Atreleuton significantly slowed the progression of atherosclerotic plaques and reduced the formation of new plaques compared to placebo.[18][19] This demonstrates a potential for disease modification that is not a recognized effect of standard NSAIDs.
| Feature | Isoxazole-Based FLAP Inhibitors | Standard NSAIDs (e.g., Ibuprofen) |
| Primary Target | 5-Lipoxygenase-Activating Protein (FLAP)[8][9] | Cyclooxygenase (COX-1 and/or COX-2)[1][3] |
| Mediators Inhibited | All Leukotrienes (LTB4 and CysLTs)[8] | Prostaglandins, Thromboxanes[1] |
| Established Uses | None (Investigational) | Pain, Fever, Inflammation (e.g., Arthritis)[1][3] |
| Investigational Uses | Asthma, Atherosclerosis, COPD[6][8][9] | Secondary prevention of cardiovascular events (Aspirin only)[20] |
| Key Advantage | Targets steroid-resistant pathway; potential for disease modification in atherosclerosis[7][19] | Broadly effective for analgesia and inflammation; widely available[3] |
| Key Disadvantage | No approved drugs; developmental challenges with pharmacokinetics[12][13] | GI toxicity (non-selective); potential cardiovascular risk (COX-2 selective)[3] |
| Table 2: High-level comparison of FLAP inhibitors and standard NSAIDs. |
Experimental Protocols for Efficacy Evaluation
Evaluating and comparing these distinct classes of compounds requires specific, validated assays. The following protocols represent industry-standard methods for assessing potency and in vivo efficacy.
In Vitro Protocol: Human Whole Blood Leukotriene B4 Synthesis Assay
Principle: This ex vivo assay is the gold standard for determining the potency of a leukotriene synthesis inhibitor in a complex, physiologically relevant biological matrix. It directly measures the inhibition of LTB4 production from activated neutrophils in fresh human whole blood.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors into heparinized tubes. Use within 2 hours.
-
Compound Preparation: Prepare a dilution series of the test isoxazole-based FLAP inhibitor and a standard comparator (e.g., Ibuprofen, as a negative control for this pathway) in a suitable solvent like DMSO.
-
Incubation: Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes. Add 1 µL of the compound dilutions (or vehicle control) to the blood and pre-incubate for 15 minutes at 37°C.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration 10 µM), to each tube. Incubate for a further 30 minutes at 37°C.
-
Reaction Termination & Sample Preparation: Stop the reaction by placing tubes on ice and adding 10 µL of 0.5 M EDTA. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet blood cells.
-
Quantification: Carefully collect the supernatant (plasma) and quantify the concentration of LTB4 using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each compound concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a four-parameter logistic curve.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This is a universally accepted in vivo model of acute inflammation.[16][21] Sub-plantar injection of carrageenan, an irritant, induces a reproducible inflammatory response characterized by edema (swelling), providing a robust system to evaluate the efficacy of systemically administered anti-inflammatory drugs.
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group 2: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, orally)
-
Group 3-5: Test Compound (Isoxazole derivative at low, medium, and high doses, orally)
-
-
Baseline Measurement: Before dosing, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or test compounds to the respective groups via oral gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% sterile carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100
-
Discussion and Future Perspectives
Isoxazole-based FLAP inhibitors represent a targeted, mechanism-based approach to treating inflammatory diseases where leukotrienes are key pathogenic drivers. Their primary advantage over standard NSAIDs lies in this specificity.
Potential Advantages of FLAP Inhibition:
-
Targeted Mechanism: By exclusively blocking leukotriene synthesis, FLAP inhibitors avoid the liabilities of COX inhibition, particularly COX-1-mediated gastrointestinal toxicity.[3]
-
Efficacy in Specific Diseases: They hold significant promise for conditions like asthma and, more recently, atherosclerosis, where NSAIDs have limited or no utility.[6][9]
-
Disease-Modifying Potential: The ability to slow the progression of atherosclerotic plaques, as suggested by trials of related 5-LO inhibitors, points towards a potential for disease modification rather than just symptom management.[19][22]
Challenges and Hurdles:
-
Developmental Failures: The fact that no FLAP inhibitor has yet reached the market underscores the significant challenges in drug development.[13][17]
-
Pharmacokinetic Profile: Many FLAP inhibitors are highly lipophilic (fat-soluble), which is necessary to compete with arachidonic acid. This property can lead to high plasma protein binding and poor bioavailability, reducing their effectiveness in the whole-body system compared to isolated cell assays.[12][23]
The therapeutic niche for FLAP inhibitors is unlikely to be as a direct replacement for over-the-counter NSAIDs. Instead, their future lies in the precision treatment of severe inflammatory disorders where the leukotriene pathway plays a dominant and validated role.
Conclusion
Isoxazole-based FLAP inhibitors and standard NSAIDs are mechanistically distinct classes of anti-inflammatory agents. While NSAIDs provide broad and effective relief from pain and inflammation by inhibiting prostaglandin synthesis, FLAP inhibitors offer a highly targeted approach by shutting down the entire leukotriene pathway. Preclinical data for isoxazole derivatives are strong, and clinical trials targeting the 5-LO pathway have shown compelling, disease-modifying potential in atherosclerosis. Although developmental challenges remain, the targeted nature of FLAP inhibition continues to make it a significant and promising field of research for complex inflammatory diseases that are inadequately addressed by current standard-of-care therapies.
References
- The role of leukotrienes in inflammation and leukotriene inhibitors. PubMed.
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- Leukotrienes and airway inflamm
- Leukotrienes and Inflammation.
- Leukotriene. Wikipedia.
- FLAP inhibitors for the treatment of inflamm
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central (PMC).
- Physiology, Leukotrienes.
- What's all the FLAP about?
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Recent advances for FLAP inhibitors.
- What are FLAP inhibitors and how do they work?.
- Recent advances for FLAP inhibitors. PubMed.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
- Anti-inflammatory drugs and their mechanism of action. PubMed.
- Nonsteroidal anti-inflamm
- Veliflapon - Drug Targets, Indications, Patents.
- Drug discovery approaches targeting 5-lipoxygenase-Activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis.
- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMM
- From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. MDPI.
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Ibuprofen. Wikipedia.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Assay.
- In vitro pharmacological screening methods for anti-inflammatory agents.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Atreleuton (ABT-761) | 5-Lipoxygenase Inhibitor. MedchemExpress.com.
- Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome. PubMed.
- Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. Semantic Scholar.
- Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central (PMC).
- Effect of Treatment With 5-lipoxygenase Inhibitor VIA-2291 (Atreleuton) on Coronary Plaque Progression: A Serial CT Angiography Study. PubMed.
- Treatment With 5-Lipoxygenase Inhibitor VIA-2291 (Atreleuton) in Patients With Recent Acute Coronary Syndrome.
- Effect of 5-lipoxygenase inhibitor, VIA-2291 (Atreleuton), on epicardial fat volume in patients with recent acute coronary syndrome. PubMed.
- Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. PubMed.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
- FLAP inhibitors for the treatment of inflammatory diseases.
- A Study to Evaluate the Effect of an Investigational Drug on Airway Inflammation in Patients With Chronic Obstructive Pulmonary Disease (COPD). ClinicalTrials.gov.
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Leukotriene - Wikipedia [en.wikipedia.org]
- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 10. [The role of leukotrienes in inflammation and leukotriene inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 17. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of treatment with 5-lipoxygenase inhibitor VIA-2291 (atreleuton) on coronary plaque progression: a serial CT angiography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Analysis of Isoxazole-Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer effects.[1][2] This guide provides an in-depth comparison of the cytotoxic performance of various isoxazole-carboxamide derivatives against prominent cancer cell lines, supported by experimental data from recent literature. We will delve into the mechanistic underpinnings of their action and provide detailed, field-proven protocols for the key assays used to quantify their cytotoxic effects.
The unique electronic properties and metabolic stability of the isoxazole moiety make it a valuable component in the design of novel therapeutics.[1] Derivatives of isoxazole-carboxamide have demonstrated significant potential, exhibiting anticancer activity through diverse mechanisms such as inducing apoptosis (programmed cell death), inhibiting key enzymes, and arresting the cell cycle.[3][4][5]
Comparative Cytotoxicity: Performance Across Cancer Cell Lines
The efficacy of a potential anticancer agent is fundamentally measured by its ability to inhibit the growth of or kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Recent studies have synthesized and evaluated various series of isoxazole-carboxamide derivatives, revealing compounds with potent and sometimes selective cytotoxicity.
Below is a synthesis of data from multiple studies, comparing the IC₅₀ values of selected derivatives against a panel of human cancer cell lines. Doxorubicin, a widely used chemotherapy agent, is included as a reference control.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Compound 2e | B16F1 | Melanoma | 0.079 | Doxorubicin | 0.056 | [6][7] |
| Compound 2a | Colo205 | Colon Adenocarcinoma | 9.179 | Doxorubicin | - | [6] |
| Compound 2a | HepG2 | Hepatocellular Carcinoma | 7.55 | Doxorubicin | - | [6][7] |
| Compound 2a | HeLa | Cervical Adenocarcinoma | 0.91 | Doxorubicin | - | [8] |
| Compound 2a | Hep3B | Hepatocellular Carcinoma | 8.02 | Doxorubicin | 2.23 | [8] |
| Compound 2d | HeLa | Cervical Adenocarcinoma | ~15.48 (µg/ml) | - | - | [3] |
| Compound 2d | Hep3B | Hepatocellular Carcinoma | ~23 (µg/ml) | - | - | [3] |
| Compound 2e | Hep3B | Hepatocellular Carcinoma | ~23 (µg/ml) | - | - | [3] |
| Compound 2b | HeLa | Cervical Adenocarcinoma | ~0.11 (µg/ml) | Doxorubicin | >0.11 (µg/ml) | [9][10][11] |
| Compound 2c | MCF-7 | Breast Carcinoma | ~1.59 (µg/ml) | - | - | [9][10][11] |
| MYM4 | HeLa | Cervical Adenocarcinoma | 1.57 | Doxorubicin | - | [12] |
| MYM4 | Hep3B | Hepatocellular Carcinoma | 4.84 | Doxorubicin | - | [12] |
| MYM4 | Caco-2 | Colorectal Adenocarcinoma | 10.22 | Doxorubicin | - | [12] |
Analysis of Performance:
The data reveals that specific substitutions on the isoxazole-carboxamide scaffold significantly influence cytotoxic potency and selectivity. For instance, Compound 2e shows remarkable activity against the B16F1 melanoma cell line, with an IC₅₀ value approaching that of Doxorubicin.[6][7] Compound 2a demonstrates broad-spectrum activity, being particularly effective against HeLa and HepG2 cells.[6][8] Notably, some compounds like MYM4 show promising activity against cancer cells while exhibiting lower cytotoxicity in normal cell lines, suggesting a favorable therapeutic window.[12] This comparative analysis is crucial in the early stages of drug discovery for identifying lead compounds for further optimization and in-vivo testing.
Mechanistic Insights: The Pathway to Cell Death
Understanding the mechanism of action is critical for rational drug design. Many isoxazole-carboxamide derivatives exert their anticancer effects by triggering apoptosis, a controlled and organized form of cell death that is essential for eliminating damaged or cancerous cells.[4][5] Several studies indicate that these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[3] The apoptotic effect may be mediated through the intrinsic (mitochondrial) pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by isoxazole-carboxamide derivatives.
Core Methodologies: A Practical Guide to Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is paramount for generating reliable and reproducible data. The choice depends on the compound's expected mechanism of action and the specific question being asked. Here, we compare and provide detailed protocols for three widely used assays: MTT, SRB, and LDH.
Caption: A generalized workflow for assessing the cytotoxicity of compounds on cancer cell lines.
A. MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[13] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.
-
Causality: This assay is excellent for screening compounds that may interfere with cellular metabolism or mitochondrial function. However, it's crucial to remember that a reduction in signal may indicate either cell death or metabolic inhibition without cell death (cytostatic effects).
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the isoxazole-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Reagent Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or a detergent-based solution) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]
B. Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17][18] The amount of bound dye serves as a proxy for total cell mass, making it an effective measure of cytotoxicity.[19]
-
Causality: Unlike the MTT assay, the SRB assay is independent of cellular metabolic state.[19] It measures cell number based on total protein content, making it a robust endpoint for cytotoxicity screening, particularly for compounds that might interfere with mitochondrial function without causing immediate cell death.
Step-by-Step Protocol:
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[16]
-
Washing: Carefully discard the TCA. Wash the plate four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove unbound TCA and excess medium components.[16][19] Invert the plate and allow it to air-dry completely at room temperature.
-
SRB Staining: Add 50-100 µL of 0.04% or 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[16][19] Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[16]
-
Air Dry: Allow the plate to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at approximately 510-540 nm using a microplate reader.[16]
C. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[20][21]
-
Causality: This assay is a direct measure of cell membrane integrity. An increase in LDH activity in the supernatant is a hallmark of necrotic cell death. It provides a different and complementary perspective to viability assays like MTT or SRB, which measure the remaining live cells.
Step-by-Step Protocol:
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation.[22]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.[22]
-
Prepare Reaction Mixture: Prepare the LDH reaction solution, which typically contains a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt, according to the manufacturer's instructions.[22]
-
Initiate Reaction: Add 50-100 µL of the reaction solution to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] During this time, LDH in the supernatant will convert lactate to pyruvate, which in a coupled reaction reduces the tetrazolium salt to a colored formazan product.
-
Stop Reaction (Optional): Some kits require adding a stop solution.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm using a microplate reader.[22]
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the controls.
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information (PMC). Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
(PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. Available at: [Link]
-
Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
SRB Cytotoxicity Assay Kit. Tiaris Biosciences. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Applied Biotechnology Reports. Available at: [Link]
-
Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Cytotoxicity of the synthesized isoxazole derivatives against (a) HeLa,... ResearchGate. Available at: [Link]
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science Publishers. Available at: [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]
-
Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate. Available at: [Link]
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Bentham Science. Available at: [Link]
-
Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. The Hebrew University of Jerusalem. Available at: [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of Isoxazole-4-Carboxylic Acid
This guide provides essential safety and logistical information for the proper disposal of isoxazole-4-carboxylic acid (CAS: 6436-62-0). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework grounded in established safety protocols and regulatory standards to ensure that waste streams containing this compound are managed responsibly.
Section 1: Hazard Identification and Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is critical. This compound is a heterocyclic organic compound that, while valuable in synthesis, presents specific risks that dictate its handling and disposal.[1]
Primary Hazards:
-
Harmful: The compound is harmful if swallowed, inhaled, or comes into contact with skin.[2]
-
Irritant: It is known to cause skin and serious eye irritation.[3][4][5] Inhalation may also lead to respiratory tract irritation.[3][5]
-
Acidic Nature: As a carboxylic acid, it is corrosive and will react with bases.[6][7] This reactivity must be managed to prevent uncontrolled exothermic reactions.
-
Environmental: Specific ecological toxicity data is largely unavailable.[2][8] This lack of data necessitates a precautionary principle: the compound and its solutions should be prevented from entering drains or waterways to avoid unknown environmental impact.[2][9][10]
The causality behind these hazards lies in its chemical structure: the carboxylic acid group confers acidity, while the overall molecule can interfere with biological processes upon exposure.
Key Chemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 6436-62-0 | [2] |
| Molecular Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1][2] |
| Appearance | Solid | |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][3] |
| Primary Incompatibilities | Strong bases, oxidizing agents, reducing agents, metals | [2][6][7] |
| Hazardous Combustion Products | Carbon monoxide (CO), Nitrogen oxides (NOx) | [2][9] |
Section 2: Regulatory Framework
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) establishes these guidelines under the Resource Conservation and Recovery Act (RCRA).[11][12] This "cradle-to-grave" system mandates the proper management of hazardous waste from its generation to its final disposal.[12]
All laboratories that generate hazardous waste must adhere to these federal standards, as well as state and institutional requirements, which may be more restrictive.[11][13] Key compliance points include:
-
Waste Identification: Properly classifying waste as hazardous.[11]
-
Segregation and Storage: Storing waste in compatible, sealed, and properly labeled containers in designated Satellite Accumulation Areas (SAAs).[13][14]
-
Licensed Disposal: Ensuring that all hazardous waste is transported and disposed of by a licensed facility.[11]
Section 3: Core Disposal Principles: A Self-Validating System
A trustworthy disposal protocol is built on a foundation of clear, logical principles that ensure safety and compliance at every stage.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum required amount of this compound.
-
Segregation: Never mix this compound waste with incompatible materials.[6] Mixing with bases can cause a violent exothermic reaction. Keep it separate from other waste streams, particularly inorganic acids and oxidizers, to prevent dangerous chemical reactions.[6][15] Use dedicated, clearly labeled waste containers.[16]
-
Labeling: Proper labeling is a cornerstone of safe waste management. Every container of this compound waste must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Irritant").[6][13]
Section 4: Step-by-Step Disposal Protocols
The correct disposal path depends on the form and concentration of the waste. The following protocols provide a decision-making framework. The primary and most recommended course of action for all forms of this waste is collection for professional disposal.
Protocol A: Concentrated, Unused, or Solid Waste
This is the standard procedure for pure this compound, reaction residues, or material absorbed during spill cleanup.
-
Container Selection: Select a chemically compatible, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[6] The container must have a secure, tight-fitting lid.
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation. This should be performed inside a chemical fume hood.[2]
-
Labeling: Immediately affix a completed hazardous waste label to the container.
-
Storage: Keep the container sealed at all times, except when adding waste.[16] Store it in a designated Satellite Accumulation Area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol B: Dilute, Uncontaminated Aqueous Solutions
Caution: In-lab neutralization of carboxylic acids is sometimes permissible for simple, well-understood compounds like acetic acid.[6][17] However, due to the lack of ecotoxicity data for this compound, this procedure is not recommended without explicit, written permission from your institution's EHS department. The default procedure should be collection via Protocol A.
If neutralization is explicitly approved:
-
Verification: Ensure the solution contains only this compound in water at a low concentration (e.g., <5%) and is free from heavy metals or other hazardous contaminants.
-
Setup: Perform the neutralization in a chemical fume hood while wearing full Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Have a spill kit ready.
-
Neutralization: Slowly and with constant stirring, add a weak base such as sodium bicarbonate (baking soda) to the acidic solution. Add the base in small portions to control the effervescence (release of CO₂ gas) that will occur.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is stable within a neutral range (typically 6.0-8.0).[6]
-
Final Disposal: Once neutralized and confirmed to be within the acceptable pH range as defined by local regulations, the solution may be poured down the drain with a copious amount of running water (at least 20 times the volume of the solution).[6]
-
Record Keeping: Document the neutralization procedure in your laboratory records.
Protocol C: Contaminated Labware and PPE
Disposable items such as gloves, weigh boats, or paper towels contaminated with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated solid items into a designated solid hazardous waste container (often a lined cardboard box or a dedicated plastic drum).
-
Segregation: Do not dispose of these items in the regular trash or with non-hazardous laboratory waste.
-
Disposal: Once the container is full, seal it, ensure it is properly labeled, and arrange for pickup by your EHS department or hazardous waste contractor.
Section 5: Emergency Procedures – Spills and Exposures
Accidents require immediate and correct action.
-
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][6]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[6]
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][9]
-
Section 6: Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for waste containing this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
- Laboratory Waste Management: The New Regulations. (n.d.). Medlab Management.
- 4-Isoxazolecarboxylic acid | CAS#:6436-62-0. (n.d.). Chemsrc.
- ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets. (n.d.). Echemi.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- 3-[Hydroxy(4-nitrophenyl)methyl]this compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
- This compound | 6436-62-0. (2023, August 15). Smolecule.
- This compound Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 5-Methylthis compound | C5H5NO3 | CID 1425240. (n.d.). PubChem - NIH.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Incineration Processes and Environmental Releases. (n.d.). NCBI - NIH.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- SAFETY DATA SHEET - 3-(2,6-Dichlorophenyl)-5-methylthis compound. (2023, September 1). Fisher Scientific.
- 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety Data Sheets. (n.d.). Echemi.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- SAFETY DATA SHEET - Oxazole-4-carboxylic acid. (2010, October 26). Fisher Scientific.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
- Hazardous Waste - EHSO Manual. (n.d.). University of Oklahoma.
Sources
- 1. Buy this compound | 6436-62-0 [smolecule.com]
- 2. 4-Isoxazolecarboxylic acid | CAS#:6436-62-0 | Chemsrc [chemsrc.com]
- 3. 5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. needle.tube [needle.tube]
- 12. nationalacademies.org [nationalacademies.org]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Safe Handling of Isoxazole-4-carboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Isoxazole-4-carboxylic acid, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans.
Hazard Profile of this compound: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound is classified as a hazardous substance with the following potential effects:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4][5][6] Some sources also indicate a risk of serious eye damage.[7]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][4][7][8]
Given these hazards, the implementation of appropriate engineering controls and the stringent use of personal protective equipment are non-negotiable.
Core Principles of Protection: Engineering Controls and Personal Protective Equipment
The primary line of defense against chemical exposure is the use of engineering controls. When handling this compound, especially in its solid, powdered form, all operations should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[2] Personal protective equipment serves as the final barrier between the researcher and the chemical.
The following table summarizes the essential PPE for handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[1][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound is harmful and causes skin irritation.[2][9][11] Gloves must be inspected before use and removed using the proper technique to avoid contamination.[9][11] |
| Body Protection | A fire-resistant lab coat or coveralls. | To protect the skin and personal clothing from contamination.[9][10] |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. | Required when engineering controls are insufficient, if dust is generated, or if exposure limits are exceeded.[10][12] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized workflow is crucial for minimizing exposure risks. The following diagram and procedural steps outline the critical decision points and actions for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Conduct a risk assessment for the specific procedure being performed.
-
Select and inspect all necessary PPE as outlined in the table above.
-
-
Handling:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE in the correct order: lab coat, then respirator (if needed), then eye protection, and finally gloves.
-
Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer (e.g., a spatula).
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
In the event of a minor spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Sweep up the material and place it in a sealed container for disposal.[9]
-
Clean the spill area thoroughly.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: The disposal of chemical waste must be carried out in strict accordance with institutional, local, and national regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.
References
-
4-Isoxazolecarboxylic acid | CAS#:6436-62-0 | Chemsrc. [Link]
-
5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem - NIH. [Link]
-
MSDS of 3,5-Diethyl-isoxazole-4-carboxylic acid - Capot Chemical. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
ISOXAZOLE-5-CARBOXYLIC ACID | Georganics. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Isoxazolecarboxylic acid | CAS#:6436-62-0 | Chemsrc [chemsrc.com]
- 3. fishersci.at [fishersci.at]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. 5-Methylthis compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. capotchem.com [capotchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
